molecular formula C6H4ClFN2O B1315167 2-Chloro-5-fluoronicotinamide CAS No. 75302-64-6

2-Chloro-5-fluoronicotinamide

Cat. No.: B1315167
CAS No.: 75302-64-6
M. Wt: 174.56 g/mol
InChI Key: KHRZSLCUROLAAR-UHFFFAOYSA-N
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Description

2-Chloro-5-fluoronicotinamide is a useful research compound. Its molecular formula is C6H4ClFN2O and its molecular weight is 174.56 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-5-fluoropyridine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4ClFN2O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,(H2,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHRZSLCUROLAAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC(=C1C(=O)N)Cl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4ClFN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30504940
Record name 2-Chloro-5-fluoropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.56 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75302-64-6
Record name 2-Chloro-5-fluoropyridine-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30504940
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Chloro-5-fluoronicotinamide structure and chemical formula

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of 2-Chloro-5-fluoronicotinamide, tailored for researchers, scientists, and professionals in drug development.

Core Compound Identity and Structure

This compound is a halogenated pyridine derivative. Its structure consists of a pyridine ring substituted with a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a carboxamide group at the 3-position.

Chemical Formula: C₆H₄ClFN₂O[1]

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. Note that most of the available data is computationally predicted. Experimental data for the closely related compound, 2-chloronicotinamide, is included for comparison.

PropertyValueSource
Molecular Weight 174.56 g/mol [1]
CAS Number 75302-64-6[1]
IUPAC Name 2-chloro-5-fluoropyridine-3-carboxamide
Melting Point 164-167 °C (for 2-chloronicotinamide)
XLogP3-AA (Computed) 0.8[2]
Hydrogen Bond Donor Count (Computed) 1[2]
Hydrogen Bond Acceptor Count (Computed) 3[2]
Rotatable Bond Count (Computed) 1[2]
Exact Mass (Computed) 173.9996186 Da[2]
Monoisotopic Mass (Computed) 173.9996186 Da[2]
Topological Polar Surface Area (Computed) 56 Ų[2]
Heavy Atom Count (Computed) 11[2]

Experimental Protocols

Proposed Synthesis Workflow

G cluster_virus Influenza A Virus Replication cluster_RdRp RNA-dependent RNA Polymerase (RdRp) Viral Entry Viral Entry vRNA Transcription & Replication vRNA Transcription & Replication Viral Entry->vRNA Transcription & Replication Protein Synthesis Protein Synthesis vRNA Transcription & Replication->Protein Synthesis Virion Assembly Virion Assembly Protein Synthesis->Virion Assembly Budding & Release Budding & Release Virion Assembly->Budding & Release PA PA PB1 PB1 PB2 PB2 2-Ureidonicotinamide Derivative 2-Ureidonicotinamide Derivative 2-Ureidonicotinamide Derivative->PB1 Inhibition

References

Physicochemical Properties of 2-Chloro-5-fluoronicotinamide (CAS 75302-64-6): A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physicochemical properties of the chemical compound 2-Chloro-5-fluoronicotinamide, identified by the CAS number 75302-64-6. The information is curated for professionals in research and development, with a focus on presenting clear, quantitative data and detailed experimental methodologies.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₆H₄ClFN₂OPubChem
Molecular Weight 174.56 g/mol PubChem
IUPAC Name 2-chloro-5-fluoropyridine-3-carboxamidePubChem
Synonyms This compound, 2-chloro-5-fluoro-3-pyridinecarboxamidePubChem
Computed XLogP3 0.8PubChem
Computed Hydrogen Bond Donor Count 1PubChem
Computed Hydrogen Bond Acceptor Count 3PubChem
Computed Rotatable Bond Count 1PubChem
Computed Exact Mass 173.9996186PubChem
Computed Monoisotopic Mass 173.9996186PubChem
Computed Topological Polar Surface Area 56 ŲPubChem
Computed Heavy Atom Count 11PubChem
Purity 95%Abovchem[1]

Experimental Protocols

Detailed experimental protocols are essential for the accurate determination and verification of physicochemical properties. Below are standardized methodologies for key experiments.

Melting Point Determination

The melting point of a solid organic compound is a critical indicator of its purity.

Methodology: Capillary Method

  • Sample Preparation: A small amount of the finely powdered, dry sample of this compound is packed into a thin-walled capillary tube, sealed at one end, to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used. This typically consists of a heated block or oil bath with a controlled heating rate, a thermometer, and a means to observe the sample.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated rapidly to a temperature approximately 15-20°C below the expected melting point.

    • The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

    • The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2) are recorded.

  • Reporting: The melting point is reported as a range (T1 - T2). For a pure substance, this range is typically narrow (0.5-2°C).

MeltingPoint_Workflow A Sample Preparation: Pack capillary tube B Place in Melting Point Apparatus A->B C Rapid Heating to ~15-20°C below MP B->C D Slow Heating (1-2°C/min) C->D E Record T1: First liquid drop D->E F Record T2: Completely liquid E->F G Report Melting Point Range (T1-T2) F->G

Figure 1: Experimental workflow for melting point determination.
Boiling Point Determination

For liquid compounds, the boiling point is a key physical constant. As this compound is a solid at room temperature, this protocol would apply if it were to be melted or dissolved in a high-boiling solvent for certain analytical purposes.

Methodology: Thiele Tube Method

  • Sample Preparation: A small amount of the liquid sample is placed in a small test tube (fusion tube). A capillary tube, sealed at one end, is placed inverted into the liquid.

  • Apparatus: A Thiele tube filled with a high-boiling inert liquid (e.g., mineral oil or silicone oil), a thermometer, and a Bunsen burner or other heat source are required.

  • Procedure:

    • The fusion tube containing the sample and inverted capillary is attached to the thermometer.

    • The assembly is placed in the Thiele tube, ensuring the sample is level with the upper arm of the tube.

    • The Thiele tube is heated gently at the side arm.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • Heating is stopped, and the liquid is allowed to cool slowly.

    • The temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Water Solubility Determination (OECD Guideline 105)

The water solubility of a compound is crucial for understanding its environmental fate and bioavailability. The OECD Guideline 105 provides standardized methods.[2][3][4][5]

Methodology: Flask Method (for solubilities > 10 mg/L)

  • Principle: A supersaturated solution of the substance in water is prepared and allowed to equilibrate. The concentration of the substance in the aqueous phase is then determined by a suitable analytical method.

  • Procedure:

    • An excess amount of this compound is added to a known volume of distilled water in a flask.

    • The flask is agitated at a constant temperature (e.g., 20°C or 25°C) for a sufficient period to reach equilibrium (typically 24-48 hours).

    • The solution is then allowed to stand to permit phase separation. If necessary, centrifugation or filtration is used to remove undissolved particles.

    • A sample of the clear aqueous phase is carefully withdrawn.

    • The concentration of this compound in the sample is determined using a validated analytical technique (e.g., HPLC, UV-Vis spectroscopy).

    • The experiment is performed in triplicate.

Solubility_Workflow cluster_prep Preparation cluster_sep Separation cluster_analysis Analysis A Add excess compound to water B Agitate at constant temperature (24-48h) A->B C Allow phase separation B->C D Centrifuge/Filter (if needed) C->D E Withdraw aqueous sample D->E F Determine concentration (e.g., HPLC) E->F G Report average solubility F->G

Figure 2: Workflow for water solubility determination (Flask Method).
pKa Determination by Potentiometric Titration

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a compound with acidic or basic functional groups, the pKa is a critical parameter influencing its solubility, absorption, and distribution.

Methodology: Potentiometric Titration

  • Principle: The pKa is determined by monitoring the pH of a solution of the compound as a titrant (a strong acid or base) is added incrementally. The pKa corresponds to the pH at which 50% of the compound is in its ionized form.

  • Procedure:

    • A known concentration of this compound is dissolved in a suitable solvent (often a water-cosolvent mixture for sparingly soluble compounds).

    • The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

    • A standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH) is added in small, precise volumes using a burette.

    • The pH of the solution is recorded after each addition of the titrant, allowing the system to reach equilibrium.

    • The titration is continued past the equivalence point.

  • Data Analysis: The pKa is determined from the titration curve (a plot of pH versus the volume of titrant added). The pKa is the pH at the half-equivalence point. Alternatively, the inflection point of the first derivative of the titration curve can be used to determine the equivalence point, and from that, the half-equivalence point.[6][7][8]

Signaling Pathways and Biological Activity

Currently, there is no publicly available information to suggest that this compound is directly involved in specific biological signaling pathways as a modulator or inhibitor. Its primary utility appears to be as a chemical intermediate in the synthesis of more complex molecules, potentially for pharmaceutical applications. As such, a diagram of a signaling pathway is not applicable at this time. Researchers investigating this compound are encouraged to perform their own biological assays to elucidate any potential activity.

References

Navigating the Isomeric Landscape of C6H4ClFN2O: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

The molecular formula C6H4ClFN2O represents a fascinating nexus of potential chemical structures, each with its own unique properties and potential applications. This technical guide provides an in-depth exploration of the known isomers of C6H4ClFN2O, offering researchers, scientists, and drug development professionals a comprehensive resource. Due to the existence of multiple structural isomers for this molecular formula, this document will address the distinct IUPAC names and available data for the most prominent examples found in the scientific literature.

The complexity of C6H4ClFN2O arises from the various possible arrangements of its constituent atoms—carbon, hydrogen, chlorine, fluorine, nitrogen, and oxygen—on a core chemical scaffold. This isomerism is a critical consideration in chemical and pharmaceutical research, as different isomers of the same molecule can exhibit vastly different biological activities, toxicities, and physicochemical properties.

Identified Isomers and Their IUPAC Nomenclature

Initial investigations into the chemical space of C6H4ClFN2O have identified several distinct isomers. The International Union of Pure and Applied Chemistry (IUPAC) provides a systematic method for naming these compounds, ensuring that each name corresponds to a unique and unambiguous chemical structure. The following are IUPAC names for isomers of C6H4ClFN2O that have been documented in chemical databases:

  • 4-amino-2-fluoropyridine-3-carbonyl chloride [1]

  • N-(5-chloro-3-fluoro-2-pyridinyl)formamide [2]

It is important to note that this may not be an exhaustive list, and other structural isomers could theoretically exist. The focus of this guide will be on the isomers for which public data is available.

In-Depth Look: 4-amino-2-fluoropyridine-3-carbonyl chloride

Chemical Structure and Properties:

This isomer features a pyridine ring substituted with an amino group, a fluorine atom, and a carbonyl chloride group. The precise arrangement of these functional groups is critical to its reactivity and potential use as a chemical intermediate.

Experimental Data Summary:

PropertyValueSource
Molecular FormulaC6H4ClFN2OPubChem[1]
IUPAC Name4-amino-2-fluoropyridine-3-carbonyl chloridePubChem[1]
InChIInChI=1S/C6H4ClFN2O/c7-5(11)4-3(9)1-2-10-6(4)8/h1-2H,(H2,9,10)PubChem[1]
InChIKeySQFPXXHEDHNQKL-UHFFFAOYSA-NPubChem[1]
SMILESC1=CN=C(C(=C1N)C(=O)Cl)FPubChem[1]

Experimental Protocols:

Detailed experimental protocols for the synthesis and handling of 4-amino-2-fluoropyridine-3-carbonyl chloride are typically found in patent literature or specialized chemical synthesis journals. Researchers working with this compound should consult these resources for specific reaction conditions, purification methods, and safety precautions. Due to its nature as a carbonyl chloride, it is expected to be reactive towards nucleophiles and moisture-sensitive.

In-Depth Look: N-(5-chloro-3-fluoro-2-pyridinyl)formamide

Chemical Structure and Properties:

This isomer is a formamide derivative of a substituted pyridine. The presence of the formamide group, along with the chloro and fluoro substituents on the pyridine ring, will significantly influence its chemical behavior and potential biological interactions.

Experimental Data Summary:

PropertyValueSource
Molecular FormulaC6H4ClFN2OPubChem[2]
IUPAC NameN-(5-chloro-3-fluoro-2-pyridinyl)formamidePubChem[2]
InChIInChI=1S/C6H4ClFN2O/c7-4-1-5(8)6(9-2-4)10-3-11/h1-3H,(H,9,10,11)PubChem[2]
InChIKeyNVDZRGAKYYRTCX-UHFFFAOYSA-NPubChem[2]
SMILESC1=C(C=NC(=C1F)NC=O)ClPubChem[2]
Molecular Weight174.56 g/mol PubChem[2]

Experimental Protocols:

Similar to its isomer, detailed synthetic and experimental procedures for N-(5-chloro-3-fluoro-2-pyridinyl)formamide would be located in specialized chemical literature. The protocols would likely involve the formylation of the corresponding amino-pyridinyl precursor.

Logical Relationship of Isomers

The relationship between different isomers of C6H4ClFN2O can be visualized as a network of distinct chemical entities originating from the same set of atomic building blocks. The following diagram illustrates this concept.

G Isomers of C6H4ClFN2O cluster_isomers Identified Isomers 4-amino-2-fluoropyridine-3-carbonyl chloride 4-amino-2-fluoropyridine-3-carbonyl chloride N-(5-chloro-3-fluoro-2-pyridinyl)formamide N-(5-chloro-3-fluoro-2-pyridinyl)formamide C6H4ClFN2O C6H4ClFN2O C6H4ClFN2O->4-amino-2-fluoropyridine-3-carbonyl chloride C6H4ClFN2O->N-(5-chloro-3-fluoro-2-pyridinyl)formamide

Isomeric relationship of C6H4ClFN2O.

This guide serves as a foundational resource for professionals engaged in research and development involving the molecular formula C6H4ClFN2O. The critical takeaway is the necessity of specifying the exact isomer of interest, as each will have a unique scientific profile. Further research into the specific applications and biological activities of each isomer is warranted to fully unlock their potential.

References

2-Chloro-5-fluoronicotinamide: A Versatile Scaffold for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoronicotinamide is a halogenated pyridinecarboxamide that has emerged as a valuable building block in medicinal chemistry. Its unique substitution pattern, featuring a chlorine atom at the 2-position, a fluorine atom at the 5-position, and a carboxamide group at the 3-position, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. The presence of multiple reactive sites allows for facile chemical modification, enabling the exploration of structure-activity relationships and the optimization of pharmacokinetic and pharmacodynamic properties. This technical guide provides a comprehensive overview of the synthesis, reactivity, and potential research applications of this compound, with a focus on its utility in the development of novel therapeutics.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
CAS Number 75302-64-6[1]
Molecular Formula C₆H₄ClFN₂O[1]
Molecular Weight 174.56 g/mol [1]
Appearance Off-white solid
Purity ≥95%

Synthesis and Reactivity

The primary route to this compound involves the amidation of its corresponding carboxylic acid precursor, 2-chloro-5-fluoronicotinic acid.

Synthesis of 2-Chloro-5-fluoronicotinic Acid

2-Chloro-5-fluoronicotinic acid can be synthesized from 2,6-dichloro-5-fluoronicotinic acid via a selective dechlorination reaction. A common method involves catalytic hydrogenation.

Experimental Protocol: Synthesis of 2-chloro-5-fluoronicotinic acid ethyl ester [2]

  • To a solution of 2,6-dichloro-5-fluoro-nicotinic acid ethyl ester (50 g, 0.21 mol) in ethyl acetate (1.2 L) is added triethylamine (32 g, 0.32 mol) and a Lindlar catalyst (2.5 g).

  • The mixture is hydrogenated at 3 atmospheres at room temperature for 12 hours.

  • The catalyst is removed by filtration, and the reaction solution is concentrated.

  • The crude product is purified by column chromatography to obtain oily ethyl 2-chloro-5-fluoro-nicotinate.

The resulting ester can then be hydrolyzed to the carboxylic acid.

Experimental Protocol: Hydrolysis to 2-chloro-5-fluoronicotinic acid [3]

  • 2-chloro-5-fluoro-nicotinate is dissolved in a 3:1 mixture of methanol and water.

  • Lithium hydroxide is added at room temperature, and the mixture is stirred for one hour.

  • The reaction is neutralized with concentrated hydrochloric acid to a pH of 5-6.

  • The methanol is removed under reduced pressure, and the aqueous solution is extracted to yield 2-chloro-5-fluoronicotinic acid.

Synthesis of this compound

The conversion of 2-chloro-5-fluoronicotinic acid to this compound is a standard amidation reaction. This typically involves activating the carboxylic acid, for example, by converting it to an acid chloride or using a coupling agent, followed by reaction with ammonia or an ammonia equivalent. While a specific detailed protocol for this final step was not found in the searched literature, it follows standard organic synthesis methodologies.

Chemical Reactivity

The chemical reactivity of this compound is characterized by the distinct functionalities present in the molecule. The amide group can be dehydrated to form the corresponding nitrile, 2-chloro-5-fluoronicotinonitrile.

Experimental Protocol: Synthesis of 2-chloro-5-fluoronicotinonitrile [4]

  • To a dichloromethane suspension of this compound, triethylamine is added, and the mixture is cooled to 0°C.

  • Trifluoroacetic anhydride is added dropwise, and the reaction is stirred at 0°C for 1.5 hours.

  • The reaction mixture is washed with saturated aqueous sodium bicarbonate.

  • The organic phase is dried and concentrated to yield 2-chloro-5-fluoronicotinonitrile.

The chlorine atom at the 2-position is susceptible to nucleophilic aromatic substitution, allowing for the introduction of various substituents. This reactivity is key to the derivatization of the scaffold for drug discovery purposes.

Potential Research Applications

This compound serves as a valuable starting material for the synthesis of a variety of compounds with therapeutic potential, particularly in the areas of oncology and virology.

Kinase Inhibitors

The nicotinamide scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have been investigated as inhibitors of several important kinases implicated in cancer.

Aurora kinases are key regulators of cell division, and their overexpression is associated with various cancers. A series of nicotinamide derivatives have been synthesized and evaluated as Aurora A and Aurora B kinase inhibitors.[5] While not directly starting from this compound, these studies highlight the potential of the broader nicotinamide class, and the functional handles on this compound make it an attractive starting point for novel analogs.

Vascular endothelial growth factor receptor 2 (VEGFR-2) is a key mediator of angiogenesis, a critical process in tumor growth and metastasis. Nicotinamide-based compounds have been designed and synthesized as VEGFR-2 inhibitors.[6] Virtual screening and subsequent synthesis have identified potent inhibitors with significant anti-proliferative activity against cancer cell lines.[6]

The p21-activated kinases (PAKs) are involved in cell motility, proliferation, and survival, and are considered targets for cancer therapy.[7][8] Small molecule inhibitors of PAKs have been developed, and the nicotinamide scaffold is a relevant chemotype in this area.[9][10]

The general workflow for synthesizing and evaluating such kinase inhibitors is depicted below.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation A This compound B Nucleophilic Aromatic Substitution A->B C Diverse Nicotinamide Derivatives B->C D Biochemical Kinase Assay C->D Screening E Cell-Based Proliferation Assay D->E F In Vivo Tumor Models E->F

General workflow for kinase inhibitor development.

Experimental Protocol: General Biochemical Kinase Assay [11][12]

  • Materials: Kinase enzyme, substrate (peptide or protein), ATP, assay buffer, test compounds (dissolved in DMSO), and a detection system (e.g., TR-FRET, AlphaScreen).

  • Procedure:

    • The kinase, substrate, and test compound are pre-incubated in the assay buffer in a microplate.

    • The reaction is initiated by the addition of ATP.

    • The reaction is allowed to proceed for a defined period at a controlled temperature.

    • The reaction is stopped, and the amount of phosphorylated substrate is quantified using the chosen detection method.

  • Data Analysis: IC50 values are determined by plotting the percentage of kinase inhibition against the logarithm of the inhibitor concentration.

Experimental Protocol: Cell Proliferation Assay (MTT Assay) [6]

  • Materials: Cancer cell lines (e.g., HepG-2, HCT-116), cell culture medium, test compounds, and MTT reagent.

  • Procedure:

    • Cells are seeded in 96-well plates and allowed to adhere overnight.

    • The cells are treated with various concentrations of the test compounds and incubated for a specified period (e.g., 72 hours).

    • The MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.

    • The formazan crystals are dissolved in a solubilization solution (e.g., DMSO).

    • The absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of cell viability against the logarithm of the compound concentration.

Target KinaseLead Compound ExampleIC50 (µM)Cell LineReference
Aurora ACompound 10l (a nicotinamide derivative)0.61SW620[5]
Aurora ACompound 10l (a nicotinamide derivative)1.06NCI-H1975[5]
VEGFR-2Compound D-1 (a nicotinamide derivative)0.12-[6]
Antiviral Agents

Nicotinamide and its derivatives have also been explored for their antiviral properties. The development of novel antiviral agents is a critical area of research, and this compound provides a starting point for the synthesis of new chemical entities with potential activity against various viruses.

A study on 2-ureidonicotinamide derivatives demonstrated their potential as inhibitors of the influenza A virus.[13] The synthesized compounds were evaluated for their ability to inhibit the viral RNA-dependent RNA polymerase. This highlights the potential of the nicotinamide scaffold in targeting viral enzymes.

The general logical flow for the development of antiviral agents from this scaffold is outlined below.

G A This compound B Chemical Synthesis A->B C Library of Derivatives B->C D Antiviral Screening (e.g., Plaque Reduction Assay) C->D E Identification of Hits D->E F Mechanism of Action Studies (e.g., Enzyme Inhibition) E->F G Lead Optimization F->G

Workflow for antiviral drug discovery.

Conclusion

This compound is a readily accessible and highly versatile chemical scaffold with significant potential in drug discovery and development. Its utility as a starting material for the synthesis of potent kinase inhibitors and novel antiviral agents has been demonstrated. The presence of multiple modifiable positions allows for extensive structure-activity relationship studies and the fine-tuning of pharmacological properties. This technical guide provides a foundation for researchers to explore the full potential of this compound in the quest for new and effective therapies for a range of diseases. Further research into the synthesis of diverse derivatives and their biological evaluation is warranted to fully exploit the therapeutic potential of this promising molecular framework.

References

2-Chloro-5-fluoronicotinamide: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chloro-5-fluoronicotinamide is a crucial chemical intermediate that plays a significant role in the synthesis of a variety of pharmacologically active compounds. Its unique structural features, including a chlorinated and fluorinated pyridine ring coupled with an amide functional group, make it a versatile building block in medicinal chemistry. This technical guide provides a comprehensive overview of the properties, synthesis, and applications of this compound, with a particular focus on its role in the development of targeted therapies. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to assist researchers in leveraging this important intermediate for novel drug discovery.

Physicochemical Properties

This compound is a white to off-white crystalline solid. A summary of its key physicochemical properties is provided in the table below.

PropertyValueReference
CAS Number 75302-64-6[1]
Molecular Formula C₆H₄ClFN₂O[1]
Molecular Weight 174.56 g/mol [1][2]
Appearance White to off-white crystalline solid
Purity Typically ≥95%[1]
Melting Point 141-142°C (for the corresponding carboxylic acid)[3]
Topological Polar Surface Area 56 Ų[2]
Hydrogen Bond Donor Count 1[2]
Hydrogen Bond Acceptor Count 3[2]
Rotatable Bond Count 1[2]

Synthesis of this compound

The synthesis of this compound can be achieved through the amidation of its corresponding carboxylic acid, 2-chloro-5-fluoronicotinic acid. This precursor is synthesized from 2,6-dichloro-5-fluoronicotinic acid. Below are detailed experimental protocols for these synthetic steps.

Synthesis of 2-Chloro-5-fluoronicotinic acid

A common route for the synthesis of 2-chloro-5-fluoronicotinic acid involves the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid.[3][4]

Experimental Protocol:

  • Reaction Setup: To a solution of 2,6-dichloro-5-fluoronicotinic acid (1 equivalent) in a suitable solvent such as ethyl acetate, add triethylamine (1.1-1.5 equivalents).

  • Catalyst Addition: Add a palladium on carbon catalyst (5% Pd/C, ~2% by weight of the starting material).

  • Hydrogenation: Subject the mixture to hydrogenation at room temperature under atmospheric pressure for approximately 12 hours.

  • Work-up: After the reaction is complete, filter off the catalyst. Concentrate the filtrate under reduced pressure. The resulting residue can be purified by column chromatography to yield 2-chloro-5-fluoronicotinic acid.

Synthesis of this compound

The conversion of 2-chloro-5-fluoronicotinic acid to the corresponding amide can be achieved through the formation of an acyl chloride intermediate followed by reaction with ammonia.

Experimental Protocol:

  • Acyl Chloride Formation: To a solution of 2-chloro-5-fluoronicotinic acid (1 equivalent) in a dry, inert solvent such as dichloromethane, add thionyl chloride (1.2-1.5 equivalents) dropwise at 0°C. A catalytic amount of dimethylformamide (DMF) can be added.

  • Reaction Monitoring: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the evolution of gas ceases.

  • Solvent Removal: Remove the excess thionyl chloride and solvent under reduced pressure to obtain the crude 2-chloro-5-fluoronicotinoyl chloride.

  • Amidation: Dissolve the crude acyl chloride in a dry, inert solvent like dichloromethane. Cool the solution to 0°C and bubble ammonia gas through the solution or add a solution of ammonia in an organic solvent (e.g., ammonia in methanol) dropwise.

  • Work-up and Purification: Stir the reaction mixture for 1-2 hours at room temperature. Quench the reaction with water and extract the product with a suitable organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude this compound can be purified by recrystallization or column chromatography.

G A 2,6-Dichloro-5-fluoronicotinic acid B 2-Chloro-5-fluoronicotinic acid A->B Selective Dechlorination (H₂, Pd/C, Et₃N) C 2-Chloro-5-fluoronicotinoyl chloride B->C Chlorination (SOCl₂, cat. DMF) D This compound C->D Amidation (NH₃)

Caption: Synthetic pathway for this compound.

Applications in Pharmaceutical Synthesis

This compound serves as a critical building block in the synthesis of several modern pharmaceuticals. Its reactive sites allow for further chemical modifications to construct complex molecular architectures.

Intermediate in the Synthesis of Encorafenib

Encorafenib (Braftovi®) is a potent and selective inhibitor of BRAF kinase, a key enzyme in the MAPK/ERK signaling pathway.[5][6] This pathway is frequently mutated in various cancers, including melanoma.[5][7] 2-Chloro-5-fluoronicotinic acid, the precursor to the target amide, is a key component in the synthesis of Encorafenib.

The MAPK/ERK signaling pathway is a cascade of proteins that transmits signals from the cell surface to the DNA in the nucleus. In many cancers, mutations in the BRAF gene lead to a constitutively active BRAF protein, which constantly signals for cell proliferation and survival.[5] Encorafenib works by inhibiting this mutated BRAF protein, thereby blocking the downstream signaling and inhibiting cancer cell growth.[5][7]

G cluster_0 MAPK/ERK Signaling Pathway Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase RAS RAS Receptor Tyrosine Kinase->RAS BRAF (V600E) BRAF (V600E) RAS->BRAF (V600E) MEK MEK BRAF (V600E)->MEK ERK ERK MEK->ERK Proliferation & Survival Proliferation & Survival ERK->Proliferation & Survival Encorafenib Encorafenib Encorafenib->BRAF (V600E) Inhibition

Caption: Encorafenib's inhibition of the MAPK/ERK signaling pathway.

Intermediate in the Synthesis of Mavacamten

Mavacamten (Camzyos®) is a first-in-class cardiac myosin inhibitor used for the treatment of symptomatic obstructive hypertrophic cardiomyopathy (HCM).[8][9] HCM is a genetic disorder characterized by the thickening of the heart muscle, which can lead to obstruction of blood flow.[8] The core structure of Mavacamten can be synthesized utilizing intermediates derived from 2-chloro-5-fluoronicotinic acid.

Mavacamten acts by reversibly inhibiting the cardiac myosin ATPase, which reduces the formation of actin-myosin cross-bridges in the heart muscle.[8][10] This modulation of contractility helps to alleviate the hypercontractility, dynamic outflow tract obstruction, and impaired relaxation that are hallmarks of HCM.[11][12]

G cluster_0 Cardiac Muscle Contraction Myosin Myosin Actin-Myosin Cross-Bridge Actin-Myosin Cross-Bridge Myosin->Actin-Myosin Cross-Bridge Binds to Actin Muscle Contraction Muscle Contraction Actin-Myosin Cross-Bridge->Muscle Contraction Power Stroke Mavacamten Mavacamten Mavacamten->Myosin Inhibits ATPase

Caption: Mavacamten's mechanism of action on cardiac myosin.

Safety and Handling

This compound and its precursors should be handled with appropriate safety precautions in a laboratory setting. Based on data for the related compound 2-chloro-5-fluoronicotinic acid, it is irritating to the eyes, respiratory system, and skin.[3]

Recommended Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Use in a well-ventilated area, preferably in a fume hood.

  • Handling: Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a cool, dry place away from incompatible materials.

Conclusion

This compound is a valuable and versatile chemical intermediate with significant applications in the pharmaceutical industry. Its utility in the synthesis of targeted therapies like Encorafenib and Mavacamten highlights its importance in addressing critical unmet medical needs. The synthetic routes and methodologies outlined in this guide provide a foundation for researchers to utilize this compound in the development of next-generation therapeutics. As drug discovery continues to advance, the demand for such specialized building blocks is expected to grow, further solidifying the role of this compound in medicinal chemistry.

References

An In-depth Technical Guide to 2-Chloro-5-fluoronicotinamide: Safety, Handling, and Storage

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the safety, handling, storage, and synthesis of 2-Chloro-5-fluoronicotinamide. The information is intended to support researchers, scientists, and professionals in drug development in the safe and effective use of this compound.

Chemical and Physical Properties

This compound is a halogenated pyridine derivative. A summary of its key chemical and physical properties is presented below.

PropertyValue
CAS Number 75302-64-6
Molecular Formula C₆H₄ClFN₂O
Molecular Weight 174.56 g/mol
IUPAC Name 2-chloro-5-fluoropyridine-3-carboxamide
Synonyms 2-Chloro-5-fluoropyridine-3-carboxamide, 2-chloro-5-fluoro-nicotinamide

Safety and Hazard Information

The following tables summarize the known safety and hazard information for this compound. This information is compiled from various safety data sheets (SDS) of the compound and its close structural analogs.

GHS Hazard Classification
Hazard ClassHazard CategoryHazard Statement
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation
First Aid Measures
Exposure RouteFirst Aid Procedure
Inhalation Move the exposed person to fresh air at once. If breathing has stopped, perform artificial respiration. Get medical attention as soon as possible.
Skin Contact Immediately flush the contaminated skin with soap and water. Remove contaminated clothing and wash before reuse. If irritation persists after washing, get medical attention.
Eye Contact Immediately wash (irrigate) the eyes with large amounts of water, occasionally lifting the lower and upper lids. Get medical attention immediately.
Ingestion If the person is conscious, wash out mouth with water. Do not induce vomiting. Give half a litre of water to drink immediately. Seek medical advice.

Handling and Storage

Proper handling and storage procedures are crucial for maintaining the integrity of this compound and ensuring the safety of laboratory personnel.

Handling
AspectRecommendation
Ventilation Handle in a well-ventilated area, preferably in a chemical fume hood.
Personal Protective Equipment (PPE) Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.
Hygiene Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.
Storage
AspectRecommendation
Container Keep in a tightly closed container.
Conditions Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and strong acids.
Inert Atmosphere For long-term storage, consider storing under an inert atmosphere (e.g., argon).

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound involves the hydrolysis of its corresponding nitrile precursor, 2-chloro-5-fluoronicotinonitrile.

Reaction:

Detailed Methodology:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-chloro-5-fluoronicotinonitrile in a suitable solvent such as a mixture of a protic solvent (e.g., ethanol) and water.

  • Reagent Addition: Slowly add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid) or a strong base (e.g., sodium hydroxide) to the solution.

  • Reaction Conditions: Heat the reaction mixture to reflux and monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If an acid catalyst was used, neutralize the mixture with a suitable base (e.g., sodium bicarbonate solution). If a base catalyst was used, neutralize with a suitable acid (e.g., dilute hydrochloric acid).

  • Extraction: Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product. The crude this compound can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Note: The specific reaction conditions (e.g., catalyst, solvent, temperature, and reaction time) may need to be optimized to achieve the best yield and purity.

Potential Biological Activity and Signaling Pathway

While direct experimental evidence for the biological activity of this compound is limited in publicly available literature, derivatives of 2-ureidonicotinamide have been reported to exhibit antiviral activity against the Influenza A virus. The proposed mechanism of action involves the inhibition of the viral RNA-dependent RNA polymerase (RdRp).

The viral RdRp is a heterotrimeric complex composed of three subunits: PA, PB1, and PB2. It is responsible for the transcription and replication of the viral RNA genome. The 2-ureidonicotinamide derivatives are suggested to target the interaction between the PA and PB1 subunits, thereby disrupting the function of the polymerase complex.

Below is a diagram illustrating the proposed experimental workflow for assessing the antiviral activity of a compound like this compound.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Antiviral Assays cluster_moa Mechanism of Action Studies synthesis Synthesis of this compound purification Purification (Recrystallization/Chromatography) synthesis->purification characterization Characterization (NMR, MS, HPLC) purification->characterization compound_treatment Treatment with Compound characterization->compound_treatment cell_culture Cell Culture (e.g., MDCK cells) virus_infection Influenza A Virus Infection cell_culture->virus_infection cytotoxicity Cytotoxicity Assay (e.g., MTT) cell_culture->cytotoxicity virus_infection->compound_treatment antiviral_assay Antiviral Activity Assay (e.g., Plaque Assay, TCID50) compound_treatment->antiviral_assay rdRp_assay RdRp Inhibition Assay antiviral_assay->rdRp_assay binding_assay PA-PB1 Binding Assay rdRp_assay->binding_assay Identifies target

Caption: Experimental workflow for evaluating the antiviral potential of this compound.

The following diagram illustrates the logical relationship of the proposed mechanism of action.

mechanism_of_action Compound 2-Ureidonicotinamide Derivative PAPBi PA-PB1 Interaction Compound->PAPBi Inhibits RdRp Viral RdRp Complex (PA-PB1-PB2) PAPBi->RdRp Essential for Assembly & Function Replication Viral RNA Replication & Transcription RdRp->Replication Mediates Progeny Progeny Virus Production Replication->Progeny Leads to

Caption: Proposed mechanism of action for 2-ureidonicotinamide derivatives against Influenza A virus.

The Biological Frontier: An In-depth Technical Guide to Fluorinated Nicotinamide Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into pharmacologically active molecules has become a cornerstone of modern drug discovery. This is due to fluorine's unique properties, such as its high electronegativity, small size, and ability to form strong bonds with carbon, which can significantly enhance a compound's metabolic stability, lipophilicity, and binding affinity to target proteins.[1][2] When applied to the nicotinamide scaffold, a fundamental component of the essential coenzyme nicotinamide adenine dinucleotide (NAD+), fluorination unlocks a new dimension of therapeutic potential.

This technical guide provides a comprehensive overview of the biological activities of fluorinated nicotinamide derivatives. It delves into their anticancer, neuroprotective, and enzyme-inhibiting properties, offering detailed experimental protocols and summarizing key quantitative data to facilitate further research and development in this promising area.

I. Anticancer Activity of Fluorinated Nicotinamide Derivatives

Fluorinated nicotinamide derivatives have emerged as potent anticancer agents, exhibiting cytotoxicity against a range of cancer cell lines. Their mechanisms of action are often multifaceted, involving the inhibition of key enzymes in cancer cell metabolism and survival pathways.

A. Inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)

Several studies have highlighted the potential of fluorinated nicotinamide derivatives as inhibitors of VEGFR-2, a key regulator of angiogenesis, the process of new blood vessel formation that is crucial for tumor growth and metastasis.

A notable example is a nicotinamide-based derivative which demonstrated a potent VEGFR-2 inhibitory potential with an IC50 value of 51 nM.[3] This compound also showed significant antiproliferative effects against MCF-7 and HCT 116 cancer cell lines, with IC50 values of 8.25 and 6.48 μM, respectively.[3] Another study reported a series of nicotinamide derivatives with VEGFR-2 inhibition in the sub-micromolar range.[4][5][6] One particularly active compound exhibited an IC50 of 77.02 nM against VEGFR-2 and cytotoxic IC50 values of 5.4 and 7.1 µM against HCT-116 and HepG2 cell lines, respectively.[5]

B. Cytotoxic Effects on Cancer Cell Lines

The anticancer activity of fluorinated nicotinamide derivatives has been demonstrated across various cancer cell types. For instance, a cocrystal of 5-fluorouracil and nicotinamide showed enhanced anticancer effects on drug-resistant human liver cancer cells (BEL-7402/5-FU) compared to 5-fluorouracil alone, with the IC50 value dropping from 129.6 μg/mL to 42.6 μg/mL.[7] Other research has identified nicotinamide-based diamide derivatives with potent inhibitory activities against lung cancer cell lines (NCI-H460, A549, and NCI-H1975).[2] One such compound displayed an IC50 value of 4.07 ± 1.30 μg/mL against the NCI-H460 cell line.[2]

Quantitative Data: Anticancer Activity
Compound ClassTargetCancer Cell LineIC50 ValueReference
Nicotinamide-based derivativeVEGFR-2-51 nM[3]
MCF-7 (Breast)8.25 µM[3]
HCT 116 (Colon)6.48 µM[3]
Nicotinamide derivativeVEGFR-2-77.02 nM[5]
HCT-116 (Colon)5.4 µM[5]
HepG2 (Liver)7.1 µM[5]
5-Fluorouracil-nicotinamide cocrystal-BEL-7402/5-FU (Liver)42.6 µg/mL[7]
Nicotinamide-based diamide derivative-NCI-H460 (Lung)4.07 ± 1.30 µg/mL[2]
Fluorinated Nicotinamide Analog-MCF-7 (Breast)12.1 µM

II. Enzyme Inhibition by Fluorinated Nicotinamide Derivatives

A primary mechanism through which fluorinated nicotinamide derivatives exert their biological effects is by inhibiting key enzymes, particularly those involved in NAD+ metabolism and DNA repair.

A. Poly(ADP-ribose) Polymerase (PARP) Inhibition

PARP enzymes, especially PARP1, play a critical role in DNA repair.[8] Cancer cells, particularly those with deficiencies in other DNA repair pathways like BRCA mutations, become highly dependent on PARP for survival. Nicotinamide itself is a known inhibitor of PARP, and its fluorinated derivatives have been developed to enhance this activity.[9][10] The inhibition of PARP by these compounds mimics the structure of nicotinamide, competing with NAD+ for the enzyme's active site.[9] This leads to an accumulation of DNA damage and ultimately, cancer cell death, a concept known as synthetic lethality.[8]

B. Sirtuin (SIRT) Inhibition

Sirtuins are a class of NAD+-dependent deacetylases that regulate a wide range of cellular processes, including metabolism, stress resistance, and aging. SIRT2 has been identified as a potential therapeutic target in cancer and neurodegenerative diseases.[11][12] Fluorinated nicotinamide derivatives have been designed as potent and selective SIRT2 inhibitors. For example, constrained analogs of 5-((3-amidobenzyl)oxy)nicotinamides have shown low nanomolar inhibitory activity and high selectivity for SIRT2 over other sirtuin isoforms like SIRT1 and SIRT3.[11][12]

Quantitative Data: Enzyme Inhibition
Compound ClassTarget EnzymeInhibition MetricValueReference
Phthalazinone derivativePARP1IC503.24 nM[13]
Phthalazinone derivativePARP1EC50 (intracellular)0.47 nM[13]
5-((3-Amidobenzyl)oxy)nicotinamide analogSIRT2IC5064 nM[11]
NAMPT/PARP1 dual inhibitor (DDY02)NAMPTIC500.01 µM[14]
PARP1IC500.05 µM[14]

III. Neuroprotective Effects of Fluorinated Nicotinamide Derivatives

The neuroprotective properties of nicotinamide and its derivatives are well-documented, with potential applications in treating neurodegenerative diseases like Parkinson's and glaucoma.[15][16][17] These effects are largely attributed to the role of these compounds in maintaining cellular energy homeostasis and reducing oxidative stress.

A. Modulation of NAD+ Metabolism and Mitochondrial Function

Nicotinamide is a precursor to NAD+, a critical coenzyme for cellular respiration and energy production. In neurodegenerative conditions, NAD+ levels can become depleted, leading to mitochondrial dysfunction and neuronal cell death. By replenishing NAD+ pools, nicotinamide and its derivatives can support mitochondrial function and protect neurons from damage.[16]

B. Anti-inflammatory and Antioxidant Effects

Fluorinated nicotinamide derivatives can also exert neuroprotection by mitigating neuroinflammation and oxidative stress. Studies have shown that nicotinamide treatment can reduce the expression of pro-inflammatory markers and increase the expression of antioxidant enzymes in the brain.[14][15]

IV. Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

A. Synthesis of Fluorinated Nicotinamide Derivatives

General Procedure for the Synthesis of N-(thiophen-2-yl) Nicotinamide Derivatives:

  • Step 1: Acylation. To a solution of the appropriate substituted aniline (2.0 mmol) in anhydrous acetonitrile (5 mL) in a round-bottom flask, add 2-chloro-5-(chloromethyl)pyridine (1.9 mmol) and anhydrous potassium carbonate (6.0 mmol).

  • Step 2: Reflux. Attach a water-cooled condenser and heat the mixture to reflux with vigorous stirring for several hours.

  • Step 3: Monitoring. Monitor the reaction progress using thin-layer chromatography (TLC).

  • Step 4: Work-up. Once the reaction is complete, filter off the inorganic salts and wash the solid residue with dichloromethane.

  • Step 5: Purification. Combine the liquid fractions and remove the solvent under reduced pressure. Purify the resulting residue by preparative TLC on silica gel using an appropriate eluent system (e.g., EtOAc/hexane 1:2).

Note: This is a generalized protocol and specific reaction conditions may need to be optimized for different derivatives.

B. Cell Viability (MTT) Assay

This assay measures the metabolic activity of cells, which is an indicator of cell viability.

  • Step 1: Cell Seeding. Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of culture medium.

  • Step 2: Compound Treatment. After 24 hours, treat the cells with various concentrations of the fluorinated nicotinamide derivatives. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).

  • Step 3: Incubation. Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Step 4: MTT Addition. Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Step 5: Formazan Solubilization. Carefully remove the medium and add 100 µL of DMSO or a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Step 6: Absorbance Measurement. Shake the plates for 15 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Step 7: Data Analysis. Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

C. In Vitro SIRT2 Inhibition Assay (Fluorometric)

This assay measures the ability of a compound to inhibit the deacetylase activity of SIRT2.

  • Step 1: Reagent Preparation. Prepare the assay buffer, recombinant SIRT2 enzyme, a fluorogenic acetylated peptide substrate, NAD+, and the test compounds (fluorinated nicotinamide derivatives) at various concentrations.

  • Step 2: Reaction Setup. In a 96-well plate, add the SIRT2 enzyme, the test compound (or vehicle control), and NAD+. Pre-incubate for a short period (e.g., 10 minutes) at 37°C.

  • Step 3: Initiate Reaction. Start the reaction by adding the fluorogenic substrate.

  • Step 4: Incubation. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Step 5: Develop Signal. Stop the reaction and develop the fluorescent signal by adding a developer solution containing a protease (e.g., trypsin) that cleaves the deacetylated substrate, releasing the fluorophore.

  • Step 6: Fluorescence Measurement. Measure the fluorescence intensity using a microplate reader at the appropriate excitation and emission wavelengths.

  • Step 7: Data Analysis. Calculate the percentage of SIRT2 inhibition for each compound concentration and determine the IC50 value.

D. In Vivo Antitumor Efficacy Study in a Xenograft Mouse Model

This study evaluates the in vivo anticancer activity of a fluorinated nicotinamide derivative.

  • Step 1: Animal Model. Use immunodeficient mice (e.g., nude or SCID mice).

  • Step 2: Tumor Cell Implantation. Subcutaneously inject a suspension of human cancer cells (e.g., 1 x 10^6 cells in 100 µL of PBS) into the flank of each mouse.

  • Step 3: Tumor Growth Monitoring. Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Step 4: Treatment Administration. Randomize the mice into treatment groups (e.g., vehicle control, positive control drug, and different doses of the fluorinated nicotinamide derivative). Administer the treatments via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule.

  • Step 5: Tumor Measurement. Measure the tumor volume and body weight of the mice regularly (e.g., twice a week).

  • Step 6: Euthanasia and Tissue Collection. At the end of the study, euthanize the mice and collect the tumors and other relevant tissues for further analysis (e.g., histopathology, biomarker analysis).

  • Step 7: Data Analysis. Analyze the tumor growth inhibition and any observed toxicity.

V. Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows discussed in this guide.

NAD_Salvage_Pathway Nicotinamide Nicotinamide (NAM) NAMPT NAMPT Nicotinamide->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT NAD Nicotinamide Adenine Dinucleotide (NAD+) PARP_SIRT PARPs, Sirtuins, etc. NAD->PARP_SIRT NAMPT->NMN ATP -> AMP NMNAT->NAD ATP -> PPi PARP_SIRT->Nicotinamide ADP-ribosylation

Caption: The NAD+ Salvage Pathway.

PARP_Inhibition_Pathway cluster_0 Normal DNA Repair cluster_1 With PARP Inhibitor DNA_SSB DNA Single-Strand Break (SSB) PARP1 PARP1 Activation DNA_SSB->PARP1 PAR Poly(ADP-ribose) Synthesis PARP1->PAR NAD+ -> NAM Repair_Proteins Recruitment of DNA Repair Proteins PAR->Repair_Proteins SSB_Repair SSB Repair Repair_Proteins->SSB_Repair Fluorinated_NAM Fluorinated Nicotinamide Derivative (PARP Inhibitor) PARP1_Inhibited PARP1 Trapping and Inhibition Fluorinated_NAM->PARP1_Inhibited Stalled_Replication Stalled Replication Fork PARP1_Inhibited->Stalled_Replication DNA_DSB DNA Double-Strand Break (DSB) Stalled_Replication->DNA_DSB Apoptosis Apoptosis in BRCA-deficient cells DNA_DSB->Apoptosis DNA_SSB_2 DNA Single-Strand Break (SSB) DNA_SSB_2->PARP1_Inhibited Neuroprotection_Pathway Fluorinated_NAM Fluorinated Nicotinamide Derivative NAD_increase Increased NAD+ levels Fluorinated_NAM->NAD_increase Ox_Stress Reduced Oxidative Stress Fluorinated_NAM->Ox_Stress Neuroinflammation Reduced Neuroinflammation Fluorinated_NAM->Neuroinflammation Mito_function Enhanced Mitochondrial Function & ATP Production NAD_increase->Mito_function Neuronal_Survival Neuronal Survival and Neuroprotection Mito_function->Neuronal_Survival Ox_Stress->Neuronal_Survival Neuroinflammation->Neuronal_Survival Experimental_Workflow_Anticancer start Start: Synthesized Fluorinated Nicotinamide Derivative in_vitro In Vitro Screening (e.g., MTT Assay) start->in_vitro enzyme_assay Enzyme Inhibition Assays (e.g., PARP, SIRT2) start->enzyme_assay data_analysis_1 Determine IC50 values in_vitro->data_analysis_1 enzyme_assay->data_analysis_1 lead_selection Lead Compound Selection data_analysis_1->lead_selection in_vivo In Vivo Efficacy Studies (Xenograft Model) lead_selection->in_vivo data_analysis_2 Tumor Growth Inhibition and Toxicity Assessment in_vivo->data_analysis_2 preclinical Preclinical Candidate data_analysis_2->preclinical

References

Literature review on the synthesis of 2-Chloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic routes for 2-Chloro-5-fluoronicotinamide, a key intermediate in the development of various pharmaceutical compounds. This document details the necessary precursors, reaction mechanisms, and experimental protocols, supported by quantitative data and visual diagrams to facilitate understanding and replication in a laboratory setting.

Introduction

This compound is a substituted pyridine derivative of significant interest in medicinal chemistry. Its structural motifs are present in a range of biologically active molecules. The efficient and scalable synthesis of this compound is crucial for the advancement of research and development in the pharmaceutical industry. This guide outlines the primary synthetic pathways, focusing on the preparation of the key intermediate, 2-Chloro-5-fluoronicotinic acid, and its subsequent conversion to the target amide.

Primary Synthetic Pathway: Amidation of 2-Chloro-5-fluoronicotinic Acid

The most common and reliable route to this compound proceeds through the synthesis of its corresponding carboxylic acid, 2-Chloro-5-fluoronicotinic acid, followed by an amidation reaction.

Synthesis of 2-Chloro-5-fluoronicotinic Acid

The synthesis of 2-Chloro-5-fluoronicotinic acid typically starts from 2,6-dichloro-5-fluoronicotinic acid, which undergoes selective dechlorination at the 6-position.

Reaction Scheme:

Synthesis_of_Acid 2_6_dichloro_5_fluoronicotinic_acid 2,6-dichloro-5-fluoronicotinic acid reagents Pd(OAc)2, PPh3 HCOOH, Et3N, DMF 2_6_dichloro_5_fluoronicotinic_acid->reagents 2_chloro_5_fluoronicotinic_acid 2-Chloro-5-fluoronicotinic acid reagents->2_chloro_5_fluoronicotinic_acid

Synthesis of 2-Chloro-5-fluoronicotinic acid.

Experimental Protocol:

A detailed experimental protocol for the synthesis of 2-chloro-5-fluoronicotinic acid is as follows[1]:

  • To a solution of degassed DMF (270 mL), add Pd(OAc)2 (2.7g, 11.9 mmol, 0.05 eq), PPh3 (6.2g, 23.8 mmol, 0.1 eq), and degassed Et3N (200 mL, 1428.6 mmol, 6 eq).

  • Stir the mixture for 20 minutes.

  • Add HCOOH (28 mL, 714.3 mmol, 3 eq).

  • After 5 minutes, add 2,6-dichloro-5-fluoronicotinic acid (50g, 238.1 mmol).

  • Heat the mixture and stir at 50°C.

  • Monitor the reaction by 1H NMR until all starting material is consumed (approximately 24 hours).

  • Cool the mixture to 0°C and add water (500 mL).

  • After 20 minutes, filter the mixture through a pad of Celite, rinsing with water.

  • Adjust the pH of the filtrate to 9 with 30% aqueous sodium hydroxide and wash with EtOAc (2x).

  • Slowly add 12 N hydrochloric acid to adjust the pH to 1 and saturate the solution with sodium chloride.

  • Extract the mixture with EtOAc (3x).

  • Combine the organic extracts, wash with brine, dry over Na2SO4, and concentrate under reduced pressure to yield the product.

Quantitative Data:

ParameterValueReference
Yield88%[1]
AppearanceBeige solid[1]
Conversion of 2-Chloro-5-fluoronicotinic Acid to this compound

The conversion of the carboxylic acid to the amide is a standard organic transformation. A common and effective method involves the formation of an acyl chloride intermediate using thionyl chloride (SOCl₂), followed by reaction with ammonia.

Reaction Scheme:

Amidation_of_Acid 2_chloro_5_fluoronicotinic_acid 2-Chloro-5-fluoronicotinic acid step1 1. SOCl₂ 2_chloro_5_fluoronicotinic_acid->step1 acid_chloride 2-Chloro-5-fluoronicotinoyl chloride step1->acid_chloride step2 2. NH₃ acid_chloride->step2 amide This compound step2->amide

Amidation via acid chloride formation.

Experimental Protocol (General Procedure):

  • Dissolve 2-Chloro-5-fluoronicotinic acid (1 equivalent) in a suitable solvent such as THF.

  • Add thionyl chloride (SOCl₂, 4 equivalents) dropwise to the solution.

  • Heat the reaction mixture under reflux for 3 hours.

  • After completion, remove the excess thionyl chloride by distillation.

  • Dissolve the resulting crude 2-Chloro-5-fluoronicotinoyl chloride in a dry, inert solvent like CH₂Cl₂ and cool to 0°C.

  • Bubble anhydrous ammonia gas through the solution or add a solution of ammonia in a suitable solvent dropwise.

  • Stir the reaction mixture at room temperature until the reaction is complete (monitor by TLC).

  • Filter the reaction mixture to remove ammonium chloride precipitate.

  • Wash the filtrate with water and brine, dry the organic layer over a suitable drying agent (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Alternative Synthetic Pathway: Partial Hydrolysis of 2-Chloro-5-fluoronicotinonitrile

An alternative route to this compound involves the synthesis of 2-Chloro-5-fluoronicotinonitrile, followed by its partial hydrolysis.

Synthesis of 2-Chloro-5-fluoronicotinonitrile

This nitrile can be synthesized from 2-chloro-5-fluoronicotinaldehyde.

Reaction Scheme:

Nitrile_Synthesis aldehyde 2-chloro-5-fluoronicotinaldehyde reagents 1. Hydroxylamine hydrochloride 2. Dehydrating agent aldehyde->reagents nitrile 2-Chloro-5-fluoronicotinonitrile reagents->nitrile

Synthesis of 2-Chloro-5-fluoronicotinonitrile.
Partial Hydrolysis of 2-Chloro-5-fluoronicotinonitrile to this compound

The selective hydrolysis of a nitrile to an amide can be challenging, as the reaction can proceed to the carboxylic acid. Careful control of reaction conditions is necessary.

General Conditions for Partial Nitrile Hydrolysis:

Mild basic conditions are typically employed for the partial hydrolysis of nitriles to amides. Reagents such as sodium hydroxide or potassium hydroxide in an aqueous alcohol solution under controlled temperature can be used. It is crucial to monitor the reaction closely to prevent the over-hydrolysis of the amide product to the corresponding carboxylic acid.

Experimental Workflow:

Hydrolysis_Workflow nitrile 2-Chloro-5-fluoronicotinonitrile conditions Mild Base (e.g., NaOH) Aq. Alcohol, Heat nitrile->conditions monitoring Reaction Monitoring (TLC/HPLC) conditions->monitoring workup Work-up and Purification monitoring->workup Completion acid_byproduct 2-Chloro-5-fluoronicotinic acid (byproduct) monitoring->acid_byproduct Over-hydrolysis amide This compound workup->amide

Workflow for partial nitrile hydrolysis.

Quantitative Data Comparison of Synthetic Routes:

RouteKey IntermediateKey Reagents for Final StepTypical YieldPurity Considerations
Primary Pathway 2-Chloro-5-fluoronicotinic acidSOCl₂, NH₃Good to ExcellentRelatively straightforward purification
Alternative Pathway 2-Chloro-5-fluoronicotinonitrileMild base (e.g., NaOH)VariablePotential for carboxylic acid byproduct

Conclusion

The synthesis of this compound is most reliably achieved through a two-step process involving the preparation of 2-Chloro-5-fluoronicotinic acid followed by amidation. This primary pathway offers good yields and a relatively clean product profile. While the alternative route through the partial hydrolysis of 2-Chloro-5-fluoronicotinonitrile is feasible, it requires careful control to avoid the formation of the corresponding carboxylic acid as a significant byproduct. The detailed protocols and data presented in this guide are intended to provide a solid foundation for researchers and scientists working on the synthesis of this important pharmaceutical intermediate.

References

A Technical Guide to the Physicochemical Properties of 2-Chloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the key physicochemical properties of 2-Chloro-5-fluoronicotinamide, a compound of interest in contemporary chemical and pharmaceutical research. The focus of this guide is to present the molecular weight and exact mass of this compound, supported by standardized experimental methodologies for their determination.

Core Physicochemical Data

The fundamental physicochemical characteristics of this compound are summarized below. These values are crucial for a range of applications, from reaction stoichiometry to high-resolution mass spectrometry analysis.

ParameterValueUnit
Molecular Weight174.56 g/mol [1][2]
Exact Mass173.9996186Da[1]

Experimental Determination Protocols

The accurate determination of molecular weight and exact mass is fundamental to the characterization of a chemical compound. The following protocols outline standard methodologies for establishing these values for this compound.

2.1. High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is the definitive technique for determining the exact mass of a compound, which in turn allows for the confirmation of its elemental composition.

  • Instrumentation: A high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap analyzer, is required. The instrument should be calibrated according to the manufacturer's specifications using a known calibration standard.

  • Sample Preparation: A dilute solution of this compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile. The concentration should be optimized to produce a stable and sufficient ion signal, typically in the low micromolar range.

  • Ionization: Electrospray ionization (ESI) is a common and effective method for generating ions of this compound. The sample solution is introduced into the ESI source at a constant flow rate. The source parameters, including capillary voltage, nebulizing gas pressure, and drying gas temperature, are optimized to maximize the signal of the protonated molecule, [M+H]+.

  • Data Acquisition: Mass spectra are acquired in positive ion mode over a mass-to-charge (m/z) range that encompasses the expected m/z of the protonated molecule. Data is collected in high-resolution mode to ensure accurate mass measurement.

  • Data Analysis: The acquired spectrum is analyzed to identify the peak corresponding to the [M+H]+ ion of this compound. The exact m/z of this peak is determined, and the exact mass of the neutral molecule is calculated by subtracting the mass of a proton. The experimentally determined exact mass is then compared to the theoretical exact mass calculated from the elemental formula (C₆H₄ClFN₂O) to confirm the identity of the compound.

2.2. Liquid Chromatography-Mass Spectrometry (LC-MS) for Molecular Weight Confirmation

While HRMS provides the exact mass, a standard LC-MS analysis can be used to confirm the nominal molecular weight and assess the purity of the sample.

  • Instrumentation: A liquid chromatograph coupled to a mass spectrometer (e.g., a quadrupole mass analyzer).

  • Chromatographic Separation: A reversed-phase HPLC column (e.g., C18) is used to separate the sample. A gradient elution method with mobile phases such as water and acetonitrile, both typically containing a small amount of an acid like formic acid to promote ionization, is employed.

  • Mass Spectrometric Detection: The eluent from the HPLC is directed to the mass spectrometer. The mass spectrometer is set to scan a relevant m/z range to detect the protonated molecule [M+H]+.

  • Data Analysis: The retention time of the compound is recorded from the chromatogram, providing an indication of its polarity. The mass spectrum associated with the chromatographic peak is examined to confirm the m/z corresponding to the expected molecular weight.

Visualized Experimental Workflow

The following diagram illustrates a typical workflow for the characterization of this compound, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_analysis Analytical Workflow cluster_data Data Processing & Verification prep Dissolve this compound in appropriate solvent lc Liquid Chromatography (Purity Assessment) prep->lc hrms High-Resolution Mass Spectrometry (Exact Mass Determination) prep->hrms lc_data Analyze Chromatogram (Retention Time & Purity) lc->lc_data ms_data Determine Exact Mass of [M+H]+ hrms->ms_data verification Compare Experimental vs. Theoretical Mass & Confirm Molecular Formula lc_data->verification ms_data->verification

Characterization workflow for this compound.

References

Solubility profile of 2-Chloro-5-fluoronicotinamide in common lab solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the anticipated solubility profile of 2-Chloro-5-fluoronicotinamide in common laboratory solvents. Due to the limited availability of direct experimental data for this specific compound, this guide leverages solubility data from the structurally similar parent compound, nicotinamide, to provide valuable insights. It also outlines standard experimental protocols for determining solubility, enabling researchers to generate precise data for their specific applications.

Predicted Solubility Profile

Based on the known solubility of nicotinamide, the following table provides an estimated qualitative and quantitative solubility profile for this compound. It is crucial to note that these values are estimations and should be confirmed by experimental determination.

Table 1: Estimated Solubility of this compound in Common Laboratory Solvents

SolventChemical FormulaPredicted Qualitative SolubilityEstimated Quantitative Solubility Range
WaterH₂OSparingly Soluble1 - 10 mg/mL
EthanolC₂H₅OHSoluble10 - 50 mg/mL
MethanolCH₃OHSoluble15 - 60 mg/mL
AcetoneC₃H₆OSoluble5 - 25 mg/mL
Dichloromethane (DCM)CH₂Cl₂Slightly Soluble1 - 5 mg/mL
Ethyl AcetateC₄H₈O₂Slightly Soluble1 - 10 mg/mL
Dimethyl Sulfoxide (DMSO)C₂H₆OSVery Soluble> 100 mg/mL
Dimethylformamide (DMF)C₃H₇NOVery Soluble> 100 mg/mL
AcetonitrileC₂H₃NSoluble5 - 30 mg/mL
Tetrahydrofuran (THF)C₄H₈OSlightly Soluble1 - 10 mg/mL
HexaneC₆H₁₄Insoluble< 0.1 mg/mL
TolueneC₇H₈Sparingly Soluble0.1 - 1 mg/mL

Disclaimer: The quantitative solubility ranges are estimations based on the known solubility of nicotinamide and the anticipated effects of the chloro and fluoro substituents. Experimental verification is highly recommended.

Experimental Protocol for Solubility Determination: Shake-Flask Method

The most common and reliable method for determining the equilibrium solubility of a compound is the shake-flask method.[1][2][3] This protocol provides a detailed procedure for its implementation.

2.1. Materials

  • This compound (solid)

  • Selected solvents (high purity grade)

  • Volumetric flasks

  • Analytical balance

  • Shaking incubator or orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE or PVDF)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector, or a UV-Vis spectrophotometer

  • Vials for sample analysis

2.2. Procedure

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of volumetric flasks, each containing a known volume of a different solvent. The excess solid is crucial to ensure that equilibrium is reached with the undissolved solid.

    • Seal the flasks to prevent solvent evaporation.

  • Equilibration:

    • Place the flasks in a shaking incubator set to a constant temperature (e.g., 25 °C or 37 °C).

    • Agitate the flasks at a constant speed for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration of the solute in the solution remains constant.

  • Phase Separation:

    • After equilibration, remove the flasks from the shaker and allow them to stand undisturbed to let the excess solid settle.

    • To ensure complete removal of undissolved solids, centrifuge the samples at a high speed.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe and filter it through a syringe filter into a clean vial. This step is critical to prevent any solid particles from being included in the analytical sample.

  • Quantification:

    • Prepare a series of standard solutions of this compound of known concentrations in the respective solvent.

    • Analyze the filtered supernatant and the standard solutions using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.

    • Construct a calibration curve from the standard solutions.

    • Determine the concentration of this compound in the saturated solution by interpolating its analytical response on the calibration curve.

  • Data Reporting:

    • Express the solubility in appropriate units, such as mg/mL or mol/L, at the specified temperature.

Visualizing the Experimental Workflow

The following diagrams illustrate the key steps in the experimental determination of solubility.

Solubility_Determination_Workflow cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Weigh excess This compound B Add to known volume of solvent A->B C Shake at constant temperature (24-72h) B->C D Centrifuge sample C->D E Filter supernatant D->E F Analyze by HPLC or UV-Vis E->F G Determine concentration from calibration curve F->G Solubility_Factors_and_Impact cluster_factors Factors Influencing Solubility cluster_outcome Impact on Drug Development A Physicochemical Properties (pKa, logP, Crystal Form) D Solubility of This compound A->D B Solvent Properties (Polarity, pH) B->D C Temperature C->D E Bioavailability F Formulation Development G Route of Administration D->E D->F D->G

References

Methodological & Application

Step-by-step synthesis protocol for 2-Chloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed application note and protocol for the synthesis of 2-Chloro-5-fluoronicotinamide, a valuable intermediate in pharmaceutical and agrochemical research. The protocol outlines a two-step process commencing with the synthesis of 2-Chloro-5-fluoronicotinic acid, followed by its amidation to yield the final product.

Step 1: Synthesis of 2-Chloro-5-fluoronicotinic acid

This step involves the selective dechlorination of a starting material to produce 2-Chloro-5-fluoronicotinic acid. The following protocol is adapted from established methods for similar nicotinic acid derivatives.

Materials and Equipment
Reagent/EquipmentSpecification
2,6-dichloro-5-fluoronicotinic acid98% purity
Palladium on carbon (Pd/C)10%
Sodium hydroxide (NaOH)ACS grade
Hydrochloric acid (HCl)Concentrated (37%)
EthanolAnhydrous
Dichloromethane (CH2Cl2)ACS grade
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Reflux condenser
Filtration apparatus
pH meter or pH paper
Rotary evaporator
Experimental Protocol
  • Reaction Setup: In a round-bottom flask, dissolve 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) in ethanol.

  • Catalyst Addition: Carefully add 10% Pd/C (0.05 eq) to the solution.

  • Hydrogenation: The mixture is subjected to hydrogenation. This can be achieved by bubbling hydrogen gas through the solution or by using a hydrogen-filled balloon, with vigorous stirring. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Filtration: Upon completion, the reaction mixture is filtered through a pad of celite to remove the palladium catalyst. The filter cake is washed with ethanol.

  • Solvent Removal: The solvent from the filtrate is removed under reduced pressure using a rotary evaporator.

  • Work-up: The residue is dissolved in water and the pH is adjusted to ~2 with the addition of concentrated HCl.

  • Extraction: The aqueous layer is extracted three times with dichloromethane.

  • Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield 2-Chloro-5-fluoronicotinic acid.

Step 2: Synthesis of this compound

This step describes the conversion of 2-Chloro-5-fluoronicotinic acid to this compound via an acid chloride intermediate. This is a standard and efficient method for amide formation.

Materials and Equipment
Reagent/EquipmentSpecification
2-Chloro-5-fluoronicotinic acidFrom Step 1
Thionyl chloride (SOCl2)99% purity
Ammonium hydroxide (NH4OH)Concentrated (28-30%)
Dichloromethane (CH2Cl2)Anhydrous
Round-bottom flaskAppropriate size
Magnetic stirrer and stir bar
Reflux condenser with a drying tube
Ice bath
Dropping funnel
Filtration apparatus
Rotary evaporator
Experimental Protocol
  • Acid Chloride Formation: To a round-bottom flask containing 2-Chloro-5-fluoronicotinic acid (1.0 eq), add thionyl chloride (2.0 eq) and a catalytic amount of dimethylformamide (DMF).

  • Reaction: The mixture is heated to reflux and stirred for 2-3 hours. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO2).

  • Removal of Excess Reagent: After the reaction is complete, excess thionyl chloride is removed by distillation or under reduced pressure.

  • Amidation: The crude 2-chloro-5-fluoronicotinoyl chloride is dissolved in anhydrous dichloromethane and cooled in an ice bath.

  • Ammonia Addition: Concentrated ammonium hydroxide is added dropwise to the cooled solution via a dropping funnel with vigorous stirring. A precipitate will form.

  • Reaction Completion: The reaction mixture is stirred for an additional 1-2 hours at room temperature.

  • Isolation of Product: The precipitate is collected by filtration and washed with cold water and a small amount of cold dichloromethane.

  • Drying: The solid product, this compound, is dried under vacuum.

Data Summary

StepStarting MaterialProductReagentsSolventYield (%)Purity (%)
12,6-dichloro-5-fluoronicotinic acid2-Chloro-5-fluoronicotinic acid10% Pd/C, H2, HClEthanol, Water, CH2Cl285-95>95 (by NMR)
22-Chloro-5-fluoronicotinic acidThis compoundSOCl2, NH4OH, DMFCH2Cl280-90>98 (by NMR)

Experimental Workflow

SynthesisWorkflow cluster_step1 Step 1: Synthesis of 2-Chloro-5-fluoronicotinic acid cluster_step2 Step 2: Synthesis of this compound A 2,6-dichloro-5-fluoronicotinic acid in Ethanol B Hydrogenation with Pd/C A->B H2 C Filtration B->C D Solvent Removal C->D E Acidification & Extraction D->E HCl, CH2Cl2 F Drying & Concentration E->F G 2-Chloro-5-fluoronicotinic acid F->G H 2-Chloro-5-fluoronicotinic acid I Acid Chloride Formation H->I SOCl2, DMF J Removal of Excess SOCl2 I->J K Amidation J->K NH4OH, CH2Cl2 L Filtration & Washing K->L M Drying L->M N This compound M->N

Caption: Overall workflow for the synthesis of this compound.

Application Notes and Protocols: 2-Chloro-5-fluoronicotinamide in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-Chloro-5-fluoronicotinamide as a versatile building block in the synthesis of pharmaceutical compounds. The protocols detailed herein focus on its application as a key intermediate in the synthesis of soluble guanylate cyclase (sGC) modulators, a class of drugs with significant therapeutic potential in cardiovascular diseases.

Introduction

This compound is a halogenated pyridine derivative that serves as a valuable precursor in the construction of complex heterocyclic systems central to many active pharmaceutical ingredients (APIs). The presence of a reactive chlorine atom at the 2-position allows for facile nucleophilic substitution or cross-coupling reactions, while the amide functionality provides a handle for further molecular modifications or can be hydrolyzed to the corresponding carboxylic acid. This dual reactivity makes it a strategic starting material for the synthesis of a diverse range of bioactive molecules.

A significant application of this building block is in the synthesis of Vericiguat, a potent stimulator of soluble guanylate cyclase (sGC). Vericiguat is used in the treatment of chronic heart failure.[1][2] The NO-sGC-cGMP signaling pathway is a crucial regulator of vascular tone and blood pressure.[3] sGC stimulators like Vericiguat enhance the production of cyclic guanosine monophosphate (cGMP), leading to vasodilation and other beneficial cardiovascular effects.[4][5][6]

Key Synthetic Applications

The primary synthetic utility of this compound in pharmaceutical synthesis revolves around two key transformations:

  • Hydrolysis to 2-Chloro-5-fluoronicotinic acid: The amide group can be readily hydrolyzed under acidic or basic conditions to yield 2-Chloro-5-fluoronicotinic acid, a direct precursor in the synthesis of Vericiguat and other sGC modulators.[7][8]

  • Cross-Coupling and Amide Coupling Reactions: The chloro- and amide- functionalities allow for participation in various coupling reactions to build complex molecular architectures. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are instrumental in forming carbon-carbon bonds, a common feature in many drug molecules.[9][10][11][12][13] Amide coupling reactions are also fundamental in API synthesis.[14]

Experimental Protocols

Protocol 1: Hydrolysis of this compound to 2-Chloro-5-fluoronicotinic acid

This protocol describes the conversion of this compound to its corresponding carboxylic acid, a key intermediate for the synthesis of Vericiguat.

Materials:

  • This compound

  • Sodium hydroxide (NaOH)

  • Hydrochloric acid (HCl)

  • Water (deionized)

  • Ethanol

Procedure:

  • To a solution of this compound (1.0 eq) in a mixture of ethanol and water (1:1 v/v), add sodium hydroxide (2.5 eq).

  • Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

  • Dilute the remaining aqueous solution with water and acidify to pH 2-3 with concentrated hydrochloric acid.

  • The product will precipitate out of the solution. Collect the solid by filtration, wash with cold water, and dry under vacuum to afford 2-Chloro-5-fluoronicotinic acid.

Quantitative Data:

Starting MaterialProductReagentsSolventReaction TimeTemperatureYield (%)
This compound2-Chloro-5-fluoronicotinic acidNaOH, HClEthanol/Water4-6 hReflux>95
Protocol 2: General Procedure for Suzuki-Miyaura Coupling

This protocol outlines a general method for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction using a 2-chloropyridine derivative as the electrophile.

Materials:

  • This compound (or its derivative)

  • Aryl or heteroaryl boronic acid

  • Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

  • Base (e.g., K₂CO₃, Cs₂CO₃)

  • Solvent (e.g., Dioxane, Toluene, DMF)

  • Water

Procedure:

  • In a reaction vessel, combine this compound (1.0 eq), the boronic acid (1.2 eq), the palladium catalyst (0.05 eq), and the base (2.0 eq).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen).

  • Add the degassed solvent and water (typically a 4:1 to 10:1 ratio of solvent to water).

  • Heat the reaction mixture to 80-110 °C and stir for 8-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Quantitative Data for a Representative Suzuki-Miyaura Coupling:

ElectrophileNucleophileCatalystBaseSolventReaction TimeTemperatureYield (%)
2-Chloropyridine derivativeArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water12 h100 °C75-90

Signaling Pathway and Experimental Workflow Diagrams

Soluble Guanylate Cyclase (sGC) Signaling Pathway

The following diagram illustrates the nitric oxide (NO)-sGC-cGMP signaling pathway, which is the target of pharmaceuticals derived from this compound, such as Vericiguat.

sGC_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular NO_source Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO_source->sGC Activates cGMP cGMP sGC->cGMP Converts GTP GTP PKG Protein Kinase G (PKG) cGMP->PKG Activates Relaxation Vasodilation & Physiological Effects PKG->Relaxation Leads to Vericiguat Vericiguat (sGC Stimulator) Vericiguat->sGC Stimulates

Caption: The NO-sGC-cGMP signaling pathway and the action of Vericiguat.

Experimental Workflow for the Synthesis of a Vericiguat Intermediate

The diagram below outlines the key steps in the synthesis of a crucial intermediate for Vericiguat, starting from this compound.

Synthesis_Workflow A This compound B Hydrolysis (NaOH, H₂O/EtOH, Reflux) A->B C 2-Chloro-5-fluoronicotinic acid B->C D Amide Coupling with (2-fluorobenzyl)hydrazine C->D E Pyrazolopyridine Intermediate D->E F Further Synthetic Steps E->F G Vericiguat F->G

Caption: Synthetic workflow from this compound to Vericiguat.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of pharmaceutically active compounds, particularly in the field of cardiovascular drug discovery. The protocols provided herein offer reliable methods for its conversion into key intermediates for the synthesis of sGC modulators like Vericiguat. The strategic positioning of its functional groups allows for a range of chemical transformations, making it an important tool for medicinal chemists and drug development professionals.

References

Application Notes and Protocols: Amide Formation from 2-Chloro-5-fluoronicotinic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and reaction conditions for the synthesis of amides from 2-chloro-5-fluoronicotinic acid, a key intermediate in the development of various pharmaceutical compounds. The following sections outline common methodologies, including the use of coupling agents and the formation of an acyl chloride intermediate, complete with experimental procedures and comparative data.

Introduction

Amide bond formation is a fundamental transformation in organic synthesis, particularly in the construction of biologically active molecules. 2-Chloro-5-fluoronicotinic acid is a valuable building block, and its conversion to a diverse range of amides is a critical step in the synthesis of numerous drug candidates. This document details robust and widely applicable protocols for this transformation.

Reaction Conditions at a Glance

The choice of reaction conditions for the amidation of 2-chloro-5-fluoronicotinic acid depends on several factors, including the nature of the amine, the desired scale of the reaction, and the presence of other functional groups. Two primary strategies are commonly employed: direct coupling using a coupling agent and a two-step process via an acyl chloride intermediate. The following table summarizes typical conditions for these methods.

MethodCoupling/Activating AgentBaseSolventTemperature (°C)Typical Reaction TimeGeneral Applicability & Notes
Coupling Agent EDC (1.1-1.5 eq.), HOBt (1.1-1.5 eq.)DIPEA or Et₃N (2-3 eq.)DMF, DCM, or MeCN0 to RT2-16 hA mild and common method suitable for a wide range of amines. The workup is straightforward, involving aqueous extraction to remove the urea byproduct and other water-soluble reagents.
Coupling Agent HATU (1.1-1.2 eq.)DIPEA or Et₃N (2-3 eq.)DMF or NMP0 to RT1-4 hHighly efficient and often faster than EDC/HOBt, particularly for less reactive or sterically hindered amines. HATU is generally more expensive than EDC.
Acyl Chloride Oxalyl Chloride or SOCl₂ (1.2-2.0 eq.)Pyridine or Et₃N (2-3 eq.)DCM, Toluene, or THF0 to RT1-4 h (for acyl chloride formation); 1-16 h (for amidation)A robust and cost-effective method. The intermediate acyl chloride is highly reactive and suitable for a broad range of amines. Requires careful handling of the chlorinating agent.

Experimental Protocols

Protocol 1: Amide Synthesis using EDC/HOBt Coupling

This protocol describes a general procedure for the coupling of 2-chloro-5-fluoronicotinic acid with a primary or secondary amine using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-Hydroxybenzotriazole (HOBt).

Materials:

  • 2-Chloro-5-fluoronicotinic acid

  • Amine (primary or secondary)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et₃N)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 2-chloro-5-fluoronicotinic acid (1.0 eq.) in anhydrous DMF or DCM, add HOBt (1.2 eq.) and the desired amine (1.1 eq.).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Add DIPEA or Et₃N (2.5 eq.) to the mixture, followed by the portion-wise addition of EDC (1.2 eq.).

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 2-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Protocol 2: Amide Synthesis via Acyl Chloride Formation

This protocol outlines a two-step procedure involving the conversion of 2-chloro-5-fluoronicotinic acid to its acyl chloride, followed by reaction with an amine.

Materials:

  • 2-Chloro-5-fluoronicotinic acid

  • Oxalyl chloride or Thionyl chloride (SOCl₂)

  • Anhydrous Dichloromethane (DCM) or Toluene

  • A catalytic amount of anhydrous N,N-Dimethylformamide (DMF)

  • Amine (primary or secondary)

  • Pyridine or Triethylamine (Et₃N)

  • Ethyl acetate (EtOAc)

  • 1M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

Step A: Formation of 2-Chloro-5-fluoronicotinoyl chloride

  • To a solution of 2-chloro-5-fluoronicotinic acid (1.0 eq.) in anhydrous DCM or toluene, add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride or thionyl chloride (1.5 eq.) to the solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 1-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Concentrate the reaction mixture under reduced pressure to remove excess chlorinating agent and solvent. The crude acyl chloride is typically used in the next step without further purification.

Step B: Amide Formation

  • Dissolve the crude 2-chloro-5-fluoronicotinoyl chloride in anhydrous DCM.

  • In a separate flask, dissolve the amine (1.1 eq.) and pyridine or Et₃N (2.0 eq.) in anhydrous DCM.

  • Cool the amine solution to 0 °C and slowly add the solution of the acyl chloride.

  • Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Continue stirring for 1-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired amide.

Visualization of Experimental Workflows

The following diagrams illustrate the logical flow of the experimental protocols described above.

Amide_Synthesis_Workflow cluster_coupling Protocol 1: Coupling Agent Method start1 Start reactants1 Mix: - 2-Chloro-5-fluoronicotinic acid - Amine - HOBt - Base (DIPEA/Et3N) - Solvent (DMF/DCM) start1->reactants1 cool1 Cool to 0 °C reactants1->cool1 add_edc Add EDC cool1->add_edc react1 Stir at RT (2-16 h) add_edc->react1 workup1 Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) react1->workup1 purify1 Purification (Column Chromatography) workup1->purify1 product1 Amide Product purify1->product1

Caption: Workflow for amide synthesis using a coupling agent.

Acyl_Chloride_Workflow cluster_acyl_chloride Protocol 2: Acyl Chloride Method start2 Start reactants2a Mix: - 2-Chloro-5-fluoronicotinic acid - SOCl2 or (COCl)2 - cat. DMF - Solvent (DCM/Toluene) start2->reactants2a react2a Stir at RT (1-4 h) reactants2a->react2a concentrate Concentrate react2a->concentrate acyl_chloride Acyl Chloride Intermediate concentrate->acyl_chloride add_acyl_chloride Add Acyl Chloride acyl_chloride->add_acyl_chloride reactants2b Mix: - Amine - Base (Pyridine/Et3N) - Solvent (DCM) cool2 Cool to 0 °C reactants2b->cool2 cool2->add_acyl_chloride react2b Stir at RT (1-16 h) add_acyl_chloride->react2b workup2 Aqueous Workup (EtOAc, HCl, NaHCO3, Brine) react2b->workup2 purify2 Purification (Column Chromatography) workup2->purify2 product2 Amide Product purify2->product2

Caption: Workflow for amide synthesis via an acyl chloride intermediate.

Signaling Pathway Diagram

The following diagram illustrates the general chemical transformation pathway for the formation of an amide from a carboxylic acid.

Amide_Formation_Pathway cluster_path1 Coupling Agent Pathway Carboxylic_Acid 2-Chloro-5-fluoronicotinic Acid Activated_Intermediate Activated Intermediate (e.g., O-Acylisourea, Acyl Chloride) Carboxylic_Acid->Activated_Intermediate + Coupling Agent Carboxylic_Acid->Activated_Intermediate + Chlorinating Agent Amide N-Substituted-2-chloro- 5-fluoronicotinamide Activated_Intermediate->Amide + Amine Amine Amine (R-NH2) Amine->Amide Coupling_Agent Coupling Agent (e.g., EDC, HATU) Coupling_Agent->Activated_Intermediate Chlorinating_Agent Chlorinating Agent (e.g., SOCl2, (COCl)2) Chlorinating_Agent->Activated_Intermediate

Caption: General pathways for amide formation from a carboxylic acid.

Application Notes and Protocols for Monitoring 2-Chloro-5-fluoronicotinamide Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for monitoring the synthesis of 2-Chloro-5-fluoronicotinamide, a key intermediate in the development of various pharmaceutical and agrochemical compounds. The following protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and in-situ Fourier Transform Infrared (FTIR) spectroscopy are designed to ensure accurate tracking of reaction progress, quantification of reactants and products, and identification of potential impurities.

High-Performance Liquid Chromatography (HPLC) for Reaction Monitoring

HPLC is a robust technique for monitoring the conversion of 2-chloro-5-fluoronicotinic acid to this compound, as well as for assessing the purity of the final product. A reversed-phase HPLC method with UV detection is recommended for this purpose.

Experimental Protocol

Instrumentation:

  • HPLC system with a UV-Vis detector

  • C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Autosampler and data acquisition software

Reagents:

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium acetate

  • Heptafluorobutyric acid (as an ion-pairing agent, if needed)

  • Reference standards for 2-chloro-5-fluoronicotinic acid and this compound

Chromatographic Conditions (Starting Point):

  • Mobile Phase: A gradient of 20 mM ammonium acetate buffer (pH 4.5) and methanol.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 261 nm for nicotinamide and 250 nm for the acid.[1]

  • Injection Volume: 10 µL

Sample Preparation:

  • Carefully withdraw a small aliquot (e.g., 100 µL) from the reaction mixture.

  • Quench the reaction immediately by diluting the aliquot in a known volume of mobile phase (e.g., 900 µL) to prevent further reaction.

  • Filter the diluted sample through a 0.45 µm syringe filter into an HPLC vial.

  • Prepare a series of calibration standards of 2-chloro-5-fluoronicotinic acid and this compound in the mobile phase.

Data Presentation

Quantitative data for a similar validated HPLC-DAD method for nicotinamide are presented below as a reference for expected performance.[1]

ParameterNicotinamide
Linearity Range (µg/mL)10 - 200
Correlation Coefficient (r²)> 0.999
Limit of Detection (LOD) (µg/mL)0.5
Limit of Quantification (LOQ) (µg/mL)1.5
Recovery (%)98 - 102
Precision (%RSD)< 2

Gas Chromatography-Mass Spectrometry (GC-MS) for Impurity Profiling

GC-MS is a powerful technique for identifying and quantifying volatile and semi-volatile impurities in this compound samples. This method is particularly useful for detecting residual starting materials and side-products.

Experimental Protocol

Instrumentation:

  • Gas chromatograph with a mass selective detector (MSD)

  • Capillary column suitable for polar compounds (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)

  • Autosampler and data acquisition software

Reagents:

  • Dichloromethane (GC grade)

  • Methanol (GC grade)

  • Reference standards for this compound and potential impurities

GC-MS Conditions (Starting Point):

  • Injector Temperature: 280°C

  • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV

  • Scan Range: 40-400 amu

Sample Preparation:

  • Dissolve a known amount of the this compound sample in dichloromethane or a suitable solvent.

  • Filter the sample through a 0.45 µm syringe filter into a GC vial.

  • Prepare calibration standards of the target analytes in the same solvent.

Data Presentation

Representative quantitative data for the GC-MS analysis of related pyridine compounds are summarized below.[2]

ParameterPyridine
Linearity Range (mg/kg)0.1 - 10
Correlation Coefficient (r²)> 0.996
Limit of Detection (LOD) (mg/kg)0.03
Limit of Quantification (LOQ) (mg/kg)0.1
Recovery (%)95 - 105
Precision (%RSD)< 5

In-situ Fourier Transform Infrared (FTIR) Spectroscopy for Real-Time Reaction Monitoring

In-situ FTIR spectroscopy provides real-time insights into the reaction kinetics and mechanism of the amidation of 2-chloro-5-fluoronicotinic acid. By inserting a probe directly into the reaction vessel, the concentrations of reactants, intermediates, and products can be monitored continuously.[3]

Experimental Protocol

Instrumentation:

  • FTIR spectrometer equipped with a fiber-optic ATR (Attenuated Total Reflectance) probe

  • Reaction vessel with a port for the in-situ probe

  • Data acquisition and analysis software

Procedure:

  • Insert the ATR probe into the reaction vessel containing the starting material, 2-chloro-5-fluoronicotinic acid, and solvent.

  • Record a background spectrum before initiating the reaction.

  • Start the reaction by adding the aminating agent (e.g., ammonia).

  • Continuously collect FTIR spectra at regular intervals (e.g., every 1-5 minutes).

  • Monitor the reaction progress by observing the decrease in the characteristic infrared bands of the starting material and the increase in the bands of the product.

Key Infrared Bands to Monitor:

  • 2-chloro-5-fluoronicotinic acid: Carbonyl (C=O) stretch of the carboxylic acid around 1700-1730 cm⁻¹.

  • This compound: Carbonyl (C=O) stretch of the amide (Amide I band) around 1650-1680 cm⁻¹ and the N-H bend (Amide II band) around 1550-1600 cm⁻¹.

Visualizations

Synthesis Pathway of this compound

G Synthesis of this compound cluster_0 Step 1: Dechlorination cluster_1 Step 2: Amidation 2,6-dichloro-5-fluoronicotinic_acid 2,6-dichloro-5-fluoronicotinic acid 2-chloro-5-fluoronicotinic_acid 2-chloro-5-fluoronicotinic acid 2,6-dichloro-5-fluoronicotinic_acid->2-chloro-5-fluoronicotinic_acid Pd(OAc)2, PPh3, Et3N, HCOOH This compound This compound 2-chloro-5-fluoronicotinic_acid->this compound 1. SOCl2 or (COCl)2 2. NH3 or NH4OH

Caption: Synthesis pathway of this compound.

General Workflow for HPLC Analysis

G HPLC Analysis Workflow Sample_Collection Collect Reaction Aliquot Quenching Quench Reaction Sample_Collection->Quenching Filtration Filter Sample (0.45 µm) Quenching->Filtration HPLC_Injection Inject into HPLC Filtration->HPLC_Injection Data_Acquisition Data Acquisition & Processing HPLC_Injection->Data_Acquisition Quantification Quantify Components Data_Acquisition->Quantification

Caption: General workflow for HPLC analysis of reaction samples.

Logical Relationship for In-situ FTIR Monitoring

G In-situ FTIR Monitoring Logic Reaction_Start Reaction Initiated FTIR_Probe In-situ FTIR Probe Reaction_Start->FTIR_Probe Spectral_Data Continuous Spectral Data FTIR_Probe->Spectral_Data Reactant_Decrease Decrease in Reactant Peak Area Spectral_Data->Reactant_Decrease Product_Increase Increase in Product Peak Area Spectral_Data->Product_Increase Reaction_Endpoint Reaction Endpoint Reached Reactant_Decrease->Reaction_Endpoint Product_Increase->Reaction_Endpoint

Caption: Logical flow of in-situ FTIR for reaction monitoring.

References

Application Note: A Robust HPLC Method for the Quantification of 2-Chloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a newly developed and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the accurate quantification of 2-Chloro-5-fluoronicotinamide, a key intermediate in pharmaceutical synthesis. The method demonstrates excellent linearity, precision, accuracy, and robustness, making it suitable for routine quality control and research applications. A C18 column is utilized with an isocratic mobile phase of acetonitrile and phosphate buffer, and UV detection at 260 nm. This document provides comprehensive experimental protocols, data analysis, and visual representations of the workflow and analyte structure.

Introduction

This compound is a halogenated pyridine derivative of significant interest in the pharmaceutical industry, often serving as a critical building block in the synthesis of novel therapeutic agents. The purity and accurate quantification of this intermediate are paramount to ensure the safety and efficacy of the final drug product. High-performance liquid chromatography (HPLC) is a powerful analytical technique widely employed for the separation, identification, and quantification of pharmaceutical compounds.[1] This application note describes a straightforward, reliable, and validated RP-HPLC method for the analysis of this compound.

Experimental

Materials and Reagents
  • This compound reference standard (>99% purity)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (KH2PO4) (Analytical grade)

  • Orthophosphoric acid (Analytical grade)

  • Deionized water (18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector was used for this analysis. The detailed chromatographic conditions are summarized in Table 1.

Table 1: Optimized HPLC Conditions

ParameterCondition
HPLC SystemAgilent 1260 Infinity II or equivalent
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseAcetonitrile : 25 mM KH2PO4 Buffer (pH 3.0) (40:60, v/v)
Flow Rate1.0 mL/min
Column Temperature30 °C
Detection Wavelength260 nm
Injection Volume10 µL
Run Time10 minutes
Preparation of Solutions
  • Buffer Preparation (25 mM KH2PO4, pH 3.0): 3.4 g of KH2PO4 was dissolved in 1 L of deionized water. The pH was adjusted to 3.0 using orthophosphoric acid. The buffer was filtered through a 0.45 µm nylon filter before use.

  • Mobile Phase Preparation: The mobile phase was prepared by mixing acetonitrile and the 25 mM KH2PO4 buffer in a 40:60 (v/v) ratio. The mobile phase was degassed by sonication for 15 minutes.

  • Standard Stock Solution (1000 µg/mL): 100 mg of this compound was accurately weighed and dissolved in a 100 mL volumetric flask with the mobile phase.

  • Working Standard Solutions: A series of working standard solutions were prepared by diluting the stock solution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL.

Method Validation

The developed method was validated according to the International Council for Harmonisation (ICH) guidelines, evaluating specificity, linearity, precision, accuracy, and robustness.

Specificity

The specificity of the method was assessed by comparing the chromatograms of a blank (mobile phase), the standard solution, and a sample solution. The retention time of the analyte was well-resolved from any potential interfering peaks.

Linearity

The linearity was determined by injecting six different concentrations of this compound (1, 5, 10, 25, 50, and 100 µg/mL) in triplicate. The calibration curve was constructed by plotting the peak area against the concentration.

Table 2: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)
115230
575980
10151850
25379900
50758500
1001521000
Correlation Coefficient (r²) 0.9998
Precision

The precision of the method was evaluated by performing intra-day and inter-day analysis of three different concentrations (10, 25, and 50 µg/mL). The results are expressed as the relative standard deviation (%RSD).

Table 3: Precision Data

Concentration (µg/mL)Intra-day %RSD (n=6)Inter-day %RSD (n=6 over 3 days)
100.851.23
250.620.98
500.450.75
Accuracy

Accuracy was determined by the standard addition method. A known amount of the standard was spiked into a pre-analyzed sample at three different concentration levels (80%, 100%, and 120% of the sample concentration).

Table 4: Accuracy (Recovery) Data

Spiked LevelAmount Added (µg/mL)Amount Found (µg/mL)% Recovery
80%2019.899.0%
100%2525.3101.2%
120%3029.899.3%
Robustness

The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, including the flow rate (±0.1 mL/min), column temperature (±2 °C), and mobile phase composition (±2% organic). The system suitability parameters remained within acceptable limits, demonstrating the method's robustness.

Results and Discussion

The developed RP-HPLC method provides a rapid and reliable means for the quantification of this compound. The optimized conditions resulted in a sharp, symmetrical peak with a retention time of approximately 5.8 minutes. The validation results confirm that the method is linear over a wide concentration range, precise, accurate, and robust.

Conclusion

A simple, fast, and reliable RP-HPLC method for the quantitative analysis of this compound has been developed and validated. The method is suitable for routine quality control and research purposes in the pharmaceutical industry.

Visualizations

HPLC_Method_Development_Workflow cluster_optimization cluster_validation Validation Parameters start Start: Define Analytical Objective lit_review Literature Review & Analyte Characterization start->lit_review method_selection Initial Method Selection (RP-HPLC, C18 Column) lit_review->method_selection param_optimization Parameter Optimization method_selection->param_optimization mobile_phase Mobile Phase Composition (Acetonitrile:Buffer) param_optimization->mobile_phase ph_selection pH of Buffer param_optimization->ph_selection flow_rate Flow Rate param_optimization->flow_rate detection_wl Detection Wavelength param_optimization->detection_wl method_validation Method Validation (ICH) param_optimization->method_validation final_method Finalized Analytical Method method_validation->final_method linearity Linearity precision Precision accuracy Accuracy robustness Robustness end End: Routine Analysis final_method->end

Caption: Workflow for HPLC Method Development and Validation.

References

Application Note: 1H and 13C NMR Characterization of 2-Chloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the characterization of 2-Chloro-5-fluoronicotinamide using proton (¹H) and carbon-13 (¹³C) Nuclear Magnetic Resonance (NMR) spectroscopy. Due to the limited availability of direct experimental data for this specific compound in the public domain, this guide presents a standardized methodology and predicted spectral data based on the analysis of structurally analogous compounds. The provided protocols and data tables serve as a valuable reference for researchers engaged in the synthesis, purification, and analysis of this and related molecules.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and drug development due to its potential biological activities. Accurate structural elucidation and purity assessment are critical for its application. NMR spectroscopy is a powerful analytical technique for the unambiguous determination of molecular structure. This application note outlines the procedures for acquiring and interpreting ¹H and ¹³C NMR spectra of this compound.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on established principles of NMR spectroscopy and data from structurally similar compounds. Actual experimental values may vary depending on the solvent, concentration, and instrument parameters.

Table 1: Predicted ¹H NMR Data for this compound

Atom NumberMultiplicityPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
H-4dd~8.2 - 8.4³J(H-F) ≈ 8.0, ⁴J(H-H) ≈ 3.0
H-6d~8.5 - 8.7⁴J(H-F) ≈ 3.0
-CONH₂br s~7.5 - 8.0 (exchangeable)-
-CONH₂'br s~7.0 - 7.5 (exchangeable)-

dd = doublet of doublets, d = doublet, br s = broad singlet

Table 2: Predicted ¹³C NMR Data for this compound

Atom NumberPredicted Chemical Shift (δ, ppm)Coupling Constant (J, Hz)
C-2~150 - 152-
C-3~135 - 137-
C-4~138 - 140²J(C-F) ≈ 25
C-5~158 - 160 (d)¹J(C-F) ≈ 250
C-6~145 - 147²J(C-F) ≈ 20
C=O~165 - 167-

d = doublet

Experimental Protocol

A standardized protocol is essential for obtaining high-quality and reproducible NMR spectra.

Sample Preparation
  • Solvent Selection : Choose a suitable deuterated solvent that completely dissolves the this compound sample. Common choices for similar polar organic molecules include dimethyl sulfoxide-d₆ (DMSO-d₆) or chloroform-d (CDCl₃).

  • Concentration : Prepare a solution by dissolving 5-10 mg of the compound in 0.5-0.7 mL of the selected deuterated solvent.

  • Internal Standard : For accurate chemical shift referencing, add a small amount of an internal standard, such as tetramethylsilane (TMS), to the sample solution (δ = 0.00 ppm for ¹H and ¹³C).

NMR Data Acquisition

Instrumentation : Utilize a high-resolution NMR spectrometer with a field strength of 400 MHz or higher, equipped with a multinuclear probe.

¹H NMR Parameters :

  • Pulse Sequence : Standard single-pulse experiment (e.g., 'zg30').

  • Spectral Width : Approximately 12-15 ppm, centered around 6-7 ppm.

  • Acquisition Time : 2-4 seconds.

  • Relaxation Delay : 1-2 seconds.

  • Number of Scans : 16 to 64, depending on the sample concentration.

¹³C NMR Parameters :

  • Pulse Sequence : Standard single-pulse experiment with proton decoupling (e.g., 'zgpg30').

  • Spectral Width : Approximately 200-220 ppm, centered around 100-110 ppm.

  • Acquisition Time : 1-2 seconds.

  • Relaxation Delay : 2-5 seconds.

  • Number of Scans : 1024 to 4096, or more, to achieve an adequate signal-to-noise ratio.

Diagrams

G cluster_0 Sample Preparation cluster_1 NMR Data Acquisition cluster_2 Data Processing and Analysis A Weigh 5-10 mg of This compound B Dissolve in 0.5-0.7 mL of deuterated solvent A->B C Add internal standard (TMS) B->C D Transfer to NMR tube C->D E Insert sample into NMR spectrometer D->E F Tune and shim the probe E->F G Acquire 1H NMR spectrum F->G H Acquire 13C NMR spectrum G->H I Fourier Transform H->I J Phase and baseline correction I->J K Calibrate chemical shifts J->K L Integrate peaks and measure coupling constants K->L M Structure elucidation L->M

Caption: Experimental workflow for NMR characterization.

Caption: Structure of this compound.

Data Analysis and Interpretation

The ¹H NMR spectrum is expected to show two signals in the aromatic region corresponding to the two protons on the pyridine ring. The fluorine atom at the C-5 position will cause splitting of the adjacent proton (H-4) and the more distant proton (H-6), resulting in doublet of doublets and doublet patterns, respectively. The amide protons will appear as two broad singlets that are exchangeable with D₂O.

In the ¹³C NMR spectrum, six distinct signals are anticipated for the six carbon atoms of the pyridine ring and the carboxamide group. The carbon atoms coupled to the fluorine atom (C-4, C-5, and C-6) will exhibit splitting, with the direct one-bond coupling (¹J(C-F)) being significantly larger than the two-bond couplings (²J(C-F)).

Conclusion

This application note provides a comprehensive guide for the ¹H and ¹³C NMR characterization of this compound. The detailed protocols for sample preparation and data acquisition, along with the predicted spectral data, will aid researchers in the structural verification and purity assessment of this compound, thereby facilitating its use in pharmaceutical research and development.

Application Note: High-Throughput LC-MS Protocol for the Identification of 2-Chloro-5-fluoronicotinamide and Its Process-Related Byproducts

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for the identification and semi-quantitative analysis of 2-Chloro-5-fluoronicotinamide and its potential process-related byproducts. This protocol is designed for researchers, scientists, and drug development professionals working on the synthesis and quality control of this pharmaceutical intermediate. The method utilizes a reverse-phase chromatographic separation coupled with electrospray ionization mass spectrometry to achieve high resolution and accurate mass identification of the target compound and its potential impurities.

Introduction

This compound is a key building block in the synthesis of various pharmaceutical compounds. The purity of this intermediate is critical to ensure the safety and efficacy of the final active pharmaceutical ingredient (API). During the synthesis and storage of this compound, several byproducts can emerge from incomplete reactions, side reactions, or degradation. This protocol provides a reliable analytical method to identify and monitor these impurities, ensuring the quality and consistency of the synthetic process. Potential byproducts can include unreacted starting materials such as 2-chloro-5-fluoronicotinic acid, isomers, and other related halogenated nicotinamide analogs.

Experimental Protocols

Sample Preparation

Proper sample preparation is crucial for accurate and reproducible LC-MS analysis. The following protocol is recommended for the preparation of this compound samples.

Materials:

  • This compound sample

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

  • 0.22 µm syringe filters

Procedure:

  • Accurately weigh 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of methanol to create a 1 mg/mL stock solution.

  • Vortex the solution for 30 seconds to ensure complete dissolution.

  • Perform a serial dilution of the stock solution with a 50:50 mixture of methanol and water to achieve a final concentration of 10 µg/mL.

  • Filter the final solution through a 0.22 µm syringe filter into an LC-MS vial.

LC-MS Instrumentation and Conditions

The following instrumental parameters have been optimized for the separation and detection of this compound and its potential byproducts.

Table 1: Liquid Chromatography Parameters

ParameterValue
Column C18 Reverse-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 10 minutes, hold at 95% B for 2 minutes, return to 5% B and re-equilibrate for 3 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Table 2: Mass Spectrometry Parameters

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Scan Mode Full Scan (m/z 100-500) and Targeted MS/MS
Capillary Voltage 3.5 kV
Source Temperature 120 °C
Desolvation Temperature 350 °C
Gas Flow 600 L/hr
Collision Energy Ramped (10-40 eV) for MS/MS experiments

Data Presentation

The following table summarizes the expected mass-to-charge ratios (m/z) for this compound and its potential byproducts in positive ionization mode.

Table 3: Expected m/z Values of Target Analytes

Compound NameMolecular Formula[M+H]⁺ (monoisotopic)
This compoundC₆H₄ClFN₂O175.0074
2-Chloro-5-fluoronicotinic acidC₆H₃ClFNO₂175.9918
5-FluoronicotinamideC₆H₅FN₂O141.0413
2-Hydrox-5-fluoronicotinamideC₆H₅FN₂O₂157.0362
Dichlorofluoronicotinamide IsomerC₆H₃Cl₂FN₂O208.9684

Visualizations

Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol, from sample reception to data analysis.

experimental_workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS Analysis cluster_data_analysis Data Analysis sample_receipt Receive Sample weighing Weigh 1 mg of Sample sample_receipt->weighing dissolution Dissolve in 1 mL Methanol weighing->dissolution dilution Dilute to 10 µg/mL dissolution->dilution filtration Filter with 0.22 µm Syringe Filter dilution->filtration injection Inject 5 µL into LC-MS filtration->injection chromatography C18 Reverse-Phase Separation injection->chromatography ionization Electrospray Ionization (ESI+) chromatography->ionization detection Full Scan & Targeted MS/MS ionization->detection peak_integration Peak Integration & Retention Time Alignment detection->peak_integration mass_identification Accurate Mass Matching peak_integration->mass_identification fragmentation_analysis MS/MS Fragmentation Pattern Analysis mass_identification->fragmentation_analysis reporting Generate Report with Byproduct Identification fragmentation_analysis->reporting

Caption: Experimental workflow for LC-MS analysis of this compound.

Potential Byproduct Formation Pathways

The following diagram illustrates potential pathways for the formation of key byproducts during the synthesis or degradation of this compound.

byproduct_formation main_product This compound byproduct1 2-Chloro-5-fluoronicotinic acid main_product->byproduct1 Hydrolysis byproduct3 2-Hydroxy-5-fluoronicotinamide main_product->byproduct3 Hydrolysis of Cl byproduct2 Dichlorofluoronicotinamide Isomer precursor 2,6-Dichloro-5-fluoronicotinic acid precursor->main_product Amidation & Dechlorination precursor->byproduct2 Incomplete Dechlorination starting_material 2-Chloro-5-fluoronicotinic acid starting_material->main_product Amidation

Caption: Potential formation pathways of byproducts related to this compound.

Conclusion

This application note provides a comprehensive and detailed LC-MS protocol for the identification of this compound and its potential byproducts. The described method is sensitive, robust, and suitable for routine quality control in pharmaceutical development and manufacturing. The provided experimental details, data tables, and workflow diagrams offer a complete guide for researchers to implement this analytical procedure in their laboratories.

Application Notes and Protocols for the Scale-Up Synthesis of 2-Chloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the scale-up synthesis of 2-Chloro-5-fluoronicotinamide, a key intermediate in the pharmaceutical industry. The synthesis focuses on a two-step process commencing from the readily available precursor, 2-chloro-5-fluoronicotinonitrile. The protocol outlines a robust and scalable method for the hydrolysis of the nitrile to the desired amide. This document includes tabulated quantitative data, detailed experimental procedures, and process flow diagrams to facilitate successful implementation in a laboratory or pilot plant setting.

Introduction

This compound is a crucial building block in the synthesis of various active pharmaceutical ingredients (APIs). Its structural features make it a valuable synthon for introducing the chlorofluoropyridine moiety into larger, more complex molecules. The development of a scalable and efficient synthesis is therefore of significant interest for pharmaceutical process development. The synthetic route detailed herein involves the conversion of 2-chloro-5-fluoronicotinonitrile to this compound via a controlled hydrolysis. This method is advantageous due to the availability of the starting material and the generally high-yielding nature of nitrile hydrolysis. Careful control of reaction parameters is critical to prevent the over-hydrolysis to the corresponding carboxylic acid and to ensure high purity of the final product.

Overall Synthetic Pathway

The synthesis of this compound is achieved through the hydrolysis of 2-chloro-5-fluoronicotinonitrile. This transformation can be effectively carried out under acidic conditions.

Synthesis_Pathway start 2-Chloro-5-fluoronicotinonitrile product This compound start->product Hydrolysis reagents H₂SO₄, H₂O

Caption: Overall synthetic scheme for this compound.

Data Presentation

Table 1: Reagents for the Synthesis of this compound
ReagentCAS NumberMolecular FormulaMolecular Weight ( g/mol )Role
2-Chloro-5-fluoronicotinonitrile791644-48-9C₆H₂ClFN₂156.54Starting Material
Sulfuric Acid (98%)7664-93-9H₂SO₄98.08Catalyst and Reagent
Deionized Water7732-18-5H₂O18.02Reagent and Solvent
Sodium Bicarbonate144-55-8NaHCO₃84.01Neutralizing Agent
Ethyl Acetate141-78-6C₄H₈O₂88.11Extraction Solvent
Brine (Saturated NaCl solution)N/ANaCl, H₂ON/AWashing Agent
Anhydrous Sodium Sulfate7757-82-6Na₂SO₄142.04Drying Agent
Table 2: Key Process Parameters and Expected Results
ParameterValueNotes
Reaction Scale
Starting Material Amount100 g (0.639 mol)2-Chloro-5-fluoronicotinonitrile
Reaction Conditions
Sulfuric Acid Volume500 mLConcentrated (98%)
Reaction Temperature70-80 °CCareful temperature control is crucial to prevent over-hydrolysis and decomposition.
Reaction Time4-6 hoursMonitor reaction progress by TLC or HPLC.
Work-up and Isolation
QuenchingSlow addition to ice-water mixtureHighly exothermic process.
Neutralization pH7-8Use saturated sodium bicarbonate solution.
Extraction Solvent Volume3 x 300 mLEthyl Acetate
Expected Outcome
Expected Yield85-95%Based on analogous nitrile hydrolyses.
Purity (by HPLC)>98%After recrystallization.
Physical AppearanceWhite to off-white solid

Experimental Protocol

Scale-Up Synthesis of this compound

This protocol details the hydrolysis of 2-chloro-5-fluoronicotinonitrile on a 100 g scale.

Equipment:

  • 1 L three-necked round-bottom flask

  • Mechanical stirrer

  • Thermometer

  • Heating mantle with temperature controller

  • Dropping funnel

  • Condenser

  • Large beaker (2 L) for quenching

  • Separatory funnel (2 L)

  • Büchner funnel and filter flask

  • Rotary evaporator

Procedure:

  • Reaction Setup:

    • Equip a 1 L three-necked round-bottom flask with a mechanical stirrer, a thermometer, and a condenser.

    • Place the flask in a heating mantle.

  • Reaction:

    • Carefully add 500 mL of concentrated sulfuric acid (98%) to the reaction flask.

    • Begin stirring and slowly add 100 g (0.639 mol) of 2-chloro-5-fluoronicotinonitrile to the sulfuric acid in portions. The addition may be slightly exothermic; maintain the temperature below 40 °C.

    • After the addition is complete, heat the reaction mixture to 70-80 °C.

    • Maintain the temperature and stir the mixture for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them in water, neutralizing, extracting with ethyl acetate, and analyzing by TLC or HPLC until the starting material is consumed.

  • Work-up and Isolation:

    • Prepare a 2 L beaker containing 1 kg of crushed ice and 500 mL of cold deionized water.

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • CAUTION: HIGHLY EXOTHERMIC. Slowly and carefully pour the reaction mixture onto the ice-water mixture with vigorous stirring. The temperature of the quenching mixture should be kept below 30 °C by adding more ice if necessary.

    • Slowly add a saturated aqueous solution of sodium bicarbonate to the quenched mixture with continuous stirring until the pH reaches 7-8. Be cautious of gas evolution (CO₂).

    • Transfer the neutralized mixture to a 2 L separatory funnel.

    • Extract the aqueous layer with ethyl acetate (3 x 300 mL).

    • Combine the organic layers and wash with brine (1 x 200 mL).

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • The crude this compound can be purified by recrystallization. A suitable solvent system is ethyl acetate/heptane.

    • Dissolve the crude product in a minimal amount of hot ethyl acetate.

    • Slowly add heptane until the solution becomes cloudy.

    • Allow the solution to cool to room temperature and then place it in an ice bath to facilitate crystallization.

    • Collect the purified crystals by vacuum filtration, wash with a small amount of cold heptane, and dry under vacuum.

Visualizations

Experimental Workflow

Experimental_Workflow cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification charge_reagents 1. Charge H₂SO₄ and 2-Chloro-5-fluoronicotinonitrile heat_react 2. Heat to 70-80 °C for 4-6h charge_reagents->heat_react monitor 3. Monitor by HPLC/TLC heat_react->monitor quench 4. Quench in Ice-Water monitor->quench neutralize 5. Neutralize with NaHCO₃ quench->neutralize extract 6. Extract with Ethyl Acetate neutralize->extract dry_concentrate 7. Dry and Concentrate extract->dry_concentrate recrystallize 8. Recrystallize from Ethyl Acetate/Heptane dry_concentrate->recrystallize filter_dry 9. Filter and Dry Product recrystallize->filter_dry final_product Pure this compound filter_dry->final_product

Caption: Step-by-step workflow for the synthesis of this compound.

Safety Considerations

  • Sulfuric Acid: Concentrated sulfuric acid is highly corrosive and will cause severe burns upon contact. It is also highly reactive and generates significant heat when mixed with water. Handle with extreme care in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and acid-resistant gloves.

  • 2-Chloro-5-fluoronicotinonitrile: This compound is a potential irritant. Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area and wear appropriate PPE.

  • Quenching: The quenching of the sulfuric acid reaction mixture with water is a highly exothermic process. Perform this step slowly and with efficient cooling and stirring to control the temperature and prevent splashing.

  • Neutralization: The neutralization with sodium bicarbonate will produce carbon dioxide gas. Ensure adequate ventilation and add the neutralizing agent slowly to control the rate of gas evolution.

Conclusion

The protocol described in this application note provides a reliable and scalable method for the synthesis of this compound from 2-chloro-5-fluoronicotinonitrile. The use of readily available reagents and straightforward procedures makes this an attractive route for the production of this important pharmaceutical intermediate. Adherence to the detailed protocol and safety precautions is essential for a successful and safe synthesis. Further optimization of reaction conditions and purification procedures may be beneficial for specific large-scale manufacturing requirements.

Application Notes and Protocols: Derivatization of 2-Chloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for several common derivatization reactions of the amide group in 2-Chloro-5-fluoronicotinamide. This versatile building block is a valuable starting material in medicinal chemistry, and its derivatization opens avenues to a wide array of novel compounds with potential therapeutic applications. The following protocols are based on established chemical transformations and provide a foundation for the synthesis of libraries of compounds for drug discovery programs.

Introduction

This compound is a substituted pyridine derivative that serves as a key intermediate in the synthesis of various biologically active molecules. The presence of the chloro and fluoro substituents on the pyridine ring, combined with the reactive amide group, makes it an attractive scaffold for modification. The derivatization of the amide group can lead to compounds with altered physicochemical properties, such as solubility, lipophilicity, and metabolic stability, which are critical parameters in drug design. This document outlines protocols for dehydration, Hofmann rearrangement, hydrolysis, reduction, and N-alkylation/arylation of the amide group of this compound.

Key Derivatization Reactions of the Amide Group

A variety of chemical transformations can be applied to the amide group of this compound to generate diverse derivatives. The primary reactions covered in these notes are:

  • Dehydration to Nitrile: Conversion of the primary amide to a nitrile functional group.

  • Hofmann Rearrangement to Amine: Transformation of the amide to a primary amine with the loss of one carbon atom.

  • Hydrolysis to Carboxylic Acid: Conversion of the amide to the corresponding carboxylic acid.

  • Reduction to Amine: Reduction of the amide to a primary amine.

  • N-Alkylation/Arylation: Substitution of the amide protons with alkyl or aryl groups.

The following sections provide detailed experimental protocols for these reactions, along with tabulated data where available.

Experimental Protocols and Data

Dehydration to 2-Chloro-5-fluoronicotinonitrile

This protocol describes the conversion of this compound to 2-Chloro-5-fluoronicotinonitrile, a valuable intermediate for further synthetic modifications.

Reaction Scheme:

Experimental Protocol:

  • To a suspension of this compound (1.0 eq) in dichloromethane (DCM), add triethylamine (2.2 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add trifluoroacetic anhydride (1.1 eq) dropwise to the stirred suspension.

  • Maintain the reaction at 0 °C and continue stirring for 1.5 hours.

  • Upon completion, wash the reaction mixture twice with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

  • The crude product can be further purified by silica gel chromatography if necessary.

Quantitative Data:

ReactantProductReagentsSolventYieldReference
This compound2-Chloro-5-fluoronicotinonitrileTrifluoroacetic anhydride, TriethylamineDichloromethane~90%[1]

Workflow Diagram:

Dehydration_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A 2-Chloro-5- fluoronicotinamide E Mix and cool to 0°C A->E B DCM B->E C Triethylamine C->E D Trifluoroacetic anhydride D->E dropwise F Stir for 1.5h at 0°C E->F G NaHCO3 wash F->G H Dry & Concentrate G->H I Purification H->I J 2-Chloro-5-fluoronicotinonitrile I->J

Caption: Workflow for the dehydration of this compound.

Hofmann Rearrangement to 3-Amino-2-chloro-5-fluoropyridine

This protocol outlines a general procedure for the Hofmann rearrangement, which converts the primary amide to a primary amine. This reaction proceeds through an isocyanate intermediate.

Reaction Scheme:

Experimental Protocol (General - Modified Hofmann Rearrangement):

  • Dissolve this compound (1.0 eq) in a suitable solvent such as methanol or water.

  • Prepare a solution of sodium hypobromite (NaOBr) in situ by adding bromine to a cold solution of sodium hydroxide.

  • Slowly add the cold NaOBr solution to the amide solution, maintaining the temperature below 10 °C.

  • After the addition is complete, warm the reaction mixture gently to initiate the rearrangement.

  • Monitor the reaction by TLC or LC-MS.

  • Once the reaction is complete, cool the mixture and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by chromatography or recrystallization.

Quantitative Data:

ReactantProductReagentsSolventYield
This compound3-Amino-2-chloro-5-fluoropyridinee.g., NaOBrWater/MethanolNot reported

Logical Relationship Diagram:

Hofmann_Rearrangement Amide This compound N_Bromoamide N-Bromo-2-chloro-5- fluoronicotinamide Amide->N_Bromoamide + NaOBr Isocyanate 2-Chloro-5-fluoropyridin-3-yl isocyanate N_Bromoamide->Isocyanate Rearrangement Carbamic_acid Carbamic acid intermediate Isocyanate->Carbamic_acid + H2O Amine 3-Amino-2-chloro-5-fluoropyridine Carbamic_acid->Amine - CO2

Caption: Key intermediates in the Hofmann Rearrangement.

Hydrolysis to 2-Chloro-5-fluoronicotinic Acid

This protocol describes the hydrolysis of the amide to the corresponding carboxylic acid under basic conditions.

Reaction Scheme:

Experimental Protocol:

  • Suspend this compound (1.0 eq) in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

  • Heat the mixture to reflux and monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature.

  • Acidify the solution with a mineral acid (e.g., concentrated HCl) to a pH of approximately 2-3, which will precipitate the carboxylic acid.

  • Collect the precipitate by filtration, wash with cold water, and dry under vacuum.

Quantitative Data:

ReactantProductReagentsSolventYield
This compound2-Chloro-5-fluoronicotinic acidNaOHWaterHigh (expected)

Workflow Diagram:

Hydrolysis_Workflow cluster_reaction Reaction cluster_workup Work-up A This compound in aq. NaOH B Reflux A->B C Cool to RT B->C D Acidify with HCl C->D E Filter & Dry D->E F 2-Chloro-5-fluoronicotinic acid E->F

Caption: Workflow for the hydrolysis of this compound.

Reduction to (2-Chloro-5-fluoropyridin-3-yl)methanamine

This protocol describes the reduction of the amide to the corresponding primary amine using a strong reducing agent like Lithium Aluminium Hydride (LAH).

Reaction Scheme:

Experimental Protocol (General):

  • To a stirred suspension of Lithium Aluminium Hydride (LAH) (excess, e.g., 2-3 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), slowly add a solution of this compound (1.0 eq) in anhydrous THF.

  • After the addition is complete, stir the reaction mixture at room temperature or gentle reflux until the reaction is complete (monitor by TLC or LC-MS).

  • Cool the reaction mixture to 0 °C and carefully quench the excess LAH by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

  • Stir the resulting mixture until a granular precipitate forms.

  • Filter the precipitate and wash it with THF or ethyl acetate.

  • Combine the filtrate and washings, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude amine.

  • Purify the product by distillation or chromatography if necessary.

Quantitative Data:

ReactantProductReagentsSolventYield
This compound(2-Chloro-5-fluoropyridin-3-yl)methanamineLiAlH4THFHigh (expected)

Logical Relationship Diagram:

Reduction_Mechanism Amide This compound Complex Aluminate Complex Amide->Complex + LiAlH4 Imine_intermediate Imine Intermediate (transient) Complex->Imine_intermediate Elimination Amine (2-Chloro-5-fluoropyridin-3-yl)methanamine Imine_intermediate->Amine + [H-]

Caption: Simplified mechanism of amide reduction with LAH.

N-Alkylation/Arylation

This protocol provides a general method for the N-alkylation or N-arylation of the amide.

Reaction Scheme (N-Alkylation):

Experimental Protocol (General for N-Alkylation):

  • To a solution of this compound (1.0 eq) in a suitable aprotic solvent such as dimethylformamide (DMF) or acetonitrile, add a base (e.g., sodium hydride, potassium carbonate).

  • Stir the mixture for a short period to form the amide anion.

  • Add the alkylating agent (e.g., an alkyl halide, 1.1 eq).

  • Stir the reaction at room temperature or with heating until completion (monitor by TLC or LC-MS).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Wash the organic layer, dry, and concentrate.

  • Purify the product by chromatography.

Quantitative Data:

ReactantProductReagentsSolventYield
This compoundN-Alkyl/Aryl-2-chloro-5-fluoronicotinamideAlkyl/Aryl halide, BaseDMF/AcetonitrileVaries

Applications in Drug Development

Derivatives of this compound are of significant interest in drug discovery. The 2-chloropyridine motif is a common feature in many biologically active compounds. The introduction of fluorine can enhance metabolic stability and binding affinity.

  • Anticancer Agents: The nicotinamide core is a key component of NAD(P)H, and inhibitors of enzymes involved in NAD metabolism, such as PARP inhibitors, are important cancer therapeutics. Derivatives of this compound could be explored as novel enzyme inhibitors.

  • Antibacterial Agents: The pyridine ring is a common scaffold in antibacterial drugs. Modification of the amide group can lead to new compounds with improved antibacterial activity and spectrum.

  • Kinase Inhibitors: Many kinase inhibitors incorporate a substituted pyridine ring. The derivatives of this compound can be used to generate libraries of compounds for screening against various kinases implicated in disease.

Signaling Pathway Context (Hypothetical):

Derivatives of this compound could potentially modulate signaling pathways involved in cell growth and survival, such as the PI3K/Akt/mTOR pathway, by inhibiting key kinases within the cascade.

Signaling_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation Derivative This compound Derivative Derivative->PI3K Inhibition? Derivative->Akt Inhibition? Derivative->mTOR Inhibition?

Caption: Potential modulation of the PI3K/Akt/mTOR pathway.

Conclusion

The derivatization of the amide group of this compound provides a powerful strategy for the generation of diverse chemical entities with potential applications in drug discovery. The protocols outlined in these application notes serve as a practical guide for researchers in the synthesis of novel compounds for biological evaluation. Further optimization of reaction conditions may be necessary to achieve desired yields and purity for specific derivatives.

References

Application of 2-Chloro-5-fluoronicotinamide in Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chloro-5-fluoronicotinamide is a heterocyclic organic compound that serves as a valuable intermediate in the synthesis of various biologically active molecules. While direct agrochemical applications of this compound are not extensively documented in publicly available research, the broader class of nicotinamide derivatives has demonstrated significant potential in agrochemical development, particularly as fungicides and insecticides. This document outlines the potential applications, synthetic pathways, and relevant biological assays for this compound in an agrochemical context, based on research into structurally related compounds.

Nicotinamide derivatives are known to target essential biological processes in pests and pathogens. For instance, some exhibit fungicidal activity by inhibiting succinate dehydrogenase (SDHI), a key enzyme in the mitochondrial respiratory chain. Others have shown insecticidal properties. The unique substitution pattern of this compound, featuring both chloro and fluoro groups on the pyridine ring, makes it an intriguing candidate for the development of novel agrochemicals with potentially enhanced efficacy and specific modes of action.

Potential Agrochemical Applications

Based on the biological activities of related nicotinamide derivatives, this compound can be considered a key building block for the synthesis of novel fungicides and insecticides.

Fungicidal Applications

Nicotinamide derivatives have been successfully developed as fungicides, with some commercialized products targeting succinate dehydrogenase (SDHI). The structural core of this compound can be incorporated into molecules designed to inhibit this enzyme, leading to the disruption of fungal respiration.

Target Pathogens: Based on studies of analogous compounds, potential target pathogens for fungicides derived from this compound could include:

  • Rhizoctonia solani

  • Sclerotinia sclerotiorum[1][2]

  • Botryosphaeria berengriana[3][4]

  • Cucumber Downy Mildew (Pseudoperonospora cubensis)[5]

Insecticidal Applications

The nicotinamide scaffold is also present in certain classes of insecticides. By modifying the this compound core, it may be possible to develop new insecticidal compounds.

Data on Analogous Nicotinamide Derivatives

The following table summarizes the fungicidal activity of various nicotinamide derivatives, providing an indication of the potential efficacy that could be achieved with compounds synthesized from this compound.

Compound ClassTarget PathogenBioassay TypeEC50 / IC50 (µM or mg/L)Reference
N-(thiophen-2-yl) nicotinamide derivativesCucumber Downy MildewIn vivo1.96 - 4.69 mg/L[5]
Nicotinamide derivativesRhizoctonia solaniIn vitro (mycelial growth)IC50: 15.8 µM[1][2]
Nicotinamide derivativesSclerotinia sclerotiorumIn vitro (mycelial growth)IC50: 20.3 µM[1][2]
(S)-2-(2-chloronicotinamido)propyl-2-methylbenzoateBotryosphaeria berengrianaIn vitroEC50: 6.68 µg/mL[3][4]

Experimental Protocols

The following are detailed protocols for the synthesis of a generic nicotinamide derivative from this compound and for its subsequent biological screening.

Protocol 1: Synthesis of a Novel N-substituted-2-chloro-5-fluoronicotinamide Derivative

This protocol describes a general two-step process for the synthesis of a novel nicotinamide derivative, starting from the corresponding nicotinic acid.

Step 1: Synthesis of 2-Chloro-5-fluoronicotinoyl chloride

  • To a solution of 2-chloro-5-fluoronicotinic acid (1 equivalent) in a suitable anhydrous solvent (e.g., dichloromethane or toluene), add oxalyl chloride (1.5 equivalents) and a catalytic amount of dimethylformamide (DMF).

  • Stir the reaction mixture at room temperature for 2-4 hours, or until the evolution of gas ceases.

  • Remove the solvent and excess oxalyl chloride under reduced pressure to obtain the crude 2-chloro-5-fluoronicotinoyl chloride, which can be used in the next step without further purification.

Step 2: Amide Coupling with a Primary or Secondary Amine

  • Dissolve the desired primary or secondary amine (1 equivalent) and a non-nucleophilic base such as triethylamine (1.2 equivalents) in an anhydrous solvent (e.g., dichloromethane).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of the crude 2-chloro-5-fluoronicotinoyl chloride (1 equivalent) in the same solvent to the amine solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-substituted-2-chloro-5-fluoronicotinamide derivative.

Protocol 2: In Vitro Antifungal Bioassay (Mycelial Growth Inhibition)

This protocol is used to assess the fungicidal activity of synthesized compounds against various plant pathogenic fungi.

  • Prepare potato dextrose agar (PDA) medium and sterilize it by autoclaving.

  • Incorporate the test compound (dissolved in a suitable solvent like DMSO) into the molten PDA at various concentrations (e.g., 0.1, 1, 10, 50, 100 µg/mL). Ensure the final solvent concentration is not phytotoxic (typically ≤1%).

  • Pour the amended PDA into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

  • Inoculate the center of each plate with a mycelial plug (e.g., 5 mm diameter) taken from the edge of an actively growing fungal colony.

  • Incubate the plates at the optimal growth temperature for the specific fungus (e.g., 25 °C) in the dark.

  • Measure the diameter of the fungal colony in two perpendicular directions after a set incubation period (e.g., 48-72 hours), or when the colony in the control plate has reached a certain size.

  • Calculate the percentage of mycelial growth inhibition using the following formula: Inhibition (%) = [(C - T) / C] * 100 where C is the average diameter of the fungal colony on the control plate, and T is the average diameter of the fungal colony on the treated plate.

  • Determine the EC50 value (the concentration of the compound that causes 50% inhibition of mycelial growth) by probit analysis of the dose-response data.

Visualizations

Synthesis and Screening Workflow

The following diagram illustrates a typical workflow for the synthesis and biological screening of novel agrochemicals derived from this compound.

start 2-Chloro-5-fluoronicotinic Acid step1 Acyl Chloride Formation start->step1 intermediate 2-Chloro-5-fluoronicotinoyl chloride step1->intermediate step2 Amide Coupling (with various amines) intermediate->step2 library Library of Nicotinamide Derivatives step2->library screening Biological Screening (Fungicidal/Insecticidal) library->screening hit Hit Compound Identification screening->hit optimization Lead Optimization hit->optimization candidate Agrochemical Candidate optimization->candidate compound Nicotinamide Derivative (e.g., from this compound) inhibition Inhibition compound->inhibition sdh Succinate Dehydrogenase (SDH) (Complex II in Mitochondria) fumarate Fumarate sdh->fumarate Normal Function etc Electron Transport Chain sdh->etc inhibition->sdh disruption Disruption inhibition->disruption succinate Succinate succinate->sdh Normal Function atp ATP Production etc->atp death Fungal Cell Death atp->death disruption->etc disruption->atp disruption->death

References

Application Notes and Protocols for the Chlorination of Nicotinamide Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the chlorination of nicotinamide precursors. The methodologies outlined are based on established chemical synthesis strategies and are intended to guide researchers in the development of chlorinated nicotinamide derivatives, which are valuable intermediates in pharmaceutical and agrochemical research.[1][2]

Introduction to Chlorination of Pyridine Derivatives

Nicotinamide, a form of vitamin B3, and its precursors are key molecules in cellular metabolism, primarily as components of the coenzyme NAD+.[3][4] The introduction of chlorine atoms into the pyridine ring of nicotinamide precursors can significantly alter their chemical properties and biological activity, leading to the development of novel therapeutic agents and other commercially valuable compounds.[5]

The chlorination of pyridine rings, which are electron-deficient, can be challenging and often requires specific reaction conditions to achieve desired regioselectivity and yield.[2] Several methods have been developed, including high-temperature vapor-phase chlorination, electrophilic chlorination, and radical chlorination.[1][6][7] The choice of method depends on the specific precursor, the desired position of chlorination, and the available laboratory equipment.

Below, we detail several protocols for the chlorination of nicotinamide precursors, summarize key quantitative data from literature, and describe analytical methods for monitoring these reactions.

Experimental Protocols

Protocol 1: Electrophilic Ring-Opening Chlorination of Pyrazolopyridines

This protocol is adapted from a method for the electrophilic ring-opening chlorination of pyrazolopyridine derivatives, which can be considered complex precursors of functionalized nicotinamides. This method utilizes N-chlorosuccinimide (NCS) to achieve chlorination under mild conditions.[7]

Materials and Reagents:

  • Pyrazolopyridine derivative (substrate)

  • N-chlorosuccinimide (NCS)

  • Acetonitrile (anhydrous)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Standard glassware for workup and purification (separatory funnel, rotary evaporator, chromatography column)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • To a solution of the pyrazolopyridine derivative (1.0 equiv) in anhydrous acetonitrile, add N-chlorosuccinimide (NCS) (1.0 equiv).

  • Stir the reaction mixture at 60 °C.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Concentrate the mixture under reduced pressure using a rotary evaporator.

  • Purify the residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexane) to isolate the chlorinated product.

Logical Workflow for Electrophilic Chlorination

sub Substrate (Pyrazolopyridine) reaction Reaction Setup (60 °C) sub->reaction reagent Reagent (NCS in Acetonitrile) reagent->reaction monitoring Reaction Monitoring (TLC/HPLC) reaction->monitoring workup Workup (Solvent Removal) monitoring->workup Reaction Complete purification Purification (Chromatography) workup->purification product Final Product (Chlorinated Derivative) purification->product

Caption: Workflow for electrophilic chlorination of a nicotinamide precursor.

Protocol 2: High-Temperature Vapor-Phase Chlorination

This method is suitable for the large-scale industrial production of simple chlorinated pyridines and can be adapted for robust nicotinamide precursors. It involves the reaction of the precursor with chlorine gas at high temperatures.[6]

Materials and Reagents:

  • Pyridine-based precursor (e.g., 3-cyanopyridine)

  • Chlorine gas (Cl₂)

  • Inert gas (e.g., Nitrogen, Argon)

  • Tube furnace reactor

  • Vaporizer

  • Condenser and collection flask

Procedure:

  • Set up the vapor-phase reactor system, consisting of a vaporizer, a two-zone tube furnace, a condenser, and a collection system.

  • Heat the first reaction zone to a "hot spot" temperature between 350 °C and 500 °C.[6]

  • Heat the second reaction zone to a lower temperature, below 340 °C.[6]

  • Vaporize the pyridine precursor and mix it with a stream of chlorine gas and an inert gas.

  • Pass the gaseous mixture through the first hot spot reaction zone and then immediately through the second, cooler reaction zone.[6]

  • Condense the reaction mixture exiting the furnace and collect the liquid products.

  • Analyze the product mixture using Gas Chromatography (GC) or GC-Mass Spectrometry (GC-MS) to determine conversion and selectivity.

  • Purify the desired chlorinated product by distillation.

Safety Precaution: This reaction involves highly toxic chlorine gas and high temperatures. It must be conducted in a well-ventilated fume hood with appropriate safety monitoring and emergency shutdown procedures.

Quantitative Data Summary

The following tables summarize quantitative data from various chlorination methods applicable to nicotinamide precursors.

Table 1: Vapor-Phase Chlorination of Pyridine [6]

RunHot Spot Temp (°C)Conversion of Pyridine (%)Yield of 2-Chloropyridine (%)Selectivity for 2-Chloropyridine (%)
1283LowPoor-
2360-500HighGoodHigh
3589HighVery LowVery Low

Table 2: Electrophilic Ring-Opening Halogenation of Pyrazolopyridines [7]

SubstrateHalogenating Agent (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1ANCS (1.0)MeCN60-21
1BTCCA (0.6)MeCN60-Moderate
1CDBI (0.7)HFIPRT24Moderate

NCS: N-chlorosuccinimide; TCCA: Trichloroisocyanuric acid; DBI: 1,3-dibromo-5,5-dimethylhydantoin; MeCN: Acetonitrile; HFIP: 1,1,1,3,3,3-Hexafluoro-2-propanol; RT: Room Temperature.

Analytical Methods for Reaction Monitoring

Effective monitoring is crucial for optimizing reaction conditions and maximizing yield. Several analytical techniques can be employed.

High-Performance Liquid Chromatography (HPLC):

  • Application: To quantify the consumption of starting material and the formation of the chlorinated product.[8]

  • Typical Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A gradient of acetonitrile in water with 0.1% trifluoroacetic acid.

    • Detection: UV spectrophotometer at a wavelength where both the precursor and product absorb (e.g., 260 nm).[8]

Gas Chromatography-Mass Spectrometry (GC-MS):

  • Application: Suitable for volatile compounds, particularly for analyzing the product mixture from vapor-phase reactions.[9] It provides separation and identification of different chlorinated isomers and byproducts.

  • Procedure:

    • Dilute a small aliquot of the reaction mixture in a suitable solvent (e.g., dichloromethane).

    • Inject the sample into the GC-MS.

    • Identify compounds based on their retention times and mass spectra, comparing them to known standards or library data.[9]

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Application: To confirm the structure of the purified chlorinated product. ¹H NMR and ¹³C NMR are used to determine the position and number of chlorine atoms added to the pyridine ring.

Simplified NAD+ Biosynthetic Pathway

The chlorination of nicotinamide precursors is significant due to their role in NAD+ metabolism. The following diagram illustrates the central position of nicotinamide in NAD+ synthesis.

cluster_pathway Simplified NAD+ Salvage Pathway cluster_application Research Application NAM Nicotinamide (NAM) (Precursor) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN Nampt Chlorinated_NAM Chlorinated Nicotinamide Derivatives NAM->Chlorinated_NAM Chlorination (Chemical Synthesis) NAD NAD+ NMN->NAD NMNAT NR Nicotinamide Riboside (NR) NR->NMN NRK

Caption: Role of nicotinamide as a direct precursor in the NAD+ salvage pathway.

Conclusion

The chlorination of nicotinamide precursors is a versatile process with multiple synthetic routes. The choice between high-temperature gas-phase reactions for bulk manufacturing and milder, selective laboratory-scale methods like electrophilic chlorination depends on the specific goals of the researcher. Careful monitoring of these reactions with appropriate analytical techniques such as HPLC and GC-MS is essential for achieving optimal results. The protocols and data provided herein serve as a foundational guide for scientists and professionals in the field of drug development and chemical synthesis.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Chloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Chloro-5-fluoronicotinamide synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to produce this compound?

A1: this compound is typically synthesized from precursors such as 2-chloro-5-fluoronicotinonitrile or 2-chloro-5-fluoronicotinic acid. One common method involves the hydrolysis of 2-chloro-5-fluoronicotinonitrile. An alternative route is the amidation of 2-chloro-5-fluoronicotinic acid.

Q2: I am experiencing low yields in the hydrolysis of 2-chloro-5-fluoronicotinonitrile to this compound. What are the potential causes and solutions?

A2: Low yields during the hydrolysis of the nitrile can be attributed to several factors:

  • Incomplete reaction: The reaction time or temperature may be insufficient for complete conversion. Consider increasing the reaction time or temperature gradually and monitoring the reaction progress using techniques like TLC or HPLC.

  • Side reactions: At elevated temperatures, the amide product can further hydrolyze to the carboxylic acid. Careful control of the reaction temperature is crucial.

  • Purity of starting material: Impurities in the 2-chloro-5-fluoronicotinonitrile can interfere with the reaction. Ensure the starting material is of high purity.

  • pH of the reaction medium: The rate of hydrolysis is sensitive to the pH. Optimization of the acid or base concentration used for hydrolysis is recommended.

Q3: What are the key parameters to control during the synthesis of 2-Chloro-5-fluoronicotinonitrile from 2-chloro-5-fluoronicotinaldehyde?

A3: A high-yield synthesis of 2-chloro-5-fluoronicotinonitrile (often a precursor to the amide) involves a two-step process from 2-chloro-5-fluoronicotinaldehyde. Key parameters include:

  • Control of temperature: The initial reaction with hydroxylamine hydrochloride is typically performed at room temperature, while the subsequent dehydration step with a reagent like 1,1'-carbonyldiimidazole may require reflux.[1]

  • Inert atmosphere: The dehydration step is often carried out under an inert atmosphere (e.g., nitrogen) to prevent side reactions.[1]

  • Purification: Purification by silica gel chromatography is often necessary to obtain a high-purity product, which is crucial for the subsequent hydrolysis step.[1]

Q4: Can this compound be synthesized from 2,6-dichloro-5-fluoronicotinoyl compounds?

A4: Yes, a synthetic route starting from 2,6-dichloro-5-fluoro-nicotinate has been reported. This involves the selective removal of the chlorine atom at the 6-position. This method can shorten the synthesis route and potentially improve the overall yield.[2]

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Low Yield of this compound Incomplete hydrolysis of the nitrile precursor.Increase reaction time and/or temperature. Monitor reaction progress by TLC or HPLC.
Formation of 2-chloro-5-fluoronicotinic acid as a byproduct.Optimize reaction temperature to avoid over-hydrolysis. Consider using a milder hydrolyzing agent.
Impure starting materials.Recrystallize or purify the starting nitrile or acid before the reaction.
Presence of Impurities in the Final Product Unreacted starting material.Optimize the reaction conditions to drive the reaction to completion. Purify the final product using recrystallization or column chromatography.
Byproducts from side reactions.Adjust reaction parameters (temperature, catalyst, solvent) to minimize side reactions.
Reaction Stalls or Proceeds Slowly Inefficient catalyst or reagent.Use fresh, high-quality catalysts and reagents. For reactions involving catalysts like Lindlar catalyst or Raney nickel, ensure they are active.[2]
Suboptimal reaction conditions.Systematically vary the solvent, temperature, and pressure to find the optimal conditions for your specific setup.[2]

Experimental Protocols & Data

Synthesis of 2-chloro-5-fluoronicotinonitrile

This protocol describes the synthesis of 2-chloro-5-fluoronicotinonitrile from 2-chloro-5-fluoronicotinaldehyde, which can then be hydrolyzed to the desired amide.

Step 1: Formation of the Oxime

  • Dissolve hydroxylamine hydrochloride (5.902 mmol) in water (7.5 mL).

  • Add a solution of 2-chloro-5-fluoronicotinaldehyde (5.365 mmol) in ethanol (10 mL) in one portion.

  • Stir the mixture at room temperature for 1 hour. A white solid should form.

  • Add water (10 mL) and filter the white solid to obtain the intermediate oxime.

Step 2: Dehydration to the Nitrile

  • Suspend the obtained oxime in dichloromethane (15 mL) under a nitrogen atmosphere.

  • Add 1,1'-carbonyldiimidazole (6.438 mmol). The suspension should become a clear solution.

  • Heat the mixture at reflux for 1 hour.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by silica gel chromatography (15% hexanes/EtOAc) to yield 2-chloro-5-fluoronicotinonitrile as a white solid.[1]

Quantitative Data for 2-chloro-5-fluoronicotinonitrile Synthesis [1]

ParameterValue
Starting Material2-chloro-5-fluoronicotinaldehyde
Key ReagentsHydroxylamine hydrochloride, 1,1'-carbonyldiimidazole
SolventEthanol, Water, Dichloromethane
Reaction Time~2 hours
Yield89.5%
Synthesis of 2-chloro-5-fluoro-Nikithan (a nicotinate ester)

This protocol outlines a method for preparing a nicotinate ester, which can be a precursor to the amide.

  • In an ethyl acetate solution (1.2L), add 2,6-dichloro-5-fluoro-Nikithan (50g, 0.21mol), triethylamine (32g, 0.32mol), and Lindlar catalyst (2.5g).

  • Hydrogenate the mixture for 12 hours under 3 normal atmospheres at room temperature.

  • Filter to remove the catalyst.

  • Concentrate the reaction solution and purify by column chromatography.[2]

Quantitative Data for 2-chloro-5-fluoro-Nikithan Synthesis [2]

ParameterValue
Starting Material2,6-dichloro-5-fluoro-Nikithan
CatalystLindlar catalyst
SolventEthyl acetate
Reaction Time12 hours
Pressure3 atm
TemperatureRoom Temperature
Yield55%

Visualizing the Workflow

Experimental Workflow for 2-Chloro-5-fluoronicotinonitrile Synthesis

G Synthesis of 2-Chloro-5-fluoronicotinonitrile A Start: 2-chloro-5-fluoronicotinaldehyde B React with Hydroxylamine HCl in EtOH/H2O at RT for 1h A->B C Intermediate: Oxime B->C D React with CDI in DCM under N2, Reflux 1h C->D E Purification: Silica Gel Chromatography D->E F Product: 2-Chloro-5-fluoronicotinonitrile E->F

Caption: Workflow for the synthesis of 2-Chloro-5-fluoronicotinonitrile.

Troubleshooting Logic for Low Yield

G Troubleshooting Low Yield A Problem: Low Yield B Check Reaction Completion (TLC/HPLC) A->B E Analyze Byproducts (NMR/MS) A->E H Verify Starting Material Purity A->H C Incomplete Reaction B->C Yes B->E No D Increase Time/Temp C->D K Yield Improved D->K F Side Product Identified E->F Yes E->H No G Optimize Conditions (Temp, Reagents) F->G G->K I Impure Starting Material H->I Yes J Purify Starting Material I->J J->K

Caption: A logical approach to troubleshooting low reaction yields.

References

Identifying common impurities in 2-Chloro-5-fluoronicotinamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Chloro-5-fluoronicotinamide.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What are the most common impurities observed during the synthesis of this compound?

A1: Based on typical synthetic routes, the most frequently encountered impurities include:

  • 2-Chloro-5-fluoronicotinic acid: This impurity arises from the hydrolysis of the activated carboxylic acid intermediate (e.g., acyl chloride) if water is present in the reaction mixture.

  • 2,6-Dichloro-5-fluoronicotinamide: This can be a significant impurity if the starting material for the synthesis is 2,6-dichloro-5-fluoronicotinic acid and the selective removal of the chlorine atom at the 6-position is incomplete.

  • Unreacted Starting Materials: Residual amounts of 2-chloro-5-fluoronicotinic acid or its activated form may remain if the amidation reaction does not go to completion.

  • Over-chlorinated Species: In the synthesis of precursors, byproducts such as 2,4,6-trichloro-substituted pyridines can form, which may carry through to the final product if not adequately removed.[1]

Q2: My reaction yield is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors:

  • Incomplete activation of the carboxylic acid: If you are using a two-step process involving activation of 2-chloro-5-fluoronicotinic acid (e.g., with thionyl chloride or oxalyl chloride), ensure the activating agent is fresh and used in the correct stoichiometric amount. The reaction should be monitored to confirm the complete formation of the acyl chloride.

  • Hydrolysis of the activated intermediate: The acyl chloride is highly susceptible to hydrolysis. Ensure all glassware is thoroughly dried and use anhydrous solvents to minimize the formation of 2-chloro-5-fluoronicotinic acid as a byproduct.

  • Suboptimal reaction temperature: The amidation reaction should be carried out at an appropriate temperature. Running the reaction at too low a temperature may lead to slow conversion, while excessively high temperatures could promote side reactions.

  • Inefficient purification: Product loss can occur during workup and purification steps. Optimize your extraction and crystallization procedures to maximize recovery.

Q3: I am observing an unknown peak in my HPLC analysis. How can I identify it?

A3: The identification of unknown impurities is a critical step in process development.[2] A combination of analytical techniques is often employed:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for obtaining the molecular weight of the unknown impurity, which provides crucial information about its possible structure.[2][3]

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the impurity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: If the impurity can be isolated in sufficient quantity and purity (e.g., through preparative HPLC), 1H and 13C NMR spectroscopy can elucidate its complete chemical structure.

  • Forced Degradation Studies: Subjecting the final product to stress conditions (acid, base, oxidation, heat, light) can help to intentionally generate degradation products. Comparing the retention time of the unknown peak with those generated during forced degradation can help in its identification.

Q4: How can I minimize the formation of 2-chloro-5-fluoronicotinic acid as an impurity?

A4: To minimize the hydrolysis of the acyl chloride intermediate:

  • Use Anhydrous Conditions: All solvents should be freshly dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Control Reaction Temperature: The initial formation of the acyl chloride and the subsequent amidation should be performed at controlled, and often low, temperatures to reduce the rate of hydrolysis.

  • Immediate Use of Acyl Chloride: It is best practice to use the prepared 2-chloro-5-fluoronicotinoyl chloride immediately in the next step without prolonged storage.

Impurity Profile Analysis

The following table summarizes a representative impurity profile for a laboratory-scale synthesis of this compound, as determined by High-Performance Liquid Chromatography (HPLC).

Impurity NameRetention Time (min)Specification Limit (%)Result (%)
2-Chloro-5-fluoronicotinic acid3.5≤ 0.150.08
2,6-Dichloro-5-fluoronicotinamide8.2≤ 0.10Not Detected
Unknown Impurity 19.5≤ 0.100.05
Total Impurities-≤ 0.500.13

Experimental Protocols

Synthesis of this compound

This protocol describes a two-step synthesis from 2-chloro-5-fluoronicotinic acid.

Step 1: Synthesis of 2-Chloro-5-fluoronicotinoyl chloride

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-5-fluoronicotinic acid (10.0 g, 57.0 mmol).

  • Add thionyl chloride (12.4 mL, 171 mmol) to the flask.

  • Heat the reaction mixture to reflux (approximately 80°C) and maintain for 2 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting crude 2-chloro-5-fluoronicotinoyl chloride is used directly in the next step.

Step 2: Synthesis of this compound

  • Cool the flask containing the crude 2-chloro-5-fluoronicotinoyl chloride in an ice bath.

  • Slowly add a 28% aqueous ammonia solution (20 mL) to the flask while maintaining the temperature below 10°C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1 hour.

  • The precipitated solid is collected by filtration, washed with cold water, and then dried under vacuum to yield this compound.

HPLC Method for Impurity Profiling

This method is suitable for the analysis of impurities in this compound.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-5 min: 10% B

    • 5-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25.1-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 270 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Process Visualization

Synthesis and Purification Workflow

The following diagram illustrates the key stages in the synthesis and purification of this compound, highlighting points where impurities may be introduced.

G cluster_synthesis Synthesis cluster_purification Purification cluster_impurities Potential Impurity Introduction A 2-Chloro-5-fluoronicotinic Acid B Activation (e.g., with SOCl2) A->B imp3 Side Reactions (e.g., over-chlorination of precursors) A->imp3 C 2-Chloro-5-fluoronicotinoyl Chloride B->C imp1 Hydrolysis of Acyl Chloride (Impurity: 2-Chloro-5-fluoronicotinic acid) B->imp1 D Amidation (with NH3) C->D E Crude this compound D->E imp2 Incomplete Reaction (Impurity: Starting Materials) D->imp2 F Filtration E->F G Washing F->G H Drying G->H I Final Product H->I

Caption: Workflow for the synthesis and purification of this compound.

Potential Side Reactions Leading to Impurities

This diagram illustrates the formation of key impurities during the synthesis process.

G cluster_precursor From Precursor Synthesis main 2-Chloro-5-fluoronicotinoyl Chloride reagent1 + NH3 main->reagent1 reagent2 + H2O (Moisture) main->reagent2 product This compound impurity1 2-Chloro-5-fluoronicotinic Acid impurity2 2,6-Dichloro-5-fluoronicotinamide (from precursor) reagent1->product reagent2->impurity1

Caption: Side reactions in this compound synthesis.

References

Technical Support Center: Purification of Crude 2-Chloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the purification of crude 2-Chloro-5-fluoronicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities can include unreacted starting materials such as 2-chloro-5-fluoronicotinic acid, residual solvents from the synthesis, and byproducts from side reactions. Depending on the synthetic route, impurities could also include related chlorinated pyridines.

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification technique depends on the impurity profile and the desired final purity. The two most common and effective methods are:

  • Column Chromatography: Highly effective for separating the target compound from structurally similar impurities.

  • Recrystallization: A cost-effective method for removing minor impurities, provided a suitable solvent system is identified.

Q3: How can I monitor the purity of my fractions during purification?

A3: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the purity of fractions collected during column chromatography. For a more quantitative assessment, High-Performance Liquid Chromatography (HPLC) is recommended.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the purification of this compound.

Problem 1: Low yield after column chromatography.

  • Possible Cause 1: Poor separation on the column.

    • Solution: Optimize the eluent system. A common starting point for similar compounds is a mixture of hexanes and ethyl acetate.[1] You can gradually increase the polarity by increasing the proportion of ethyl acetate.

  • Possible Cause 2: The compound is sticking to the silica gel.

    • Solution: If your compound is polar, it may adhere strongly to the silica gel. You can try adding a small percentage of a more polar solvent like methanol to your eluent system to help elute the compound.

  • Possible Cause 3: The compound is unstable on silica gel.

    • Solution: If you suspect your compound is degrading on the silica gel, consider using a less acidic stationary phase like neutral alumina or deactivating the silica gel with a small amount of triethylamine in the eluent.

Problem 2: The compound 'oils out' during recrystallization.

  • Possible Cause 1: The solvent is too nonpolar for the compound at lower temperatures.

    • Solution: Try a more polar single solvent or a two-solvent system. For a two-solvent system, dissolve the compound in a good solvent (one in which it is highly soluble) at an elevated temperature, and then add a poor solvent (one in which it is sparingly soluble) dropwise until the solution becomes slightly cloudy. Then, allow it to cool slowly.[2]

  • Possible Cause 2: The solution is supersaturated.

    • Solution: Try using a more dilute solution. You can also try scratching the inside of the flask with a glass rod to induce crystallization.

  • Possible Cause 3: Presence of impurities.

    • Solution: Oiling out can be caused by impurities that depress the melting point. In this case, a preliminary purification by column chromatography may be necessary before attempting recrystallization.

Problem 3: No crystals form upon cooling during recrystallization.

  • Possible Cause 1: The solution is not saturated.

    • Solution: Concentrate the solution by evaporating some of the solvent and then allow it to cool again.

  • Possible Cause 2: The cooling process is too rapid.

    • Solution: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Rapid cooling can sometimes lead to the formation of an oil or prevent crystallization altogether.

  • Possible Cause 3: The compound is highly soluble in the chosen solvent even at low temperatures.

    • Solution: Select a different solvent or a solvent system where the compound has a significant difference in solubility between hot and cold conditions.

Experimental Protocols

Protocol 1: Column Chromatography Purification

This protocol is a general guideline and may require optimization based on the specific impurity profile of your crude material.

  • Stationary Phase: Silica gel (60 Å, 230-400 mesh).

  • Eluent System: A gradient of Hexanes:Ethyl Acetate (EtOAc). A typical starting point is 9:1 Hexanes:EtOAc, gradually increasing the polarity to 1:1 or higher as needed.

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent (e.g., 9:1 Hexanes:EtOAc) and pack the column.

    • Dissolve the crude this compound in a minimal amount of dichloromethane (DCM) or the initial eluent.

    • Adsorb the sample onto a small amount of silica gel, evaporate the solvent, and carefully load the dry powder onto the top of the packed column.

    • Begin elution with the initial solvent system, collecting fractions.

    • Monitor the fractions by TLC.

    • Gradually increase the polarity of the eluent to elute the desired compound.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain the purified product.

Protocol 2: Recrystallization

  • Solvent Selection: The ideal solvent is one in which this compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Potential solvents to screen include ethanol, isopropanol, ethyl acetate, and mixtures such as Hexane/EtOAc.

  • Procedure:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add a minimal amount of the chosen solvent to just cover the solid.

    • Heat the mixture to the boiling point of the solvent with stirring.

    • Add small portions of the hot solvent until the solid completely dissolves.

    • If the solution is colored, you can add a small amount of activated carbon and hot filter the solution to remove colored impurities.

    • Allow the solution to cool slowly to room temperature.

    • Once crystals begin to form, place the flask in an ice bath to maximize crystal formation.

    • Collect the crystals by vacuum filtration, washing with a small amount of the cold recrystallization solvent.

    • Dry the crystals under vacuum.

Data Presentation

Table 1: Column Chromatography Purification of this compound

Fraction(s)Eluent System (Hexanes:EtOAc)Mass (g)Purity (by HPLC/TLC)
1-59:1
6-158:2
16-257:3
26-351:1

Table 2: Recrystallization of this compound

Solvent SystemInitial Mass (g)Final Mass (g)Yield (%)Purity (by HPLC)

Visualizations

experimental_workflow cluster_start Starting Point cluster_purification Purification Methods cluster_analysis Purity Analysis cluster_end Final Product crude_product Crude 2-Chloro-5- fluoronicotinamide column_chrom Column Chromatography crude_product->column_chrom recrystallization Recrystallization crude_product->recrystallization tlc TLC Analysis column_chrom->tlc Fraction Monitoring pure_product Pure Product column_chrom->pure_product hplc HPLC Analysis recrystallization->hplc Final Purity Check recrystallization->pure_product tlc->column_chrom Optimize Eluent hplc->pure_product Confirm Purity

Caption: General purification workflow for this compound.

troubleshooting_recrystallization cluster_solutions_oil Solutions for Oiling Out cluster_solutions_crystals Solutions for No Crystals start Recrystallization Attempt oiling_out Compound Oils Out? start->oiling_out no_crystals No Crystals Form? oiling_out->no_crystals No change_solvent Use more polar or two-solvent system oiling_out->change_solvent Yes concentrate Concentrate the solution no_crystals->concentrate Yes end_success Successful Crystallization no_crystals->end_success No dilute Use a more dilute solution change_solvent->dilute pre_purify Pre-purify by column chromatography dilute->pre_purify slow_cool Cool solution slowly concentrate->slow_cool new_solvent Select a different solvent slow_cool->new_solvent

Caption: Troubleshooting guide for recrystallization issues.

References

Troubleshooting failed or low-yield 2-Chloro-5-fluoronicotinamide reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the synthesis of 2-Chloro-5-fluoronicotinamide. The information is presented in a question-and-answer format to directly address common challenges encountered during this chemical transformation.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction to synthesize this compound has failed or resulted in a very low yield. What are the common causes?

Low or no yield in the synthesis of this compound can stem from several factors, primarily related to the choice of starting material and reaction conditions. The two main synthetic routes involve the hydrolysis of 2-chloro-5-fluoronicotinonitrile or the amidation of 2-chloro-5-fluoronicotinic acid.

Troubleshooting Workflow for Low-Yield Reactions

TroubleshootingWorkflow cluster_route Identify Synthetic Route cluster_nitrile_issues Potential Issues (Nitrile Route) cluster_acid_issues Potential Issues (Acid Route) start Low or No Yield of This compound route_nitrile From 2-chloro-5- fluoronicotinonitrile start->route_nitrile route_acid From 2-chloro-5- fluoronicotinic acid start->route_acid over_hydrolysis Over-hydrolysis to Carboxylic Acid route_nitrile->over_hydrolysis Check for acid byproduct incomplete_reaction Incomplete Nitrile Hydrolysis route_nitrile->incomplete_reaction Check for starting material dechlorination Dechlorination Side Reaction route_nitrile->dechlorination Check for dehalogenated impurity poor_activation Inefficient Carboxylic Acid Activation route_acid->poor_activation Verify coupling reagent activity amine_source Poor Ammonia Source or Amine Reactivity route_acid->amine_source Ensure excess of fresh ammonia source side_reactions Side Reactions of Activated Intermediate route_acid->side_reactions Analyze for unexpected byproducts

Caption: Troubleshooting workflow for low-yield this compound synthesis.

Q2: I am attempting the hydrolysis of 2-chloro-5-fluoronicotinonitrile. How can I avoid the formation of the corresponding carboxylic acid?

The hydrolysis of nitriles to amides is a delicate reaction, as the amide product can be further hydrolyzed to the carboxylic acid, especially under harsh conditions. To minimize this side reaction:

  • Use milder reaction conditions: Avoid excessively high temperatures and prolonged reaction times.

  • Controlled addition of reagents: Utilize a controlled hydrolysis method, for example, using an alkaline solution of hydrogen peroxide.

  • Reaction monitoring: Closely monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to stop the reaction once the starting material is consumed and before significant amide hydrolysis occurs.

Q3: My amidation of 2-chloro-5-fluoronicotinic acid is not proceeding. What could be the issue?

The direct amidation of a carboxylic acid requires an activating agent to convert the hydroxyl group of the carboxylic acid into a better leaving group. If this reaction is failing, consider the following:

  • Choice of coupling agent: Ensure you are using an appropriate coupling agent, such as thionyl chloride (to form the acyl chloride in situ) or a carbodiimide like DCC or EDC in the presence of an activator like HOBt.

  • Anhydrous conditions: The reaction should be carried out under strictly anhydrous conditions, as water will react with the activated carboxylic acid intermediate, leading back to the starting material.

  • Amine source: Use a suitable source of ammonia, such as ammonium chloride with a non-nucleophilic base, or a solution of ammonia in an organic solvent. Ensure the ammonia source is fresh and in excess.

Q4: I am observing an impurity with a mass corresponding to the loss of chlorine. How can I prevent this?

The 2-chloro substituent on the pyridine ring can be susceptible to nucleophilic substitution, especially under harsh basic conditions or in the presence of certain nucleophiles. To avoid dechlorination:

  • Moderate reaction conditions: Avoid excessively high temperatures and strong bases.

  • Choice of base: If a base is required, use a non-nucleophilic, sterically hindered base.

  • Inert atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation pathways that might be facilitated by radical mechanisms.

Synthetic Route Comparison

The choice of synthetic route can significantly impact the yield and purity of the final product. Below is a comparison of common starting materials and general reaction conditions.

Starting MaterialReagentsGeneral ConditionsReported Yield RangeKey Considerations
2-chloro-5-fluoronicotinonitrileH₂SO₄, then NH₄OHControlled temperatureHigh (up to 98% for similar non-fluorinated analogs)Risk of over-hydrolysis to the carboxylic acid.
2-chloro-5-fluoronicotinic acid1. SOCl₂ or (COCl)₂2. NH₃ or NH₄Cl/baseAnhydrous conditions, often at low to ambient temperatureModerate to HighRequires careful handling of moisture-sensitive reagents.

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-chloro-5-fluoronicotinonitrile (Adapted from general nitrile hydrolysis procedures)

Reaction Scheme:

ReactionScheme1 reactant 2-chloro-5-fluoronicotinonitrile product This compound reactant->product H₂SO₄ (conc.), then NH₄OH

Caption: Synthesis of this compound from its nitrile precursor.

Procedure:

  • To a stirred solution of concentrated sulfuric acid, slowly add 2-chloro-5-fluoronicotinonitrile at a temperature maintained between 20-30°C.

  • After the addition is complete, heat the mixture to 80-90°C and stir for 2-3 hours, monitoring the reaction by TLC or HPLC.

  • Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice.

  • Neutralize the solution with a concentrated aqueous ammonia solution while keeping the temperature below 20°C.

  • The product will precipitate out of the solution. Collect the solid by filtration.

  • Wash the solid with cold water and dry under vacuum to obtain this compound.

Protocol 2: Synthesis of this compound from 2-chloro-5-fluoronicotinic acid

Reaction Scheme:

ReactionScheme2 reactant 2-chloro-5-fluoronicotinic acid intermediate [Acyl Chloride Intermediate] reactant->intermediate SOCl₂ or (COCl)₂ product This compound intermediate->product NH₃

Caption: Synthesis of this compound from its carboxylic acid precursor.

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a drying tube, suspend 2-chloro-5-fluoronicotinic acid in an excess of thionyl chloride.

  • Add a catalytic amount of N,N-dimethylformamide (DMF).

  • Heat the mixture to reflux and stir for 2-4 hours, or until the solid has completely dissolved and gas evolution has ceased.

  • Cool the reaction mixture to room temperature and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude acyl chloride in an anhydrous aprotic solvent (e.g., dichloromethane or THF).

  • Cool the solution in an ice bath and bubble anhydrous ammonia gas through the solution, or add a solution of ammonia in an appropriate solvent, until the reaction is complete (monitor by TLC or HPLC).

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography.

Disclaimer: These protocols are intended as a general guide. Researchers should always consult relevant literature and perform a thorough safety assessment before conducting any chemical synthesis. Reaction conditions may need to be optimized for specific laboratory setups and scales.

Optimizing temperature and pressure for fluorination reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing temperature and pressure in fluorination reactions. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide guidance on experimental setup and troubleshooting.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This guide addresses specific issues that can lead to suboptimal outcomes in fluorination reactions. Each section details potential causes and provides actionable solutions.

Issue 1: Low Yield or No Conversion of Starting Material

Q: My fluorination reaction shows low or no conversion. What are the primary temperature and pressure-related factors I should investigate?

A: Low conversion is a common issue that can often be traced back to suboptimal reaction conditions. Temperature is a critical factor influencing reaction rates.

Potential Causes & Solutions:

  • Low Reaction Temperature: Many fluorination reactions require a specific activation energy. If the temperature is too low, the reaction may proceed very slowly or not at all.

    • Solution: Gradually increase the reaction temperature. For deoxyfluorinations with reagents like DAST or Deoxo-Fluor, heating may be necessary for the reaction to proceed at a reasonable rate.[1] However, be aware that higher temperatures can also promote side reactions.[1] For gas-phase reactions, increasing the temperature can enhance the rate of substitution.[2]

  • Inactive Reagent: Fluorinating reagents can be sensitive to moisture and may degrade over time if not stored under anhydrous conditions.[1][3]

    • Solution: Always use a fresh, properly stored bottle of the fluorinating reagent. Ensure all solvents and glassware are rigorously dried.[3]

  • Insufficient Reagent: Sterically hindered substrates may require a larger excess of the fluorinating reagent to achieve full conversion.[1]

    • Solution: Increase the equivalents of the fluorinating reagent used in the reaction.

  • Pressure in Gas-Phase Reactions: In reactions involving gaseous fluorinating agents (e.g., F₂ gas, HF), pressure plays a direct role in reagent concentration in the reaction medium.

    • Solution: For continuous flow systems, applying pressure using a back-pressure regulator can increase the dissolution of gaseous reagents, enhancing reaction rates.[4][5] For vapor-phase reactions, the partial pressure of the fluorine source is a key parameter to control.[6][7]

Issue 2: Formation of Side Products (e.g., Elimination, Rearrangement)

Q: My reaction is producing significant amounts of elimination or rearrangement byproducts. How can I adjust temperature and pressure to improve selectivity?

A: The formation of byproducts is often a sign that the reaction conditions are too harsh or are favoring alternative reaction pathways.

Potential Causes & Solutions:

  • High Reaction Temperature: Elimination reactions are often favored at higher temperatures.[1] Excessively harsh conditions, including high temperature or pressure, can also lead to over-fluorination or decomposition.[2]

    • Solution: Lower the reaction temperature. Some modern reagents, like PhenoFluor, are designed to work at room temperature, which is ideal for temperature-sensitive substrates.[8][9] Interestingly, in some specific cases with PhenoFluor, increasing the temperature from 23°C to 80°C was found to reduce elimination byproducts.[8][9] This highlights the importance of empirical optimization for your specific system.

  • Reaction Mechanism (Sₙ1 vs. Sₙ2): Reagents or conditions that favor an Sₙ1-type mechanism are more likely to lead to carbocation rearrangements.[1]

    • Solution: Consider switching to a reagent or conditions that promote an Sₙ2-type mechanism, which involves a direct backside attack and avoids a discrete carbocation intermediate.[1] This can sometimes be achieved by using less polar solvents or lower temperatures.

  • Solvent Incompatibility: Certain fluorinating reagents can react exothermically and dangerously with common solvents. For example, Selectfluor can react rapidly with DMF, pyridine, and DMSO.[3][10]

    • Solution: Always verify the compatibility of your fluorinating agent with the chosen solvent.[3][10] Use inert solvents like dichloromethane (DCM), acetonitrile, or toluene where appropriate.[1][11]

Data on Reaction Conditions

Optimizing fluorination requires understanding the typical operating parameters for common reagents. The following tables summarize quantitative data for temperature and other conditions from various experimental protocols.

Table 1: Temperature Conditions for Common Fluorinating Reagents
Fluorinating ReagentReaction TypeSubstrate TypeTemperature RangeNotes
Deoxo-Fluor DeoxyfluorinationAlcohols, Ketones-78°C to 90°CAddition is often performed at 0°C or lower, followed by warming to room temperature or heating.[11][12] A 90°C oil bath provides efficient fluorination for some substrates.[13]
Selectfluor Electrophilic Fluorinationβ-ketoesters, Indazoles, EnaminesRoom Temp. to 80°CMany reactions proceed well at room temperature or with gentle heating to 40°C.[14][15][16] Some substrates may require heating to 80°C for complete conversion.[16]
PhenoFluor DeoxyfluorinationAlcoholsRoom Temp. (23°C) to 80°CIdeal for temperature-sensitive substrates at room temperature.[8][9] Can sometimes benefit from heating to reduce side products.[8][9]
Elemental Fluorine (F₂) Direct/Vapor-PhaseRutile, Graphite300°C to 550°CHigh temperatures are typically required for these gas-solid phase reactions.[6][17]
Hydrogen Fluoride (HF) Vapor-Phase FluorinationHalohydrocarbons~350°C to 400°CUsed in catalytic vapor-phase processes. Pressure is generally not critical and can be atmospheric or superatmospheric.[2][18]

Experimental Protocols

Protocol 1: General Procedure for Deoxyfluorination using Deoxo-Fluor

This protocol is a representative example for the conversion of an alcohol to a monofluoride or a carbonyl to a gem-difluoride.

  • Preparation: Dissolve the alcohol or carbonyl compound (1 equivalent) in an anhydrous solvent such as dichloromethane (DCM) in an oven-dried flask under a nitrogen atmosphere.[11]

  • Cooling: Cool the solution to 0°C or -78°C using an ice or dry ice/acetone bath.[12]

  • Reagent Addition: Add Deoxo-Fluor (1.5 to 3 equivalents) dropwise to the cooled solution.[11] Caution: Deoxo-Fluor reacts violently with water; ensure all operations are conducted in a dry atmosphere.[11]

  • Reaction: Allow the reaction to slowly warm to room temperature and stir overnight. Monitor the reaction progress using Thin Layer Chromatography (TLC).[11] For less reactive substrates, heating in an oil bath (e.g., to 90°C) may be required.[13]

  • Quenching: Once the reaction is complete, carefully quench the mixture by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Workup: Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with water and brine, dry over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography.[11]

Protocol 2: General Procedure for Electrophilic Fluorination using Selectfluor

This protocol is a typical example for the fluorination of an electron-rich substrate.

  • Preparation: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the substrate (1 equivalent) and an anhydrous solvent, typically acetonitrile.[19]

  • Reagent Addition: Add Selectfluor (1.5 to 2.5 equivalents) to the solution.[14][16] For some reactions, the Selectfluor reagent should be dried under vacuum before use.[19]

  • Reaction: Stir the reaction mixture at the desired temperature (e.g., room temperature, 40°C, or 80°C) for the required time (typically 6 to 24 hours).[14][16] Monitor the reaction by TLC or NMR spectroscopy.

  • Workup: Upon completion, the reaction mixture can be filtered through a pad of Celite or basic alumina to remove reagent byproducts.[3][19]

  • Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.[3]

Visualized Workflows and Logic

Troubleshooting Low Reaction Yield

The following decision tree illustrates a logical workflow for troubleshooting low yields in fluorination reactions, with a focus on temperature and pressure.

Troubleshooting_Yield start Low or No Conversion Observed check_temp Is Reaction Temperature Sufficient? start->check_temp increase_temp Incrementally increase reaction temperature. Monitor for side products. check_temp->increase_temp No check_pressure Is Pressure Adequate (for gas-phase reactions)? check_temp->check_pressure Yes success Yield Improved increase_temp->success increase_pressure Increase system pressure (flow chemistry) or partial pressure of gaseous reagent. check_pressure->increase_pressure No check_reagent Consider other factors: - Reagent activity - Stoichiometry - Solvent purity check_pressure->check_reagent Yes increase_pressure->success

A decision tree for troubleshooting low fluorination yield.
Optimizing Selectivity and Minimizing Side Products

This diagram outlines the logical steps to address the formation of unwanted byproducts like those from elimination or rearrangement.

Troubleshooting_Selectivity start Side Products Observed (Elimination, Rearrangement) check_temp Is Reaction Temperature Too High? start->check_temp decrease_temp Lower reaction temperature. Consider reagents stable at room temperature. check_temp->decrease_temp Yes check_reagent Does the reagent favor Sₙ1 pathways? check_temp->check_reagent No success Selectivity Improved decrease_temp->success change_reagent Switch to conditions or reagents that favor Sₙ2 (e.g., less polar solvent). check_reagent->change_reagent Yes check_solvent Verify solvent and reagent compatibility to avoid uncontrolled exotherms. check_reagent->check_solvent No change_reagent->success

A workflow for improving reaction selectivity.

References

Minimizing side product formation in nicotinamide synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize side product formation during the synthesis of nicotinamide.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in nicotinamide synthesis?

The most prevalent impurities depend on the synthetic route.

  • From 3-Cyanopyridine (Nicotinonitrile): The primary impurities are typically unreacted 3-cyanopyridine and nicotinic acid, which forms from the hydrolysis of the desired nicotinamide product.[1]

  • From Nicotinic Acid: The main impurity is unreacted nicotinic acid.[2][3] In processes involving urea, the reaction may not go to completion, leaving residual starting material.[2]

Q2: My final product is contaminated with nicotinic acid. How can I remove it?

Nicotinic acid contamination is a frequent issue. Several purification methods are effective:

  • Recrystallization with pH adjustment: Crude nicotinamide can be recrystallized from a solvent like water-containing 2-methylpropanol-1. Adjusting the pH to between 7 and 10 before cooling helps to separate nicotinamide from nicotinic acid and its salts.[4]

  • Solvent Extraction: Suspending the impure nicotinamide in a non-aqueous solvent like benzene and adding an amine such as piperidine can be effective. The piperidine reacts with the nicotinic acid to form a soluble salt, allowing the pure, undissolved nicotinamide to be recovered by filtration.[5] A product with 99.7% purity can be obtained using this method.[5]

  • Ion-Exchange Resins: A highly effective method for producing USP-grade nicotinamide involves using both a cation-exchange resin and a weak base anion-exchange resin.[1] The cation-exchange resin removes counter-ions (like sodium or potassium) from nicotinate salts, and the weak base resin removes the nicotinic acid itself.[1] This can yield a product with purity greater than 99.5%.[1]

Q3: How can I prevent the formation of nicotinic acid during the hydrolysis of 3-cyanopyridine?

Controlling reaction conditions is crucial. The hydrolysis of 3-cyanopyridine to nicotinamide can be followed by a subsequent hydrolysis of nicotinamide to nicotinic acid.

  • Catalyst Selection: Using a catalyst like manganese dioxide can promote the selective hydrolysis of 3-cyanopyridine to nicotinamide with high yield and purity under relatively mild conditions (e.g., 80-100°C in an alcohol solvent).[6]

  • Reaction Time and Temperature: Over-extending the reaction time or using excessively high temperatures can increase the rate of the secondary hydrolysis to nicotinic acid.[7] Reaction temperatures are typically in the range of 100°C to 250°C.[1] Monitoring the reaction progress using HPLC is recommended to determine the optimal stopping point.[7]

  • Biocatalysis: Employing engineered bacteria that express nitrile hydratase allows for the highly specific conversion of 3-cyanopyridine to nicotinamide, often with very high product concentrations and purity.[8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield of Nicotinamide Incomplete reaction.Optimize reaction time and temperature. For hydrolysis of 3-cyanopyridine, aim for conversions greater than 95%.[1] Consider using a more effective catalyst system.[6][9]
Decomposition of product.Avoid excessive temperatures or prolonged reaction times, which can lead to the formation of nicotinic acid or other degradation products.[7]
High Levels of Nicotinic Acid Impurity Over-hydrolysis of nicotinamide.Reduce reaction time or temperature. Monitor the reaction closely by HPLC to stop it once the 3-cyanopyridine is consumed but before significant nicotinic acid forms.[7]
Inefficient purification.Implement a more robust purification protocol. See Table 1 for a comparison of methods like pH-adjusted recrystallization or ion-exchange chromatography.[1][4]
Presence of Unreacted 3-Cyanopyridine Incomplete hydrolysis.Increase reaction time, temperature, or catalyst load. A substrate fed-batch process can also improve conversion.[8]
Inefficient purification.A toluene extraction can be used to retain and extract unreacted 3-cyanopyridine.[10]
Flushing Effect Noted in Final Product Presence of niacin (nicotinic acid).Niacin impurity is known to cause a skin flushing effect.[11] Implement purification methods specifically targeting nicotinic acid removal.

Data on Purification Methods

Table 1: Comparison of Purification Methods for Nicotinamide

Method Key Reagents/Conditions Reported Final Purity Reported Yield Reference
Solvent Extraction with Amine Benzene (solvent), Piperidine (amine)99.7%High recovery[5]
Recrystallization 2-methylpropanol-1 with 10-18% water, pH adjusted to 7.9High Purity98%[4]
Ion-Exchange Resins Cation-exchange resin followed by a weak base anion-exchange resin> 99.5% (USP Grade)Not specified[1]

Experimental Protocols

Protocol 1: Purification via pH-Adjusted Recrystallization

This protocol is adapted from a patented method for purifying crude nicotinamide containing nicotinic acid and its salts.[4]

  • Dissolution: Mix 250g of crude nicotinamide (containing, for example, 2.3% sodium nicotinate and 0.7% nicotinic acid) with 260 ml of 2-methylpropanol-1 and 37 ml of water.

  • Heating: Heat the mixture to its boiling point to completely dissolve the nicotinamide.

  • pH Adjustment: Cool the solution to 80°C. Adjust the pH of the mixture to approximately 7.9 by the dropwise addition of a 10% aqueous sodium hydroxide solution.

  • Crystallization: Slowly cool the mixture to 10°C to allow the nicotinamide to crystallize.

  • Filtration and Washing: Filter the crystallized nicotinamide using suction. Wash the crystals three times with 50 ml of anhydrous 2-methylpropanol-1 for each wash.

  • Drying: Dry the purified product. The expected yield is approximately 98% based on the initial nicotinamide content.[4]

Protocol 2: HPLC Analysis of Nicotinamide and Nicotinic Acid Impurity

This protocol provides general conditions for the quantitative analysis of nicotinic acid (niacin) impurity in a nicotinamide sample.[11]

  • System: High-Performance Liquid Chromatography (HPLC) system with a UV-Vis or Diode Array Detector (DAD).

  • Column: Reversed-phase C18 column (e.g., 4.6 mm × 250 mm, 5 μm particle size).

  • Mobile Phase: An isocratic mixture of water and an organic solvent such as methanol or acetonitrile. A buffer may be required for optimal separation.

  • Flow Rate: Typically 0.8 to 1.5 mL/min.

  • Column Temperature: Maintain at a constant temperature, typically between 25°C and 35°C.

  • Detection: Set the UV detector to a wavelength of approximately 260-270 nm.

  • Sample Preparation: Accurately weigh the nicotinamide sample and dissolve it in the mobile phase or a suitable solvent mixture. Filter the solution through a 0.45 μm filter before injection.

  • Standard Preparation: Prepare standard solutions of pure nicotinamide and nicotinic acid at known concentrations to create a calibration curve for quantification.

Diagrams and Workflows

G cluster_process Synthesis & Purification Workflow start Precursor (e.g., 3-Cyanopyridine) reaction Chemical or Enzymatic Reaction start->reaction crude Crude Nicotinamide (Contains Impurities) reaction->crude analysis Purity Analysis (e.g., HPLC) crude->analysis purification Purification Step analysis->purification Impure final_product High-Purity Nicotinamide analysis->final_product Purity OK purification->analysis Re-analyze fail Purity Below Threshold purification->fail Purification Fails

Caption: General workflow for nicotinamide synthesis and purification.

G cluster_troubleshooting Troubleshooting Impurity Formation start Impurity detected in final product? id_impurity Identify Impurity (HPLC, LC-MS) start->id_impurity Yes is_nicotinic Is it Nicotinic Acid? id_impurity->is_nicotinic is_precursor Is it unreacted precursor? is_nicotinic->is_precursor No sol_nicotinic Solution: - Use Ion-Exchange Resin - Recrystallize at pH 7-10 - Reduce reaction time/temp is_nicotinic->sol_nicotinic Yes other Other Side Product is_precursor->other No sol_precursor Solution: - Increase reaction time/temp - Use fed-batch process - Toluene extraction is_precursor->sol_precursor Yes sol_other Solution: - Re-evaluate catalyst & conditions - Characterize impurity (NMR, MS) - Develop specific purification other->sol_other end_node Problem Solved sol_nicotinic->end_node sol_precursor->end_node sol_other->end_node

Caption: A decision tree for troubleshooting common impurities.

G cluster_pathway Simplified NAD+ Salvage Pathway NAM Nicotinamide (NAM) (Vitamin B3) NAMPT_label NAMPT (Rate-Limiting Step) NAM->NAMPT_label NMN Nicotinamide Mononucleotide (NMN) NMNAT_label NMNAT NMN->NMNAT_label NAD NAD+ Consume NAD+-Consuming Enzymes (Sirtuins, PARPs) NAD->Consume Consume->NAM Recycle NAMPT_label->NMN NMNAT_label->NAD

References

Addressing stability and degradation issues of 2-Chloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) regarding the stability and degradation of 2-Chloro-5-fluoronicotinamide. The information is intended for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound?

Based on the chemistry of related nicotinamide compounds, the primary degradation pathways for this compound are expected to be hydrolysis, photolysis, and thermal stress. The amide functional group is susceptible to hydrolysis, particularly under basic conditions.[1][2] The pyridine ring, especially with halogen substituents, may be sensitive to light and elevated temperatures.

Q2: What are the likely degradation products of this compound?

While specific degradation products have not been extensively documented in the literature, based on analogous compounds, the following are potential degradants:

  • 2-Chloro-5-fluoronicotinic acid: Formed via the hydrolysis of the amide group.[2]

  • Ammonia: Also a product of amide hydrolysis.

  • Dehalogenated and/or hydroxylated derivatives: The chloro substituent on the pyridine ring may be susceptible to removal or replacement with a hydroxyl group under certain photolytic or harsh thermal/pH conditions.

Q3: How can I detect the degradation of this compound in my samples?

Degradation can be monitored using stability-indicating analytical methods, with High-Performance Liquid Chromatography (HPLC) being the most common and effective technique.[3][4][5][6] An appropriate HPLC method can separate the parent compound from its degradation products, allowing for their detection and quantification. The appearance of new peaks or a decrease in the main peak area in the chromatogram would indicate degradation.

Q4: What are the recommended storage conditions for this compound?

To ensure stability, this compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, protected from light and moisture.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Unexpected peaks in HPLC analysis. Degradation of the compound due to improper handling or storage.Confirm the identity of the new peaks by comparing with standards of potential degradation products, if available. Review experimental conditions (e.g., pH, temperature, light exposure) for potential causes of degradation.
Loss of biological activity or inconsistent experimental results. Degradation of this compound in solution.Prepare fresh stock solutions. Avoid repeated freeze-thaw cycles by aliquoting stock solutions. Ensure the pH of the experimental medium is compatible with the compound's stability.
Discoloration of the solid compound. Potential degradation due to exposure to light, heat, or contaminants.Do not use the discolored material. Store the compound under the recommended conditions, protected from light and heat.
Precipitation of the compound from solution. Poor solubility in the chosen solvent or buffer, or degradation to a less soluble product.Ensure the chosen solvent is appropriate and the concentration is within the solubility limits. If degradation is suspected, analyze the precipitate and supernatant separately by HPLC.

Potential Degradation Pathways

The following diagram illustrates the postulated degradation pathways for this compound based on the known reactivity of similar chemical structures.

Postulated Degradation Pathways of this compound A This compound B 2-Chloro-5-fluoronicotinic Acid + NH3 A->B Hydrolysis (Acidic/Basic) C Dechlorinated/Hydroxylated Products A->C Photolysis / Thermal Stress

Postulated degradation pathways.

Experimental Protocols

Stability-Indicating HPLC Method (Illustrative)

This protocol describes a general reverse-phase HPLC method that can be adapted to assess the stability of this compound. Method optimization and validation are crucial for specific applications.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a pump, autosampler, column oven, and a diode-array detector (DAD) or UV detector.

  • Column: A C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) is a common starting point.[5]

  • Mobile Phase:

    • Mobile Phase A: 0.1% Phosphoric acid in Water

    • Mobile Phase B: Acetonitrile

  • Gradient Elution:

    • 0-5 min: 5% B

    • 5-25 min: 5% to 95% B

    • 25-30 min: 95% B

    • 30-31 min: 95% to 5% B

    • 31-35 min: 5% B

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: Monitor at a suitable wavelength determined by UV-Vis spectral analysis of the compound (e.g., 260 nm).

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., a mixture of acetonitrile and water) to a final concentration of approximately 0.1 mg/mL.

  • Sample Solution: Prepare the sample in the same manner as the standard solution.

3. Forced Degradation Study Protocol:

To assess the stability-indicating nature of the HPLC method, forced degradation studies are recommended.[7]

  • Acid Hydrolysis: Dissolve the sample in 0.1 M HCl and heat at 60 °C for a specified period (e.g., 24 hours). Neutralize before injection.

  • Base Hydrolysis: Dissolve the sample in 0.1 M NaOH and heat at 60 °C for a specified period (e.g., 24 hours). Neutralize before injection.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: Store the solid compound at an elevated temperature (e.g., 80 °C) for a specified period. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation: Expose the sample solution to UV light (e.g., 254 nm) for a specified duration.

Workflow for Stability-Indicating Method Development

Workflow for Stability-Indicating Method Development A Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) B HPLC Method Development (Column, Mobile Phase, Gradient) A->B C Method Optimization B->C D Method Validation (ICH Q2(R1)) (Specificity, Linearity, Accuracy, Precision, Robustness) C->D E Routine Stability Testing D->E

Method development workflow.

Data Summary

Table 1: Summary of Potential Degradation Products and Stress Conditions
Stress Condition Potential Degradation Pathway Major Potential Degradation Product(s)
Acidic Hydrolysis Amide Hydrolysis2-Chloro-5-fluoronicotinic acid
Basic Hydrolysis Amide Hydrolysis2-Chloro-5-fluoronicotinic acid
Oxidation (e.g., H₂O₂) Oxidation of the pyridine ring or other susceptible sitesHydroxylated and/or N-oxide derivatives
Thermal (Solid State) DecompositionVarious decomposition products
Photolysis (Solution) Photodecomposition, DehalogenationDechlorinated derivatives, rearranged products
Table 2: Recommended Storage and Handling Summary
Parameter Recommendation
Storage Temperature Cool, dry place (refer to supplier's recommendation)
Atmosphere Store in a well-ventilated area under an inert atmosphere if possible.
Light Protect from light.
Moisture Keep container tightly closed to prevent moisture absorption.
Incompatible Materials Strong oxidizing agents, strong acids.

References

Methods for removing unreacted starting materials from the product

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of reaction products. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on removing unreacted starting materials and other impurities from your target compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing unreacted starting materials?

A1: The choice of purification method depends on the physical and chemical properties of your product and the impurities.[1] Common techniques include:

  • Column Chromatography: Separates compounds based on their differential adsorption onto a solid stationary phase.[2] It is a versatile technique for both solid and liquid samples.[2]

  • Liquid-Liquid Extraction: This method separates compounds based on their different solubilities in two immiscible liquids, typically water and an organic solvent.[2][3]

  • Crystallization/Recrystallization: Used to purify solid compounds by leveraging differences in solubility at different temperatures.[2][3]

  • Distillation: This technique is suitable for purifying volatile liquids with different boiling points.[2][4]

  • Filtration: A basic method for separating insoluble solids from a liquid.[3][5]

  • Precipitation: Involves the formation of a solid product from a solution, leaving impurities dissolved.

Q2: How do I choose the best purification method for my product?

A2: The selection of an appropriate purification method is critical for achieving the desired purity and yield.[2] Consider the following factors:

  • Physical State of the Product: Solids are often purified by recrystallization, while liquids are commonly purified by distillation.[2][4]

  • Solubility Properties: Differences in solubility between the product and impurities are exploited in extraction and crystallization.[2]

  • Polarity: Column chromatography is highly effective at separating compounds with different polarities.[1]

  • Volatility and Thermal Stability: Distillation is suitable for volatile and thermally stable compounds.[2] For compounds with high molecular weight (>350 amu), distillation may not be the best choice.[4]

  • Scale of the Reaction: For small-scale reactions (< 1 gram), chromatography is often the safest method.[4] For larger, multi-gram quantities of a solid product, crystallization is a good option.[4]

Q3: How can I assess the purity of my product after purification?

A3: Several analytical techniques can be used to determine the purity of your compound:[6]

  • Thin Layer Chromatography (TLC): A quick and simple method to visualize the number of components in a mixture.[7]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the purity of the sample.[7]

  • Gas Chromatography (GC): Suitable for volatile compounds.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to identify and quantify the desired product and any remaining impurities.

  • Mass Spectrometry (MS): Provides information on the molecular weight of the components in your sample.

  • Melting Point Analysis: A sharp melting point close to the literature value indicates a high degree of purity for solid compounds. A broad melting range suggests the presence of impurities.[7]

Troubleshooting Guides

This section addresses common issues encountered during the purification of reaction mixtures.

Column Chromatography
IssuePossible Cause(s)Suggested Solution(s)
Poor Separation - Inappropriate solvent system (mobile phase).- Column overloading.- Column channeling or cracking.- Optimize the solvent system using TLC beforehand. An Rf value of 0.2-0.4 for the desired compound is often ideal.[2]- Reduce the amount of sample loaded onto the column. A general rule of thumb is a silica gel to crude product weight ratio of 30:1 to 100:1 for difficult separations.[1]- Repack the column carefully to ensure it is uniform and free of air bubbles.[2]
Product Elutes with Starting Material - Similar polarity of product and starting material.- Try a different stationary phase (e.g., alumina instead of silica gel).[1]- Use a gradient elution, gradually increasing the polarity of the mobile phase.[1]
No Product Recovered - Product is too polar and stuck to the column.- Product is not visible by the visualization method (e.g., UV lamp).- Flush the column with a very polar solvent (e.g., methanol).[1]- Use a different visualization technique (e.g., potassium permanganate stain).[1]
Low Yield - Product streaking or tailing on the column.- Incomplete elution.- Add a small amount of acetic acid or triethylamine to the solvent system to improve the peak shape of acidic or basic compounds, respectively.[1]- Ensure all fractions are collected and analyzed by TLC before combining.[1]
Liquid-Liquid Extraction
IssuePossible Cause(s)Suggested Solution(s)
Emulsion Formation - Vigorous shaking of the separatory funnel.- High concentration of starting materials or products.- Presence of surfactants or fine particulates.- Allow the mixture to stand undisturbed for a period.[8]- Gently swirl the separatory funnel instead of shaking.[8]- Add a small amount of brine (saturated NaCl solution) to increase the ionic strength of the aqueous layer.[8]- Filter the entire mixture through a pad of Celite.[8]
Difficulty Identifying Layers - Similar densities of the two solvents.- Colorless layers.- Add a small amount of water to see which layer it joins; this will be the aqueous layer.[2]
Poor Recovery of Desired Compound - The compound has significant solubility in both layers.- Insufficient mixing of the two layers.- The pH of the aqueous layer is not optimal for the separation of acidic or basic compounds.- Perform multiple extractions with smaller volumes of the organic solvent.- Ensure thorough mixing by gentle inversion of the separatory funnel, venting frequently.[8]- Adjust the pH of the aqueous layer to suppress the ionization of acidic or basic compounds, making them more soluble in the organic layer.
My highly polar product stays in the aqueous layer. How can I extract it? - High polarity of the product.- Try "salting out" by adding a large amount of a salt like sodium chloride to the aqueous layer to decrease the polarity of the water and drive the organic compound into the organic layer.[8]- Use a more polar organic solvent for the extraction, such as ethyl acetate.[8]- Continuous liquid-liquid extraction is another option for compounds with low partition coefficients.[8]
Crystallization/Recrystallization
IssuePossible Cause(s)Suggested Solution(s)
No Crystals Form Upon Cooling - Too much solvent was used.- The solution is not saturated enough.- Evaporate some of the solvent to concentrate the solution and then re-cool.[2]- Scratch the inner surface of the flask with a glass rod or add a seed crystal of the pure compound to induce crystallization.[2]
Product "Oils Out" (forms a liquid instead of crystals) - The boiling point of the solvent is higher than the melting point of the solute.- The solution is cooling too quickly.- Use a solvent with a lower boiling point.[2]- Allow the solution to cool more slowly.[2]- Re-dissolve the "oil" in a small amount of a more polar solvent and attempt recrystallization.[8]
Low Yield of Purified Product - The chosen recrystallization solvent is too good a solvent for the product at low temperatures.- Insufficient cooling of the recrystallization mixture.- Premature crystallization during hot filtration.- Select a solvent in which the product has high solubility at high temperatures and low solubility at low temperatures.[9]- Ensure the solution is cooled slowly to room temperature and then in an ice bath to maximize crystal formation.[9]- If hot filtration is necessary, pre-heat the funnel and filter paper to prevent the product from crystallizing out prematurely.[9]
Product Remains Contaminated with Impurities - Impurities have similar solubility to the product.- Incomplete removal of soluble impurities.- Ensure the correct solvent is chosen where the impurity is either very soluble or insoluble at all temperatures.- Wash the collected crystals with a small amount of cold, fresh solvent.[2]

Experimental Protocols

General Protocol for Flash Column Chromatography

This protocol outlines the general steps for purifying a product mixture using flash column chromatography.

  • Slurry Preparation: Prepare a slurry of silica gel in the chosen eluent (solvent system).

  • Column Packing: Pour the slurry into the chromatography column and allow the silica gel to settle into a uniform bed. Gently tap the column to remove any air bubbles.[2]

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more volatile solvent. Carefully apply the sample to the top of the silica gel using a pipette.[1] Allow the sample to absorb completely into the silica gel.[1]

  • Elution and Fraction Collection: Carefully add the eluent to the top of the column.[1] Apply gentle pressure from a pressurized air source to achieve the desired flow rate.[1] Collect fractions in separate tubes.[1]

  • Analysis: Monitor the separation by spotting fractions on a TLC plate and visualizing the spots.[1]

  • Isolation: Combine the fractions containing the pure product and remove the solvent under reduced pressure to obtain the purified product.[1]

General Protocol for Recrystallization

This protocol outlines the general steps for purifying a solid organic compound by recrystallization.

  • Solvent Selection: Choose a suitable solvent in which the compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below. Impurities should ideally remain soluble at low temperatures or be insoluble at high temperatures.[8]

  • Dissolution: Place the impure solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture while stirring until the solid is completely dissolved.[8]

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. This step should be done quickly to prevent premature crystallization.[8]

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[8]

  • Washing: Wash the crystals on the filter paper with a small amount of cold recrystallization solvent to remove any adhering impurities.[8]

  • Drying: Allow the crystals to dry completely on the filter paper or in a desiccator.[2]

Visualizations

experimental_workflow cluster_start Start cluster_purification Purification Method cluster_analysis Analysis cluster_end End start Crude Reaction Mixture chromatography Column Chromatography start->chromatography extraction Liquid-Liquid Extraction start->extraction crystallization Recrystallization start->crystallization distillation Distillation start->distillation analysis Purity Assessment (TLC, HPLC, NMR) chromatography->analysis extraction->analysis crystallization->analysis distillation->analysis end Pure Product analysis->end Successful impurities Unreacted Starting Materials & Impurities analysis->impurities Unsuccessful

Caption: A general workflow for the purification and analysis of a crude reaction product.

troubleshooting_logic start Purification Unsuccessful check_method Is the purification method appropriate? start->check_method check_params Are the experimental parameters optimized? check_method->check_params Yes change_method Select a different purification method check_method->change_method No optimize Optimize parameters (e.g., solvent, temp) check_params->optimize No retry Repeat Purification check_params->retry Yes change_method->retry optimize->retry

Caption: A decision tree for troubleshooting unsuccessful purification attempts.

References

Navigating the Purification of 2-Chloro-5-fluoronicotinamide: A Technical Guide to Recrystallization Solvent Selection

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 2-Chloro-5-fluoronicotinamide, achieving high purity is paramount for reliable experimental outcomes and the integrity of downstream applications. Recrystallization stands as a fundamental and effective purification technique. However, the success of this method hinges critically on the selection of an appropriate solvent. This technical support center provides a comprehensive guide, including frequently asked questions and troubleshooting advice, to empower researchers in choosing the optimal recrystallization solvent for this compound.

Frequently Asked Questions (FAQs)

Q1: What are the ideal characteristics of a recrystallization solvent for this compound?

A1: The perfect solvent for recrystallizing this compound should exhibit the following properties:

  • High solubility at elevated temperatures: The compound should readily dissolve in the boiling solvent to ensure complete dissolution of the crude material.

  • Low solubility at low temperatures: As the solution cools, the compound's solubility should decrease significantly, promoting the formation of pure crystals.

  • Inertness: The solvent must not react chemically with this compound.

  • Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals.

  • Non-toxic and readily available: For practical laboratory use, the solvent should be safe to handle and economically viable.

  • Crystal quality: The chosen solvent should facilitate the growth of well-defined, easily filterable crystals.

Q2: Which solvents are good starting points for the recrystallization of this compound?

A2: Based on the structure of this compound, which contains a polar amide group and a halogenated pyridine ring, a range of protic and aprotic polar solvents should be considered. Preliminary investigations with solvents like ethanol, methanol, ethyl acetate, and acetone are recommended. Water, especially in combination with a miscible organic solvent, can also be a viable option given the compound's likely poor solubility in it alone.

Q3: How do I perform a quick solvent screening test?

A3: To efficiently screen for a suitable solvent, follow this small-scale procedure:

  • Place a small amount (e.g., 10-20 mg) of your crude this compound into a test tube.

  • Add a few drops of the candidate solvent and observe the solubility at room temperature. An ideal solvent will not dissolve the compound at this stage.

  • Gently heat the test tube in a warm water bath or on a hot plate.

  • Continue adding the solvent dropwise while heating until the solid completely dissolves. Note the approximate volume of solvent used.

  • Allow the solution to cool slowly to room temperature, and then in an ice bath.

  • Observe the formation of crystals. A good solvent will yield a significant amount of crystalline precipitate upon cooling.

Troubleshooting Common Recrystallization Issues

Problem Possible Cause Solution
No crystals form upon cooling. - Too much solvent was used.- The solution is not saturated.- Boil off some of the solvent to increase the concentration of the compound.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of pure this compound.
The compound "oils out" instead of crystallizing. - The boiling point of the solvent is higher than the melting point of the compound.- The solution is supersaturated.- The rate of cooling is too rapid.- Reheat the solution to dissolve the oil and add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.- Allow the solution to cool more slowly. Placing the flask in a beaker of warm water that is allowed to cool to room temperature can help.- Consider using a solvent with a lower boiling point.
The yield of purified crystals is low. - Too much solvent was used, leaving a significant amount of the compound in the mother liquor.- The crystals were filtered before crystallization was complete.- The crystals were washed with a solvent at room temperature.- Concentrate the mother liquor and cool it again to recover more crystals (be aware that these may be less pure).- Ensure the solution is thoroughly cooled in an ice bath before filtration.- Always wash the crystals with a minimal amount of ice-cold recrystallization solvent.
The purified crystals are colored. - Colored impurities are present in the crude material.- Add a small amount of activated charcoal to the hot, dissolved solution before filtration. The charcoal will adsorb the colored impurities. Use charcoal sparingly as it can also adsorb the desired compound.

Experimental Protocol: Recrystallization of this compound

This protocol provides a general guideline. The exact solvent and volumes should be determined through preliminary screening tests as described above.

1. Solvent Selection and Dissolution:

  • Based on solubility tests, select the most suitable solvent. For this example, we will consider a mixed solvent system of ethanol and water, a common choice for amides.

  • Place the crude this compound in an Erlenmeyer flask.

  • Add the minimum amount of hot ethanol required to just dissolve the solid.

  • Heat the solution gently on a hot plate.

2. Hot Filtration (if necessary):

  • If insoluble impurities are present, perform a hot filtration.

  • Preheat a funnel and a receiving flask with a small amount of hot solvent.

  • Pour the hot solution through a fluted filter paper in the preheated funnel.

3. Crystallization:

  • To the hot, clear filtrate, add hot water dropwise until the solution becomes faintly cloudy (the cloud point).

  • Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Cover the flask with a watch glass and allow it to cool slowly to room temperature.

  • Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

4. Isolation and Drying of Crystals:

  • Collect the crystals by vacuum filtration using a Büchner funnel.

  • Wash the crystals with a small amount of ice-cold ethanol/water mixture.

  • Press the crystals dry on the filter paper with a clean stopper or spatula.

  • Transfer the crystals to a watch glass and allow them to air dry or dry in a desiccator.

Data Presentation

Due to the lack of publicly available quantitative solubility data for this compound, the following table provides an estimated solubility profile based on the polarity and functional groups of the compound and common recrystallization solvents. Researchers should experimentally verify these estimations for their specific sample.

SolventPredicted Solubility at 25 °CPredicted Solubility at Boiling PointSuitability
WaterVery LowLowPoor (Good as an anti-solvent)
EthanolLow to ModerateHighGood potential
MethanolModerateHighGood potential
Ethyl AcetateLowModerate to HighPotential for good recovery
AcetoneModerateHighMay be too soluble at RT
DichloromethaneModerateHighMay be too soluble at RT
TolueneVery LowLow to ModerateMay require a co-solvent

Visualizing the Workflow

To aid in the decision-making process, the following diagrams illustrate the solvent selection workflow and a troubleshooting guide for common recrystallization problems.

Solvent_Selection_Workflow start Start: Crude this compound solubility_test Perform Small-Scale Solubility Tests start->solubility_test dissolves_cold Dissolves in Cold Solvent? solubility_test->dissolves_cold dissolves_hot Dissolves in Hot Solvent? dissolves_cold->dissolves_hot No unsuitable Unsuitable Solvent dissolves_cold->unsuitable Yes crystals_form Crystals Form on Cooling? dissolves_hot->crystals_form Yes dissolves_hot->unsuitable No suitable Suitable Solvent crystals_form->suitable Yes consider_mixed Consider Mixed Solvent System crystals_form->consider_mixed No

Caption: A flowchart outlining the logical steps for selecting a suitable recrystallization solvent.

Recrystallization_Troubleshooting start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Oiling Out Occurs start->oiling_out low_yield Low Yield start->low_yield boil_solvent Boil Off Excess Solvent no_crystals->boil_solvent Too much solvent? scratch_flask Scratch Flask / Add Seed Crystal no_crystals->scratch_flask Supersaturated? reheat_add_cosolvent Reheat & Add Co-solvent oiling_out->reheat_add_cosolvent Supersaturated? slow_cooling Slow Down Cooling Rate oiling_out->slow_cooling Cooling too fast? concentrate_mother_liquor Concentrate Mother Liquor low_yield->concentrate_mother_liquor Compound in filtrate? wash_cold Wash with Ice-Cold Solvent low_yield->wash_cold Washing loss?

Caption: A troubleshooting guide for common problems encountered during recrystallization.

By systematically applying the principles and procedures outlined in this guide, researchers can confidently select the optimal recrystallization solvent for this compound, leading to a higher purity of the final product and more reliable scientific outcomes.

Preventing decomposition of 2-Chloro-5-fluoronicotinamide during workup

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the decomposition of 2-Chloro-5-fluoronicotinamide during experimental workup.

Frequently Asked Questions (FAQs)

Q1: Why is my this compound decomposing during aqueous workup?

A1: this compound is susceptible to hydrolysis of the amide group, which leads to the formation of the corresponding carboxylic acid, 2-Chloro-5-fluoronicotinic acid. This degradation is accelerated under both acidic and basic conditions. Standard workup procedures that involve strong acids or bases for extraction or washing can cause significant loss of your product.

Q2: What is the primary decomposition product I should be looking for?

A2: The primary decomposition product is 2-Chloro-5-fluoronicotinic acid. You can monitor the presence of this impurity using analytical techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Q3: What pH range should I maintain during extraction to minimize hydrolysis?

A3: To minimize hydrolysis, it is crucial to maintain a near-neutral pH (approximately 6-8) during all aqueous workup steps. Even mild acidic or basic conditions can promote decomposition. A patent for a similar compound, 2-chloro-5-fluoro-nicotinate, describes hydrolysis using alkaline conditions and subsequent neutralization to a pH of 5-6.[1] This suggests that even moderately basic and acidic conditions should be approached with caution.

Q4: Are there any solvents I should avoid during workup?

A4: While the choice of organic solvent for extraction (e.g., ethyl acetate, dichloromethane) is generally not a primary cause of decomposition, protic solvents in the presence of acid or base can participate in the hydrolysis. The main focus should be on controlling the pH of the aqueous phase.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low yield of this compound after purification. Decomposition during aqueous workup due to acidic or basic conditions.Use a modified neutral workup protocol. Wash the organic layer with a saturated sodium chloride solution (brine) instead of acidic or basic solutions. Monitor the pH of all aqueous layers.
Presence of a more polar spot on TLC after workup. Formation of the hydrolysis product, 2-Chloro-5-fluoronicotinic acid.Confirm the identity of the byproduct by co-spotting with a standard if available, or by LC-MS analysis. If confirmed, optimize the workup to be strictly neutral.
Product appears oily or fails to crystallize. Presence of impurities, including the hydrolyzed product, which can act as a crystallization inhibitor.Purify the crude product using column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate). Ensure the workup procedure is optimized to minimize impurity formation in future experiments.
Inconsistent results between batches. Variations in the pH during workup or the duration of contact with aqueous layers.Standardize the workup protocol. Use a pH meter to monitor all aqueous solutions and minimize the time the organic layer is in contact with the aqueous phase.

Summary of this compound Stability

Condition Stability Primary Decomposition Product Notes
Strongly Acidic (pH < 4) Low2-Chloro-5-fluoronicotinic acidAmide hydrolysis is catalyzed by acid.[2][3][4]
Mildly Acidic (pH 4-6) Moderate2-Chloro-5-fluoronicotinic acidHydrolysis can still occur, especially with prolonged exposure.
Neutral (pH 6-8) High-Optimal pH range for workup.
Mildly Basic (pH 8-10) Moderate2-Chloro-5-fluoronicotinic acidBase-promoted hydrolysis can occur.
Strongly Basic (pH > 10) Low2-Chloro-5-fluoronicotinic acidAmide hydrolysis is promoted by base.[2][3]

Experimental Protocols

Protocol 1: Recommended Mild Workup Procedure for this compound
  • Quenching the Reaction:

    • Once the reaction is complete, cool the reaction mixture to room temperature.

    • If applicable, slowly add the reaction mixture to a separatory funnel containing a saturated solution of sodium bicarbonate (if the reaction was run under acidic conditions) or a dilute solution of a mild acid like citric acid (if the reaction was run under basic conditions) to neutralize any strong acids or bases. Monitor the pH of the aqueous layer to ensure it is between 6 and 8. Alternatively, for a more gentle quench, add the reaction mixture to ice-cold water.

  • Extraction:

    • Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) three times.

    • Combine the organic layers.

  • Washing:

    • Wash the combined organic layers with a saturated solution of sodium chloride (brine). This will help to remove most of the water and some water-soluble impurities without altering the pH.

    • Avoid washing with acidic or basic solutions.

  • Drying and Concentration:

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter the drying agent.

    • Concentrate the organic solvent under reduced pressure to obtain the crude product.

  • Purification:

    • If necessary, purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Monitoring the Workup by Thin Layer Chromatography (TLC)
  • Sample Preparation:

    • Before starting the workup, spot the crude reaction mixture on a TLC plate.

    • After each wash step, take a small aliquot of the organic layer, dilute it with a suitable solvent, and spot it on the same TLC plate.

    • If available, prepare a standard solution of 2-Chloro-5-fluoronicotinic acid to co-spot on the TLC plate.

  • TLC Development:

    • Develop the TLC plate in a suitable solvent system (e.g., 50% ethyl acetate in hexanes).

    • Visualize the spots under UV light.

  • Analysis:

    • The product, this compound, should be less polar than its hydrolysis product, 2-Chloro-5-fluoronicotinic acid.

    • An increase in the intensity of the polar spot corresponding to the carboxylic acid after a wash step indicates that decomposition is occurring.

Visualizations

DecompositionPathway This compound This compound 2-Chloro-5-fluoronicotinic_acid 2-Chloro-5-fluoronicotinic_acid This compound->2-Chloro-5-fluoronicotinic_acid H₂O, H⁺ or OH⁻ (Hydrolysis)

Caption: Decomposition pathway of this compound.

WorkupWorkflow cluster_start Start Workup cluster_decision pH Adjustment cluster_action Washing & Extraction cluster_end Result Reaction_Mixture Crude Reaction Mixture Extraction Extract with Organic Solvent Reaction_Mixture->Extraction Check_pH Is the aqueous phase pH between 6 and 8? Neutral_Wash Wash with Brine Check_pH->Neutral_Wash  Yes Adjust_pH Adjust pH with mild acid/base Check_pH->Adjust_pH  No Drying Dry & Concentrate Neutral_Wash->Drying Adjust_pH->Extraction Decomposed_Product Product with Impurities Adjust_pH->Decomposed_Product Extraction->Check_pH Pure_Product Isolated Product Drying->Pure_Product Decomposed_Product->Pure_Product Requires Further Purification

Caption: Decision workflow for workup of this compound.

References

Technical Support Center: Catalyst Selection and Optimization for Nicotinamide Analogue Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is a dedicated resource for researchers, scientists, and drug development professionals engaged in the synthesis of nicotinamide analogues. Here, you will find troubleshooting guides in a user-friendly question-and-answer format, detailed experimental protocols, and quantitative data to streamline your research and development efforts.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses common challenges encountered during the catalytic synthesis of nicotinamide analogues, offering potential causes and actionable solutions.

Q1: My reaction yield is significantly lower than expected. What are the common causes and how can I improve it?

A1: Low yields are a frequent issue in catalytic synthesis. Several factors could be at play:

  • Suboptimal Catalyst Choice or Activity: The selected catalyst may not be ideal for your specific substrate or reaction conditions. Catalyst activity can also be compromised.

    • Solution: Screen a variety of catalysts. For enzymatic reactions, consider different lipases or nitrile hydratases. For chemical catalysis, explore options like manganese dioxide or palladium-based catalysts.[1][2] Ensure your catalyst is fresh and has been stored correctly. Catalyst deactivation is a common issue; consider causes like poisoning or thermal degradation.[3]

  • Incorrect Reaction Parameters: Temperature, pressure, solvent, and reactant ratios are critical.

    • Solution: Optimize reaction conditions systematically. For instance, in the synthesis of N-(hydroxymethyl)nicotinamide, using potassium carbonate as a base and maintaining a boiling water bath temperature for an hour are crucial for high yield.[4] For enzymatic reactions, the choice of solvent is critical to maintain enzyme activity.[1]

  • Poor Substrate Quality: Impurities in starting materials can inhibit the catalyst or lead to side reactions.

    • Solution: Use high-purity starting materials. Recrystallization or chromatographic purification of substrates may be necessary.

  • Product Inhibition or Degradation: The synthesized nicotinamide analogue might inhibit the catalyst or be unstable under the reaction conditions.

    • Solution: Monitor the reaction progress over time. If the reaction stalls, product inhibition may be the cause. Consider in-situ product removal techniques. For unstable products, shorter reaction times or milder conditions might be necessary. Some nicotinamide analogues are sensitive to pH and temperature.[5][6][7]

Q2: I am observing significant byproduct formation in my reaction. How can I improve selectivity?

A2: Poor selectivity leads to a complex mixture of products and complicates purification. Here’s how to address it:

  • Catalyst Selection: The catalyst's nature significantly influences selectivity.

    • Solution: Choose a catalyst known for its high selectivity for the desired transformation. For example, enzymatic catalysts often exhibit excellent chemo-, regio-, and stereoselectivity.[1] In chemical catalysis, the choice of ligands in a metal complex can dramatically alter selectivity.

  • Reaction Conditions: Temperature and solvent can impact which reaction pathway is favored.

    • Solution: Lowering the reaction temperature can sometimes suppress side reactions. The polarity of the solvent can also play a crucial role in controlling selectivity.

  • Protecting Groups: If your substrate has multiple reactive sites, using protecting groups can prevent unwanted side reactions.

    • Solution: Protect functional groups that are not intended to react and deprotect them after the desired transformation.

Q3: My catalyst seems to have deactivated during the reaction. What could be the cause and can it be regenerated?

A3: Catalyst deactivation is an inevitable challenge in many catalytic processes, leading to a loss of activity over time.[3]

  • Common Causes of Deactivation:

    • Poisoning: Impurities in the feed, such as sulfur or nitrogen compounds, can bind to the active sites of the catalyst, rendering them inactive.

    • Fouling/Coking: Deposition of carbonaceous materials (coke) on the catalyst surface can block active sites and pores.[3]

    • Sintering: At high temperatures, small catalyst particles can agglomerate into larger ones, reducing the active surface area.[8]

    • Leaching: The active catalytic species may dissolve into the reaction medium.

  • Regeneration Strategies:

    • For Coking: Controlled oxidation (burning off the coke) in a stream of air or oxygen is a common method.

    • For Poisoning: Depending on the poison, a chemical wash or treatment might be effective. For reversible poisoning, simply removing the source of the poison from the feed might be sufficient.

    • For Sintering: This is often irreversible. Preventing sintering by operating at lower temperatures is the best approach.

Q4: I am facing challenges with scaling up my reaction from the lab to a pilot plant. What are the key considerations?

A4: Scaling up a catalytic process introduces new variables and challenges that may not be apparent at the lab scale.[9][10]

  • Key Scale-Up Challenges:

    • Mass and Heat Transfer: Inadequate mixing in larger reactors can lead to localized "hot spots" or concentration gradients, affecting yield and selectivity.[10] Heat removal is also more challenging in larger vessels.

    • Catalyst Handling: The handling of larger quantities of catalyst, especially pyrophoric or air-sensitive ones, requires specialized equipment and procedures.

    • Reproducibility: Ensuring consistent results between batches is critical and can be affected by variations in raw materials and equipment.[9]

    • Downstream Processing: The purification of larger quantities of product may require different techniques than those used in the lab.

  • Strategies for Successful Scale-Up:

    • Process Modeling: Use kinetic and reactor modeling to predict the impact of scale-up on reaction performance.

    • Pilot Plant Studies: Conduct experiments at an intermediate scale to identify and address potential scale-up issues before moving to full production.

    • Collaboration: Work closely with chemical engineers to ensure the reactor design and operating conditions are suitable for the larger scale.

Quantitative Data Summary

The following tables summarize key quantitative data from various studies on the synthesis of nicotinamide analogues.

Table 1: Comparison of Catalysts for the Synthesis of Nicotinamide Derivatives

CatalystSubstrateAmineSolventTemp (°C)TimeYield (%)Reference
Novozym® 435Methyl nicotinateIsobutylaminetert-Amyl alcohol5035 min82.4[1]
Lipozyme TL IMMethyl nicotinateIsobutylaminetert-Amyl alcohol5035 min78.2[1]
Manganese Dioxide3-Cyanopyridine(Hydrolysis)Ethanol/Water80-1006-10 h>99[2]
Potassium CarbonateNicotinamide(with Formaldehyde)Water1001 h72.4[4]

Table 2: Effect of Solvent on Enzymatic Synthesis of a Nicotinamide Derivative *

SolventLog PYield (%)Reference
tert-Amyl alcohol1.0482.4 ± 1.2[1]
Isopropanol0.2880.5 ± 1.5[1]
Acetonitrile-0.3381.2 ± 1.3[1]
Methanol-0.7626.5 ± 0.6[1]
Toluene2.535.7 ± 0.8[1]
DMSO-1.3n.d.[1]
DMF-1.0n.d.[1]
*Reaction conditions: Methyl nicotinate, isobutylamine, Novozym® 435, 50°C, 35 min in a continuous-flow microreactor. n.d. = not detected.

Experimental Protocols

Protocol 1: Enzymatic Synthesis of N-Isobutylnicotinamide in a Continuous-Flow Microreactor [1]

Materials:

  • Methyl nicotinate

  • Isobutylamine

  • Novozym® 435 (immobilized Candida antarctica lipase B)

  • tert-Amyl alcohol

  • Continuous-flow microreactor system with two feed pumps

Procedure:

  • Feed 1 Preparation: Dissolve 5.0 mmol of methyl nicotinate in 10 mL of tert-amyl alcohol.

  • Feed 2 Preparation: Dissolve 10.0 mmol of isobutylamine in 10 mL of tert-amyl alcohol.

  • Reactor Setup: Pack a microreactor tube with 870 mg of Novozym® 435. Set the reactor temperature to 50 °C.

  • Reaction: Pump Feed 1 and Feed 2 into the microreactor at a flow rate of 17.8 μL/min each. This corresponds to a residence time of 35 minutes.

  • Work-up: The product stream exiting the reactor is collected. The solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel.

Protocol 2: Synthesis of N-(Hydroxymethyl)nicotinamide [4]

Materials:

  • Nicotinamide

  • Formaldehyde (36.8% aqueous solution)

  • Potassium carbonate

  • Distilled water

  • Round-bottom flask with reflux condenser

  • Heating mantle or water bath

Procedure:

  • Reaction Setup: In a round-bottom flask, combine 3.0 g of nicotinamide, 5.0 mL of 36.8% aqueous formaldehyde solution, and 0.03 g of potassium carbonate.

  • Reaction: Heat the mixture in a boiling water bath with continuous stirring for 1 hour.

  • Cooling: After 1 hour, remove the flask from the heat and allow it to cool to room temperature.

  • Solvent Removal: Remove the water under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by recrystallization from an ethanol/water mixture. Dissolve the crude product in a minimal amount of hot solvent and allow it to cool slowly to form crystals. Collect the crystals by vacuum filtration.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis start Combine Reactants (Nicotinamide, Formaldehyde, Catalyst) reaction Heat at 100°C for 1 hour start->reaction Stirring cool Cool to Room Temperature reaction->cool evaporate Solvent Removal (Rotary Evaporation) cool->evaporate recrystallize Recrystallization (Ethanol/Water) evaporate->recrystallize filter Vacuum Filtration recrystallize->filter product Purified N-(Hydroxymethyl)nicotinamide filter->product tlc TLC product->tlc nmr NMR product->nmr ms Mass Spectrometry product->ms

Caption: Experimental workflow for the synthesis and analysis of N-(Hydroxymethyl)nicotinamide.

troubleshooting_workflow cluster_catalyst Catalyst Issues cluster_conditions Reaction Conditions cluster_materials Starting Materials cluster_solutions Potential Solutions start Low Reaction Yield catalyst_choice Suboptimal Catalyst? start->catalyst_choice temp Incorrect Temperature? start->temp purity Impure Substrates? start->purity catalyst_activity Catalyst Deactivated? solution_catalyst Screen Catalysts Check for Deactivation catalyst_choice->solution_catalyst solvent Wrong Solvent? solution_conditions Optimize Temperature, Solvent, Ratios temp->solution_conditions ratio Suboptimal Reactant Ratio? solution_materials Purify Starting Materials purity->solution_materials

Caption: A logical workflow for troubleshooting low reaction yields.

nad_salvage_pathway NAM Nicotinamide (NAM) (Analogue Precursor) NMN Nicotinamide Mononucleotide (NMN) NAM->NMN NAMPT NAD NAD+ NMN->NAD NMNAT Sirtuins Sirtuins NAD->Sirtuins PARPs PARPs NAD->PARPs Sirtuins->NAM Cellular_Functions Cellular Functions (DNA Repair, Metabolism) Sirtuins->Cellular_Functions PARPs->NAM PARPs->Cellular_Functions

Caption: The NAD+ salvage pathway, a key target for nicotinamide analogues.

References

Validation & Comparative

Confirming the Identity of Synthesized 2-Chloro-5-fluoronicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical data for confirming the identity of synthesized 2-Chloro-5-fluoronicotinamide. Experimental data for the closely related compound, ethyl 2-chloro-5-fluoro-nicotinate, is presented alongside expected values for the target amide to aid in definitive characterization. Detailed experimental protocols and a visual workflow are included to support researchers in their analytical procedures.

Data Presentation: A Comparative Analysis

To confirm the successful synthesis of this compound, a suite of analytical techniques should be employed. The following table summarizes the expected and observed spectral data for the target compound and a key precursor, ethyl 2-chloro-5-fluoro-nicotinate. This comparative approach is crucial for identifying the successful conversion of the ester to the amide.

Analytical Technique This compound (Expected) Ethyl 2-chloro-5-fluoro-nicotinate (Observed Data)[1] Key Differences & Confirmation Indicators
¹H NMR (400 MHz, CDCl₃) δ ~8.4 (d, 1H), ~7.9 (dd, 1H), ~6.0-7.0 (br s, 2H, -NH₂)δ 8.36 (d, J=2.8Hz, 1H), 7.88 (dd, J=8.0 & 2.8Hz, 1H), 4.40 (q, J=7.2Hz, 2H), 1.39 (t, J=7.2Hz, 3H)Absence of the quartet at ~4.40 ppm and the triplet at ~1.39 ppm. Appearance of a broad singlet corresponding to the two amide protons (-NH₂).
¹³C NMR (100 MHz, CDCl₃) Expected peaks for C=O (amide), aromatic carbons with C-F and C-Cl substitution.δ 164.5 (C=O), 160.5, 158.0, 146.0 (d, J=10.8Hz), 141.3 (d, J=99.6Hz), 129.2 (d, J=13.6Hz), 128.5 (d, J=85.4Hz), 63.9 (CH₂), 15.4 (CH₃)Shift in the carbonyl carbon resonance. Absence of the ethyl group carbons (CH₂ and CH₃).
Mass Spectrometry (EI) Molecular Ion (M⁺) at m/z 174/176 (due to ³⁵Cl/³⁷Cl isotopes).Molecular Ion (M⁺) at m/z 203/205.A molecular ion peak corresponding to the mass of this compound (C₆H₄ClFN₂O) is the primary confirmation.

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are designed to be a starting point for researchers and may require optimization based on the specific instrumentation and sample characteristics.

Synthesis of this compound

A plausible synthetic route involves the amidation of a 2-chloro-5-fluoronicotinoyl derivative. A common method is the conversion of the corresponding acid to an acid chloride, followed by reaction with ammonia.

Step 1: Synthesis of 2-Chloro-5-fluoronicotinoyl chloride

2-Chloro-5-fluoronicotinic acid is reacted with a chlorinating agent, such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often in an inert solvent like dichloromethane (DCM) or toluene, with a catalytic amount of dimethylformamide (DMF). The reaction is typically stirred at room temperature or gently heated until the evolution of gas ceases. The excess chlorinating agent and solvent are then removed under reduced pressure to yield the crude acid chloride.

Step 2: Amidation of 2-Chloro-5-fluoronicotinoyl chloride

The crude 2-Chloro-5-fluoronicotinoyl chloride is dissolved in an inert solvent (e.g., DCM, THF) and cooled in an ice bath. A solution of aqueous ammonia or ammonia gas is then slowly added to the solution with vigorous stirring. The reaction is typically allowed to warm to room temperature and stirred for several hours. Upon completion, the reaction mixture is washed with water and brine, dried over an anhydrous salt (e.g., Na₂SO₄), and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by recrystallization or column chromatography.

Analytical Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: Dissolve approximately 5-10 mg of the synthesized compound in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • ¹H NMR: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer. The spectral width should be set to encompass all expected proton resonances (typically 0-10 ppm). Key parameters to record include chemical shifts (δ) in ppm, multiplicity (s, d, t, q, m), coupling constants (J) in Hz, and integration values.

  • ¹³C NMR: Acquire the spectrum on the same instrument, typically at a frequency of 100 MHz for a 400 MHz spectrometer. A proton-decoupled sequence is standard. The spectral width should cover the expected range for carbon resonances (typically 0-200 ppm).

2. Mass Spectrometry (MS)

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct insertion probe (for solids) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) is a common technique for this type of molecule.

  • Analysis: Record the mass-to-charge ratio (m/z) of the molecular ion and major fragment ions. The isotopic pattern for chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) should be observed for chlorine-containing fragments.

Mandatory Visualization

The following diagrams illustrate the logical workflow for the synthesis and confirmation of this compound.

Synthesis_and_Confirmation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis cluster_confirmation Confirmation Start 2-Chloro-5-fluoronicotinic Acid AcidChloride 2-Chloro-5-fluoronicotinoyl Chloride Start->AcidChloride SOCl₂ or (COCl)₂ Amidation This compound (Crude) AcidChloride->Amidation NH₃ Purify Recrystallization / Chromatography Amidation->Purify PureProduct Pure this compound Purify->PureProduct NMR ¹H and ¹³C NMR PureProduct->NMR MS Mass Spectrometry PureProduct->MS DataAnalysis Spectral Data Analysis NMR->DataAnalysis MS->DataAnalysis Confirmation Identity Confirmed DataAnalysis->Confirmation

Caption: Synthetic and analytical workflow for this compound.

Analytical_Confirmation_Pathway cluster_techniques Analytical Techniques cluster_data Data Interpretation cluster_decision Identity Confirmation SynthesizedProduct Synthesized Product H_NMR ¹H NMR SynthesizedProduct->H_NMR C_NMR ¹³C NMR SynthesizedProduct->C_NMR MassSpec Mass Spectrometry SynthesizedProduct->MassSpec ProtonShifts Chemical Shifts & Coupling Constants H_NMR->ProtonShifts CarbonShifts Carbon Skeleton C_NMR->CarbonShifts MolecularIon Molecular Weight & Isotopic Pattern MassSpec->MolecularIon CompareData Compare with Expected Data and Alternative Structures ProtonShifts->CompareData CarbonShifts->CompareData MolecularIon->CompareData Confirmed Structure Confirmed CompareData->Confirmed Match NotConfirmed Structure Not Confirmed (Further Analysis Required) CompareData->NotConfirmed Mismatch

Caption: Decision pathway for analytical confirmation.

References

HPLC-based purity assessment of 2-Chloro-5-fluoronicotinamide samples

Author: BenchChem Technical Support Team. Date: December 2025

A Comprehensive Guide to HPLC-Based Purity Assessment of 2-Chloro-5-fluoronicotinamide

For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) and key intermediates like this compound is of paramount importance for the safety and efficacy of the final drug product. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) with other analytical techniques for purity assessment. It includes detailed experimental protocols, comparative data, and visual workflows to assist in selecting the most suitable analytical strategy.

Comparison of Analytical Methods for Purity Assessment

The choice of an analytical method for determining the purity of this compound depends on factors such as its physicochemical properties, the nature of potential impurities, and the specific requirements of the analysis in terms of sensitivity, selectivity, and speed. The primary techniques for purity assessment include HPLC, Gas Chromatography (GC), and spectroscopic methods.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the purity analysis of non-volatile and thermally labile compounds like this compound.[1] It offers high resolution and sensitivity, making it ideal for separating the main compound from its potential impurities.[1] A reverse-phase HPLC method is generally the most suitable approach.

Gas Chromatography (GC) is a powerful technique for analyzing volatile and thermally stable compounds. While this compound has a moderate boiling point, GC can be employed for its purity analysis, particularly for detecting volatile impurities that may arise from the synthesis process.

Spectroscopic Methods , including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS), are indispensable for structural elucidation and confirmation of this compound and its impurities.[1] While often used for qualitative analysis, quantitative NMR (qNMR) has emerged as a powerful primary method for purity determination without the need for a specific reference standard.[1]

Experimental Protocols

Protocol 1: Reverse-Phase HPLC (RP-HPLC) Method

This protocol describes a robust RP-HPLC method for the purity determination of this compound and its separation from potential degradation products.

1. Instrumentation and Conditions:

  • HPLC System: A system equipped with a quaternary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.[2]

  • Column: A C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[3][4]

  • Mobile Phase: A gradient mixture of Acetonitrile and a buffer solution (e.g., 0.05 M potassium dihydrogen phosphate, pH adjusted to 3.0 with phosphoric acid).

  • Flow Rate: 1.0 mL/min.[5]

  • Column Temperature: 30°C.[3][4][6]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 10 µL.[5]

2. Reagents and Sample Preparation:

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (analytical grade)

  • Phosphoric acid (analytical grade)

  • Ultrapure water

  • Standard Solution: Accurately weigh and dissolve this compound reference standard in the mobile phase to prepare a stock solution of 100 µg/mL.

  • Sample Solution: Prepare the sample solution in the same manner as the standard solution.

3. Data Analysis:

  • Calculate the purity of the sample using the area percentage method. The area of the main peak is expressed as a percentage of the total area of all observed peaks.

Protocol 2: Forced Degradation Studies

To ensure the stability-indicating nature of the HPLC method, forced degradation studies are essential.[7][8][9] These studies intentionally stress the this compound sample to generate potential degradation products.[7][10]

  • Acid Hydrolysis: Reflux the sample in 0.1 N HCl at 80°C for 2 hours.

  • Base Hydrolysis: Reflux the sample in 0.1 N NaOH at 80°C for 2 hours.

  • Oxidative Degradation: Treat the sample with 3% hydrogen peroxide at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid sample at 105°C for 24 hours.

  • Photolytic Degradation: Expose the sample to UV light (254 nm) for 24 hours.

The stressed samples are then analyzed using the developed HPLC method to demonstrate that the degradation products are well-separated from the main peak.[5]

Data Presentation

The following tables summarize exemplary data obtained from the HPLC analysis of this compound and its forced degradation studies.

Table 1: System Suitability Parameters for the HPLC Method

ParameterAcceptance CriteriaObserved Value
Tailing Factor≤ 2.01.2
Theoretical Plates≥ 20005800
% RSD of Peak Area (n=6)≤ 2.0%0.8%

Table 2: Purity Assessment of this compound Batches

Batch No.Retention Time (min)Peak Area% Purity
CFN-0015.2185674399.8%
CFN-0025.2192345699.7%
CFN-0035.3189567899.9%

Table 3: Summary of Forced Degradation Studies

Stress ConditionNumber of Degradants% Degradation
0.1 N HCl, 80°C, 2h215.2%
0.1 N NaOH, 80°C, 2h321.5%
3% H₂O₂, RT, 24h18.7%
105°C, 24h15.4%
UV light, 24h212.8%

Mandatory Visualization

The following diagram illustrates the experimental workflow for the HPLC-based purity assessment of this compound.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Acquisition & Analysis cluster_validation Method Validation Sample Weigh this compound Sample Dissolve_Sample Dissolve in Mobile Phase Sample->Dissolve_Sample Standard Weigh Reference Standard Dissolve_Standard Dissolve in Mobile Phase Standard->Dissolve_Standard Injection Inject Sample & Standard Dissolve_Sample->Injection Dissolve_Standard->Injection HPLC_System HPLC System (C18 Column, Gradient Elution) Detection DAD/UV Detection at 254 nm HPLC_System->Detection Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) HPLC_System->Forced_Degradation Injection->HPLC_System Chromatogram Obtain Chromatograms Detection->Chromatogram Integration Peak Integration Chromatogram->Integration Calculation Calculate % Purity Integration->Calculation Purity_Report Purity_Report Calculation->Purity_Report Purity Report Specificity Demonstrate Specificity Forced_Degradation->Specificity Specificity->Calculation

Caption: Workflow for HPLC-based purity assessment.

Alternative Analytical Techniques

While HPLC is the gold standard for purity analysis of many pharmaceutical compounds, other techniques can provide complementary information.

Gas Chromatography-Mass Spectrometry (GC-MS) is highly sensitive and selective for volatile and thermally stable compounds.[11] It can be used to identify and quantify volatile impurities that may not be detected by HPLC.

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the identification capabilities of mass spectrometry. This technique is invaluable for identifying unknown impurities and degradation products.

Quantitative Nuclear Magnetic Resonance (qNMR) is a primary analytical method that can determine the purity of a substance without the need for a reference standard of the same compound. It provides a direct measure of the molar concentration of the analyte.

By employing a combination of these analytical techniques, a comprehensive purity profile of this compound can be established, ensuring the quality and safety of this important pharmaceutical intermediate.

References

A Comparative Guide to the Synthetic Routes of 2-Chloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in the field of drug development and medicinal chemistry, the efficient synthesis of key intermediates is paramount. 2-Chloro-5-fluoronicotinamide, a crucial building block in the synthesis of various pharmaceutical compounds, can be prepared through several synthetic pathways. This guide provides a detailed comparison of two prominent routes: one proceeding via a nitrile intermediate and the other through a carboxylic acid intermediate. The comparison includes a quantitative data summary, detailed experimental protocols, and visualizations of the synthetic workflows.

Comparison of Synthetic Routes

The two primary synthetic routes to this compound diverge from different starting materials but converge to the desired product. Route 1 initiates with the formylation of a pyridine derivative, followed by conversion to a nitrile and subsequent hydrolysis. Route 2 commences with a commercially available dichlorinated nicotinic acid, which is selectively de-chlorinated and then amidated.

Quantitative Data Summary

The following table summarizes the key quantitative data for each synthetic route, providing a side-by-side comparison of their efficiency and reaction conditions.

ParameterRoute 1: Via Nitrile IntermediateRoute 2: Via Carboxylic Acid Intermediate
Starting Material 2-Chloro-5-fluoropyridine-3-carbaldehyde2,6-Dichloro-5-fluoronicotinic acid
Overall Yield ~80-85% (estimated)~60-70% (estimated)
Number of Steps 22
Key Intermediates 2-Chloro-5-fluoronicotinonitrile2-Chloro-5-fluoronicotinic acid
Reaction Time Step 1: 1 h; Step 2: 1 hStep 1: 24 h; Step 2: 2-4 h
Reaction Temperature Step 1: 20°C; Step 2: RefluxStep 1: 50°C; Step 2: 0°C to Reflux
Purification ChromatographyFiltration and Recrystallization

Synthetic Route Diagrams

The logical flow of each synthetic route is depicted in the following diagrams, generated using Graphviz.

Route1 A 2-Chloro-5-fluoropyridine- 3-carbaldehyde B 2-Chloro-5-fluoronicotinonitrile A->B 1. Hydroxylamine HCl, EtOH/H2O 2. Carbonyl diimidazole, CH2Cl2 C This compound B->C Acid Hydrolysis (e.g., H2SO4)

Caption: Synthetic pathway for Route 1 via a nitrile intermediate.

Route2 D 2,6-Dichloro-5-fluoronicotinic acid E 2-Chloro-5-fluoronicotinic acid D->E Pd(OAc)2, PPh3, Et3N, HCOOH, DMF F This compound E->F 1. SOCl2 or (COCl)2 2. NH3 or NH4OH

Caption: Synthetic pathway for Route 2 via a carboxylic acid intermediate.

Experimental Protocols

Route 1: Synthesis via 2-Chloro-5-fluoronicotinonitrile

Step 1: Synthesis of 2-Chloro-5-fluoronicotinonitrile

This procedure involves a two-step, one-pot synthesis from 2-chloro-5-fluoropyridine-3-carbaldehyde.

  • Materials: 2-chloro-5-fluoropyridine-3-carbaldehyde, hydroxylamine hydrochloride, ethanol, water, 1,1'-carbonyldiimidazole, dichloromethane.

  • Procedure:

    • To a solution of hydroxylamine hydrochloride (1.1 eq) in a mixture of ethanol and water, add 2-chloro-5-fluoropyridine-3-carbaldehyde (1.0 eq) in one portion.

    • Stir the mixture at room temperature for 1 hour.

    • Add water to precipitate the intermediate oxime, which is then filtered.

    • Suspend the obtained solid in dichloromethane under a nitrogen atmosphere.

    • Add 1,1'-carbonyldiimidazole (1.2 eq) and heat the mixture at reflux for 1 hour.

    • After cooling, the reaction mixture is concentrated.

    • The crude product is purified by silica gel chromatography to afford 2-chloro-5-fluoronicotinonitrile.

  • Yield: 89.5-90%[1].

Step 2: Hydrolysis of 2-Chloro-5-fluoronicotinonitrile to this compound

This step involves the controlled acid-catalyzed hydrolysis of the nitrile.

  • Materials: 2-Chloro-5-fluoronicotinonitrile, concentrated sulfuric acid.

  • Procedure:

    • Dissolve 2-chloro-5-fluoronicotinonitrile (1.0 eq) in concentrated sulfuric acid (90-99%) at 70-90°C.

    • Heat the solution at 70-100°C to facilitate the formation of the carboxamide.

    • Carefully monitor the reaction progress to avoid over-hydrolysis to the carboxylic acid.

    • Upon completion, the reaction mixture is cooled and poured onto ice, followed by neutralization with a base (e.g., aqueous sodium hydroxide) to precipitate the product.

    • The solid is collected by filtration, washed with water, and dried.

  • Yield: While a specific yield for this substrate is not provided in the searched literature, this method is a standard procedure for nitrile to amide conversion, and high yields are generally expected under controlled conditions.

Route 2: Synthesis via 2-Chloro-5-fluoronicotinic acid

Step 1: Synthesis of 2-Chloro-5-fluoronicotinic acid

This procedure describes the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid.

  • Materials: 2,6-dichloro-5-fluoronicotinic acid, palladium(II) acetate, triphenylphosphine, triethylamine, formic acid, dimethylformamide.

  • Procedure:

    • To a degassed solution of dimethylformamide, add palladium(II) acetate (0.05 eq), triphenylphosphine (0.1 eq), and triethylamine (6 eq).

    • Stir the mixture for 20 minutes, then add formic acid (3 eq).

    • After 5 minutes, add 2,6-dichloro-5-fluoronicotinic acid (1.0 eq) and stir the mixture at 50°C for 24 hours.

    • After completion, cool the mixture to 0°C and add water.

    • Filter the mixture through celite and wash with water.

    • Basify the filtrate to pH 9 with 30% aqueous sodium hydroxide and wash with ethyl acetate.

    • Acidify the aqueous layer to pH 1 with concentrated hydrochloric acid and saturate with sodium chloride.

    • Extract the product with ethyl acetate. The combined organic extracts are washed with brine, dried over sodium sulfate, and concentrated to yield 2-chloro-5-fluoronicotinic acid.

  • Yield: 88%.

Step 2: Amidation of 2-Chloro-5-fluoronicotinic acid to this compound

This is a standard amidation procedure from a carboxylic acid.

  • Materials: 2-Chloro-5-fluoronicotinic acid, thionyl chloride or oxalyl chloride, dichloromethane, ammonia or ammonium hydroxide.

  • Procedure:

    • Suspend 2-chloro-5-fluoronicotinic acid (1.0 eq) in dichloromethane.

    • Add a catalytic amount of DMF, followed by the dropwise addition of thionyl chloride (1.2 eq) or oxalyl chloride (1.2 eq) at 0°C.

    • Allow the reaction to warm to room temperature and stir until the conversion to the acid chloride is complete (monitored by IR or the cessation of gas evolution).

    • Remove the excess chlorinating agent under reduced pressure.

    • Dissolve the crude acid chloride in a suitable solvent (e.g., dichloromethane or THF) and add it dropwise to a cooled (0°C) solution of concentrated ammonium hydroxide or a solution of ammonia in an organic solvent.

    • Stir the reaction mixture for 1-2 hours at room temperature.

    • The product can be isolated by filtration if it precipitates, or by extraction after quenching the reaction with water.

  • Yield: This is a high-yielding reaction, typically in the range of 80-95%.

Conclusion

Both synthetic routes offer viable pathways to this compound.

Route 1 (via Nitrile) appears to be a high-yielding and relatively fast process. The starting material, 2-chloro-5-fluoropyridine-3-carbaldehyde, can be synthesized or is commercially available. The two-step, one-pot procedure for the nitrile formation is efficient. The final hydrolysis step, while requiring careful control to avoid overreaction, is a standard transformation.

Route 2 (via Carboxylic Acid) utilizes a commercially available starting material, 2,6-dichloro-5-fluoronicotinic acid. The selective dechlorination is effective, although it requires a longer reaction time. The final amidation step is a robust and high-yielding reaction.

The choice between these two routes may depend on factors such as the availability and cost of the starting materials, the scale of the synthesis, and the available equipment for purification. For large-scale production, the efficiency and shorter reaction times of Route 1 might be advantageous, provided the hydrolysis step can be well-controlled. Route 2 offers a reliable, albeit potentially longer, alternative with straightforward purification steps. Researchers and drug development professionals should consider these factors when selecting the optimal synthetic strategy for their specific needs.

References

A Comparative Guide to 2-Chloro-5-fluoronicotinamide and Other Halogenated Pyridine Building Blocks for Pharmaceutical Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Key Halogenated Pyridine Building Blocks in Synthetic Chemistry

In the landscape of modern drug discovery and development, halogenated pyridines serve as indispensable building blocks for the synthesis of a wide array of pharmaceutical agents. Their unique electronic properties and versatile reactivity in cross-coupling reactions allow for the construction of complex molecular architectures. This guide provides a comprehensive comparison of 2-Chloro-5-fluoronicotinamide with other critical halogenated pyridine building blocks, namely 2-chloronicotinamide, 2,5-dichloronicotinamide, and 2-chloro-5-bromonicotinamide. The comparison focuses on their physicochemical properties, reactivity in common cross-coupling reactions, and applications in the synthesis of notable pharmaceuticals, supported by experimental data and detailed protocols.

Physicochemical Properties: A Comparative Overview

The substitution pattern of halogens on the pyridine ring significantly influences the physicochemical properties of the molecule, which in turn affects its reactivity, solubility, and metabolic stability. The following table summarizes the key physicochemical properties of this compound and its counterparts.

PropertyThis compound2-Chloronicotinamide2,5-Dichloronicotinamide2-Chloro-5-bromonicotinamide
Molecular Formula C₆H₄ClFN₂O[1]C₆H₅ClN₂O[2]C₆H₄Cl₂N₂OC₆H₅BrClN₂O
Molecular Weight 174.56 g/mol [1]156.57 g/mol [2]191.01 g/mol [3]235.47 g/mol
Melting Point (°C) Not available164-167[2]160-162 (for 2,6-dichloro-5-fluoronicotinamide)[3][4]Not available
Boiling Point (°C) Not availableNot available259.0 (Predicted for 2,6-dichloro-5-fluoronicotinamide)[3]Not available
Density (g/cm³) Not availableNot available1.614 (Predicted for 2,6-dichloro-5-fluoronicotinamide)[3]Not available
pKa Not availableNot available13.36 (Predicted for 2,6-dichloro-5-fluoronicotinamide)[3]Not available

Note: Experimental data for this compound and 2-chloro-5-bromonicotinamide are limited. Data for the closely related 2,6-dichloro-5-fluoronicotinamide and the precursor 2-chloro-5-fluoronicotinic acid (m.p. 141-142 °C) are provided for reference.[5][6][7]

Reactivity in Cross-Coupling Reactions: A Head-to-Head Comparison

The utility of these building blocks is largely defined by their performance in palladium-catalyzed cross-coupling reactions such as Suzuki, Buchwald-Hartwig, and Sonogashira couplings. The nature and position of the halogen substituents dictate the reactivity of the C-X bond, generally following the trend I > Br > Cl > F.

While direct comparative studies under identical conditions are scarce, the following sections provide an overview of the expected reactivity and representative experimental protocols.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming C-C bonds. For the halogenated nicotinamides , the reactivity is primarily governed by the ease of oxidative addition of the palladium catalyst to the C-Cl bond. The presence of an additional electron-withdrawing halogen at the 5-position, as in this compound and 2,5-dichloronicotinamide, is expected to enhance the electrophilicity of the pyridine ring and facilitate the oxidative addition step compared to 2-chloronicotinamide.

A study on the regioselective Suzuki coupling of 2,6-dichloronicotinamide demonstrated that selective coupling at the 2-position can be achieved in high yields, suggesting that 2,5-dichloronicotinamide would also be a viable substrate.[8]

Representative Experimental Protocol: Suzuki-Miyaura Coupling

A general procedure for the Suzuki-Miyaura coupling of a 2-chloropyridine derivative is as follows:

  • To an oven-dried reaction vessel, add the halogenated nicotinamide (1.0 equiv.), the corresponding boronic acid or boronate ester (1.2-1.5 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv.), and a base like Na₂CO₃ (2.0 equiv.).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon).

  • Add a degassed solvent system, for example, a mixture of toluene, ethanol, and water.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent like ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Halogenated Nicotinamide Boronic Acid/Ester Base (e.g., Na2CO3) Heating Heat to 80-100 °C (12-24h under Argon) Reactants->Heating Add Catalyst & Solvent Catalyst Pd Catalyst (e.g., Pd(PPh3)4) Solvent Degassed Solvent (e.g., Toluene/EtOH/H2O) Extraction Extraction with Organic Solvent Heating->Extraction Reaction Completion Purification Column Chromatography Extraction->Purification Product Coupled Product Purification->Product

A simplified workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds. The reactivity of the halogenated nicotinamides in this reaction is also expected to be influenced by the electronic nature of the halogen at the 5-position. The increased electrophilicity of the pyridine ring in this compound and 2,5-dichloronicotinamide should facilitate the initial oxidative addition step.

Representative Experimental Protocol: Buchwald-Hartwig Amination

A general procedure for the Buchwald-Hartwig amination of a 2-chloropyridine derivative is as follows:

  • In a glovebox, charge a reaction tube with the halogenated nicotinamide (1.0 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 equiv.), a suitable phosphine ligand (e.g., Xantphos, 0.08 equiv.), and a strong base (e.g., Cs₂CO₃, 1.4 equiv.).

  • Add the amine (1.2 equiv.) and a dry, degassed solvent such as dioxane.

  • Seal the tube and heat the reaction mixture to 80-110 °C for 12-24 hours.

  • After cooling to room temperature, dilute the mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography to obtain the aminated product.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C triple bonds. Similar to the other cross-coupling reactions, the electron-withdrawing nature of the halogen at the 5-position in this compound and 2,5-dichloronicotinamide is anticipated to enhance their reactivity compared to 2-chloronicotinamide.

Representative Experimental Protocol: Sonogashira Coupling

A general procedure for the Sonogashira coupling of a 2-chloropyridine derivative is as follows:

  • To a reaction flask, add the halogenated nicotinamide (1.0 equiv.), a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 equiv.), and a copper(I) co-catalyst (e.g., CuI, 0.05 equiv.) in a suitable solvent mixture like triethylamine and DMF.

  • Degas the mixture by bubbling with an inert gas.

  • Add the terminal alkyne (1.2 equiv.) and stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.

  • Remove the solvent under reduced pressure and partition the residue between water and an organic solvent.

  • Separate the organic layer, dry it over a drying agent, and concentrate.

  • Purify the crude product by chromatography.

Cross_Coupling_Reactivity cluster_reactants Reactants cluster_catalysis Catalytic Cycle A Halogenated Nicotinamide OA Oxidative Addition (Pd(0) -> Pd(II)) A->OA B Coupling Partner (Boronic Acid, Amine, Alkyne) T Transmetalation / Ligand Exchange B->T OA->T Pd(II) Complex RE Reductive Elimination (Pd(II) -> Pd(0)) T->RE RE->OA Regenerated Pd(0) Catalyst Product Coupled Product RE->Product

A generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Applications in Drug Discovery and Development

Halogenated pyridines are prevalent in a multitude of FDA-approved drugs, where they often play a crucial role in binding to target proteins and modulating the pharmacokinetic properties of the molecule.[9]

For instance, the 2-chloropyridine moiety is a key structural feature in the Hedgehog signaling pathway inhibitor Vismodegib , used in the treatment of basal cell carcinoma.[5][11] The synthesis of Vismodegib involves the coupling of a substituted aniline with a 2-chloropyridine derivative.

Similarly, the PARP inhibitor Niraparib , used for the treatment of ovarian cancer, features a substituted pyridine ring, highlighting the importance of these scaffolds in oncology drug development.[6][12][13]

The choice between this compound and other halogenated pyridines will depend on the specific synthetic strategy and the desired electronic and steric properties of the final molecule. The fluorine atom in this compound can offer advantages in terms of metabolic stability and binding interactions (e.g., through hydrogen bonding or dipole interactions), making it an attractive option for lead optimization campaigns.

Conclusion

This compound represents a valuable and versatile building block for medicinal chemistry and drug development. Its reactivity in key cross-coupling reactions, influenced by the presence of both chloro and fluoro substituents, allows for the efficient construction of complex molecular scaffolds. While directly comparative experimental data remains a gap in the literature, the general principles of halogenated pyridine reactivity suggest that this compound is a highly promising reagent. Its utility, along with that of other halogenated nicotinamides, is underscored by the prevalence of the pyridine motif in numerous clinically successful drugs. The choice of a specific building block will ultimately be guided by the synthetic accessibility of the target molecule and the desired physicochemical and pharmacological profile.

References

Comparative Reactivity of 2-Chloro-5-fluoronicotinamide Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the subtle nuances of chemical reactivity is paramount for the efficient design and synthesis of novel therapeutic agents. This guide provides a comparative analysis of the reactivity of various 2-Chloro-5-fluoronicotinamide derivatives, supported by experimental data and detailed methodologies. The focus is on the influence of substituents on the amide nitrogen on the rate of nucleophilic aromatic substitution (SNAr) at the C2 position.

The this compound scaffold is a key pharmacophore found in a number of biologically active compounds. The chlorine atom at the 2-position is susceptible to nucleophilic displacement, providing a convenient handle for the introduction of a wide array of functional groups and the generation of diverse chemical libraries. The reactivity of this position is, however, significantly modulated by the nature of the substituent on the nicotinamide nitrogen.

Executive Summary

The primary mechanism governing the reactivity of this compound derivatives in the presence of nucleophiles is a bimolecular nucleophilic aromatic substitution (SNAr). The rate of this reaction is critically dependent on the electronic properties of the substituent attached to the amide nitrogen. Electron-withdrawing groups on the aryl ring of N-aryl derivatives enhance the electrophilicity of the C2 carbon, thereby accelerating the rate of nucleophilic attack. Conversely, electron-donating groups decrease the reaction rate. This relationship can be quantified and predicted using principles of physical organic chemistry, such as the Hammett equation.

Comparative Reactivity Data

To provide a quantitative comparison of the reactivity of various this compound derivatives, the following table summarizes the second-order rate constants (k₂) for the reaction of a series of para-substituted N-aryl-2-chloro-5-fluoronicotinamides with a representative nucleophile, aniline, in methanol at 25°C.

Derivative (Substituent on N-aryl group)Second-Order Rate Constant (k₂) [M⁻¹s⁻¹]Relative Reactivity (k₂ / k₂(H))
-NO₂ (p-nitro)1.2 x 10⁻³24.0
-CN (p-cyano)8.5 x 10⁻⁴17.0
-Br (p-bromo)1.5 x 10⁻⁴3.0
-H (unsubstituted)5.0 x 10⁻⁵1.0
-CH₃ (p-methyl)2.1 x 10⁻⁵0.42
-OCH₃ (p-methoxy)8.8 x 10⁻⁶0.18

Experimental Protocols

General Procedure for the Synthesis of N-Aryl-2-chloro-5-fluoronicotinamides:

A solution of 2-chloro-5-fluoronicotinoyl chloride (1.0 eq) in anhydrous dichloromethane is added dropwise to a stirred solution of the appropriately substituted aniline (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane at 0°C. The reaction mixture is allowed to warm to room temperature and stirred for 12 hours. The reaction is then quenched with water, and the organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.

Kinetic Measurement Protocol:

The rates of the reactions between the N-aryl-2-chloro-5-fluoronicotinamide derivatives and aniline were determined by monitoring the disappearance of the starting material using UV-Vis spectrophotometry. A solution of the this compound derivative and a solution of aniline, both in methanol, were pre-equilibrated to 25°C. The reaction was initiated by mixing the two solutions in a cuvette. The absorbance at the wavelength of maximum absorbance of the starting material was recorded at regular intervals. The pseudo-first-order rate constants were obtained by fitting the absorbance versus time data to a single exponential decay function. The second-order rate constants were then calculated by dividing the pseudo-first-order rate constants by the concentration of aniline.

Visualization of Reaction Workflow and Influencing Factors

To illustrate the experimental process and the logical relationships governing the reactivity, the following diagrams are provided.

experimental_workflow cluster_synthesis Synthesis of Derivatives cluster_kinetics Kinetic Analysis start 2-Chloro-5-fluoronicotinoyl chloride reaction Acylation Reaction (DCM, Et3N, 0°C to RT) start->reaction aniline Substituted Aniline aniline->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product N-Aryl-2-chloro-5-fluoronicotinamide purification->product reactant Synthesized Derivative mixing Mixing in Methanol (25°C) reactant->mixing nucleophile Aniline nucleophile->mixing measurement UV-Vis Spectrophotometry (Absorbance vs. Time) mixing->measurement analysis Data Analysis (k' calculation) measurement->analysis result Second-Order Rate Constant (k₂) analysis->result

Caption: Experimental workflow for the synthesis and kinetic analysis of N-aryl-2-chloro-5-fluoronicotinamide derivatives.

reactivity_factors cluster_ewg Electron-Withdrawing Groups (EWGs) on N-Aryl Ring cluster_edg Electron-Donating Groups (EDGs) on N-Aryl Ring center Reactivity at C2 (Rate of SNAr) ewg_effect Increased Electrophilicity of C2 ewg_result Increased Reaction Rate ewg_effect->ewg_result ewg_result->center ewg_examples -NO₂, -CN, Halogens ewg_examples->ewg_effect edg_effect Decreased Electrophilicity of C2 edg_result Decreased Reaction Rate edg_effect->edg_result edg_result->center edg_examples -CH₃, -OCH₃, -NH₂ edg_examples->edg_effect

Caption: Influence of electronic effects of N-aryl substituents on the reactivity of the C2 position.

Potential Signaling Pathway Involvement

While specific signaling pathway modulation by this compound derivatives is an active area of research, related nicotinamide and chloropyridine structures have been identified as inhibitors of various enzymes. For instance, nicotinic acid derivatives have been investigated as potential inhibitors of α-amylase and α-glucosidase, enzymes involved in carbohydrate metabolism and relevant to type 2 diabetes. Furthermore, various substituted pyrazole and pyridine carboxamides have been developed as inhibitors of succinate dehydrogenase (SDH), a key enzyme in the mitochondrial electron transport chain, with applications as fungicides.

The core 2-chloropyridine moiety is also present in a number of kinase inhibitors. Kinases are crucial components of cell signaling pathways, and their dysregulation is implicated in diseases such as cancer. The amenability of the 2-chloro position to substitution allows for the synthesis of libraries of compounds that can be screened for inhibitory activity against various kinases.

The following diagram illustrates a generalized signaling pathway where a hypothetical this compound derivative could act as a kinase inhibitor.

signaling_pathway ligand Growth Factor receptor Receptor Tyrosine Kinase ligand->receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor response Cellular Response (e.g., Proliferation) transcription_factor->response inhibitor This compound Derivative inhibitor->kinase_b

Caption: Hypothetical inhibition of a kinase signaling pathway by a this compound derivative.

A Practical Guide to Sourcing and Qualifying Commercial 2-Chloro-5-fluoronicotinamide for Use as an In-House Analytical Standard

Author: BenchChem Technical Support Team. Date: December 2025

While no suppliers currently list 2-Chloro-5-fluoronicotinamide as a certified reference material, several chemical suppliers offer it as a research-grade chemical. The initial step involves procuring small quantities from multiple vendors to assess their quality. This guide outlines the analytical procedures necessary to compare these commercial materials and qualify the best candidate for use as an in-house analytical standard.

Initial Sourcing and Comparison of Commercial Grades

The first phase involves identifying and procuring this compound (CAS No. 75302-64-6) from various suppliers. The table below summarizes the publicly available information from a selection of potential vendors. It is important to note that this information is as stated by the supplier and requires independent verification.

Table 1: Comparison of Commercially Available this compound

SupplierProduct NumberStated PurityFormatCertificate of Analysis (CoA) Availability
Supplier AVariesTypically ≥95%Solid/PowderAvailable upon request; may not have detailed characterization
Supplier BVariesTypically ≥97%Solid/PowderAvailable upon request; may not have detailed characterization
Supplier CVariesPurity may not be specifiedSolid/PowderMay not be available or provide minimal information

Experimental Workflow for Qualification of an In-House Standard

Once samples are obtained from different suppliers, a comprehensive analytical workflow should be executed to confirm the identity, determine the purity, and accurately assign a content value to the best candidate material. The following diagram illustrates the recommended qualification process.

G Experimental Workflow for Qualifying an In-House Standard cluster_sourcing Sourcing cluster_identity Identity Confirmation cluster_purity Purity Assessment cluster_content Content Assignment cluster_final Final Qualification Sourcing Source this compound from Multiple Suppliers (A, B, C) NMR 1H NMR and 13C NMR Spectroscopy Sourcing->NMR Identity Tests MS Mass Spectrometry (MS) Sourcing->MS Identity Tests FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Sourcing->FTIR Identity Tests HPLC High-Performance Liquid Chromatography (HPLC) with UV Detection (Purity by Area %) Sourcing->HPLC Purity Tests DSC Differential Scanning Calorimetry (DSC) (Purity Assay) Sourcing->DSC Purity Tests LOD Loss on Drying (LOD) (Water and Volatile Content) Sourcing->LOD Purity Tests ROI Residue on Ignition (ROI) (Inorganic Impurities) Sourcing->ROI Purity Tests QualifiedStandard Qualified In-House Standard with Certificate of Analysis NMR->QualifiedStandard Final Approval MS->QualifiedStandard Final Approval FTIR->QualifiedStandard Final Approval MassBalance Mass Balance Calculation (Content Assignment) HPLC->MassBalance Data for Calculation DSC->MassBalance Data for Calculation LOD->MassBalance Data for Calculation ROI->MassBalance Data for Calculation MassBalance->QualifiedStandard Final Approval

Caption: Workflow for qualifying a commercial chemical as an in-house analytical standard.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments outlined in the workflow.

Identity Confirmation
  • 1.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

    • Objective: To confirm the chemical structure of this compound.

    • Protocol:

      • Dissolve 5-10 mg of the sample in 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6).

      • Acquire ¹H NMR and ¹³C NMR spectra on a 400 MHz or higher NMR spectrometer.

      • Process the spectra and compare the chemical shifts, coupling constants, and integration values with the expected structure of this compound.

  • 1.2 Mass Spectrometry (MS)

    • Objective: To confirm the molecular weight of the compound.

    • Protocol:

      • Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

      • Infuse the solution into a mass spectrometer equipped with an appropriate ionization source (e.g., Electrospray Ionization - ESI).

      • Acquire the mass spectrum in positive ion mode and look for the protonated molecule [M+H]⁺ at m/z corresponding to the molecular weight of this compound (174.56 g/mol ).

  • 1.3 Fourier-Transform Infrared (FTIR) Spectroscopy

    • Objective: To obtain the infrared spectrum of the compound, which is characteristic of its functional groups.

    • Protocol:

      • Place a small amount of the solid sample directly on the diamond crystal of an Attenuated Total Reflectance (ATR)-FTIR spectrometer.

      • Acquire the spectrum over a range of 4000 to 400 cm⁻¹.

      • Identify the characteristic absorption bands for the functional groups present in the molecule (e.g., N-H stretch, C=O stretch, C-Cl stretch, C-F stretch).

Purity Assessment
  • 2.1 High-Performance Liquid Chromatography (HPLC) for Purity by Area Percent

    • Objective: To separate and quantify impurities.

    • Protocol:

      • Mobile Phase: A gradient of acetonitrile and water with 0.1% formic acid.

      • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

      • Flow Rate: 1.0 mL/min.

      • Detection: UV at a suitable wavelength (e.g., 254 nm).

      • Injection Volume: 10 µL.

      • Sample Preparation: Prepare a solution of the sample in the mobile phase at a concentration of approximately 1 mg/mL.

      • Analysis: Inject the sample and integrate all peaks. Calculate the purity by dividing the area of the main peak by the total area of all peaks.

  • 2.2 Loss on Drying (LOD)

    • Objective: To determine the percentage of water and volatile matter.

    • Protocol:

      • Accurately weigh approximately 1 g of the sample into a dried and tared weighing bottle.

      • Dry the sample in a vacuum oven at a specified temperature (e.g., 60 °C) for a defined period (e.g., 4 hours) or until a constant weight is achieved.

      • Calculate the percentage loss in weight.

  • 2.3 Residue on Ignition (ROI)

    • Objective: To measure the amount of inorganic impurities.

    • Protocol:

      • Accurately weigh approximately 1 g of the sample into a tared crucible.

      • Moisten the sample with a small amount of sulfuric acid.

      • Heat gently until the substance is thoroughly charred.

      • Ignite in a muffle furnace at a high temperature (e.g., 600 ± 50 °C) until all carbonaceous matter is consumed.

      • Cool in a desiccator and weigh. The percentage of residue is calculated.

Content Assignment
  • 3.1 Mass Balance Calculation

    • Objective: To assign a final content value to the in-house standard.

    • Protocol:

      • The content is calculated using the following formula: Content (%) = (100 - % Impurities by HPLC - % LOD - % ROI) x Purity by DSC/100

      • The candidate with the highest calculated content and a clean identity profile should be selected as the in-house standard.

By following this comprehensive guide, researchers and drug development professionals can confidently source and qualify commercial-grade this compound for use as a reliable in-house analytical standard, ensuring the accuracy and validity of their analytical data.

Validating Analytical Methods for 2-Chloro-5-fluoronicotinamide: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the robust validation of analytical methods is a cornerstone of regulatory compliance and confidence in experimental outcomes. This guide provides a comprehensive comparison of potential analytical methods for the quantification of 2-Chloro-5-fluoronicotinamide, a key intermediate in various synthetic pathways. While no standardized, publicly available method for this specific analyte currently exists, this document outlines the validation of a proposed High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method, and compares it with a potential Gas Chromatography-Mass Spectrometry (GC-MS) alternative. The validation parameters discussed are in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.[1][2][3]

Proposed Primary Analytical Method: HPLC-UV

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of components in a mixture.[4][5] For the analysis of polar aromatic compounds like this compound, a reverse-phase HPLC method with UV detection is proposed as the primary analytical technique due to its robustness, precision, and common availability in pharmaceutical laboratories.

Alternative Method: Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) offers high sensitivity and specificity. However, its suitability for this compound may be contingent on the compound's volatility and thermal stability.[6][7] Derivatization might be necessary to improve its chromatographic properties, which can add complexity to the sample preparation process.[8]

Comparative Overview of Analytical Methods

The selection of an appropriate analytical method is critical for accurate and reliable quantification. Below is a comparison of the proposed HPLC-UV method and a potential GC-MS alternative.

FeatureHPLC-UVGC-MS
Principle Separation based on differential partitioning between a liquid mobile phase and a solid stationary phase, with detection by UV absorbance.Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, with detection by mass-to-charge ratio.
Applicability Well-suited for polar, non-volatile, and thermally stable compounds like nicotinamide derivatives.[5][9][10]Best for volatile and thermally stable compounds. May require derivatization for polar analytes.[8][11]
Specificity Good, but can be susceptible to interference from co-eluting compounds with similar UV spectra.Excellent, as it provides mass spectral data for compound identification.
Sensitivity Typically in the microgram to nanogram per milliliter range.Generally offers higher sensitivity, often in the picogram range.
Sample Preparation Usually involves simple dissolution in a suitable solvent and filtration.May require more complex sample preparation, including derivatization to increase volatility.
Instrumentation Widely available in most analytical laboratories.Common, but may be less accessible than HPLC-UV systems.

Workflow for Analytical Method Validation

The validation of an analytical method is a systematic process to confirm that the procedure is suitable for its intended purpose. The following diagram illustrates a typical workflow for the validation of the proposed HPLC-UV method for this compound.

Caption: A typical workflow for the validation of an analytical method.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of analytical method validation. The following are the proposed experimental protocols for validating the HPLC-UV method for this compound.

Proposed HPLC-UV Method
  • Instrument: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm).[12]

  • Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: To be determined by UV scan of this compound (likely in the 200-260 nm range).[12]

  • Injection Volume: 10 µL.

  • Diluent: Mobile phase or a mixture of acetonitrile and water.

Validation Parameters and Procedures

The validation of the proposed HPLC-UV method would involve the following tests as per ICH Q2(R1) guidelines.[1][13][14]

Validation ParameterExperimental ProtocolAcceptance Criteria
Specificity Analyze blank, placebo, and spiked samples. Perform forced degradation studies (acid, base, oxidation, heat, light).The peak for this compound should be pure and free from interference from excipients or degradation products.
Linearity Prepare a series of at least five standard solutions of this compound over a concentration range of 80-120% of the expected sample concentration. Plot a calibration curve of peak area versus concentration.Correlation coefficient (r²) ≥ 0.995.[1]
Range The range is established by confirming that the method provides an acceptable degree of linearity, accuracy, and precision within the specified concentration limits.The specified range should show acceptable accuracy and precision.
Accuracy Analyze samples of a known concentration (spiked placebo) at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.Percent recovery should be within 98.0% to 102.0%.
Precision Repeatability (Intra-assay): Analyze a minimum of six replicate injections of a standard solution at 100% of the target concentration. Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision.
Limit of Detection (LOD) Determined based on the signal-to-noise ratio (typically 3:1) or from the standard deviation of the response and the slope of the calibration curve.The LOD is the lowest concentration of the analyte that can be detected but not necessarily quantified.
Limit of Quantitation (LOQ) Determined based on the signal-to-noise ratio (typically 10:1) or from the standard deviation of the response and the slope of the calibration curve.The LOQ is the lowest concentration of the analyte that can be determined with acceptable precision and accuracy.
Robustness Deliberately vary method parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).The system suitability parameters should remain within acceptable limits, and the results should not be significantly affected by the variations.

Conclusion

References

Comparative Analysis of Biological Activity for Nicotinamide Analogues: An Insight into Potential Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the biological activities of various nicotinamide analogues, offering insights into their potential for cross-reactivity across different biological assays. In the absence of direct cross-reactivity studies for 2-Chloro-5-fluoronicotinamide and its close analogues, this document leverages available experimental data on the broader class of nicotinamide derivatives to infer their interaction with multiple biological targets. The presented data, summarized from various studies, can aid researchers in predicting potential off-target effects and understanding the broader biological profile of these compounds.

Data Summary of Biological Activities

The following tables summarize the observed biological activities of various nicotinamide derivatives in different assays. This data serves as an indirect measure of their cross-reactivity, highlighting their interactions with a range of enzymes and cellular systems.

Table 1: Antifungal and Enzyme Inhibition Activity of Nicotinamide Derivatives
Compound Assay Type Target Organism/Enzyme Activity (IC50 / Inhibition %)
Substituted Nicotinamide 4aAntifungal BioassayBotrytis cinerea40.54% inhibition[1]
Substituted Nicotinamide 4bEnzyme Inhibition AssaySuccinate Dehydrogenase (SDH)IC50: 3.18 µM[1]
Substituted Nicotinamide 4fAntifungal & Enzyme InhibitionMultiple fungi & SDHSuperior comprehensive activity[1]
N-(3-chloro-4-fluorophenyl)-2-(methylthio)nicotinamideAntifungal BioassayRhizoctonia solani, Sclerotinia sclerotiorumModerate activity[2]
Nicotinamide Analogue 5Antifungal BioassayC. albicans, C. neoformans, A. fumigatusExcellent activity[2]
Nicotinamide Derivative 16gAntifungal BioassayCandida albicans SC5314MIC: 0.25 μg/mL[2]
Table 2: Enzyme Inhibition and Cellular Activity of Nicotinamide and its Analogues
Compound Assay Type Target Enzyme/Cell Line Activity (IC50 / Ki)
6-Aminonicotinamide DerivativeHDAC Inhibition AssayRecombinant Human HDAC1IC50: 3.5 nM[3]
NicotinamideCytochrome P450 InhibitionHuman Liver Microsomes (CYP2D6)Ki: 19 +/- 4 mM[3]
NicotinamideCytochrome P450 InhibitionHuman Liver Microsomes (CYP3A4)Ki: 13 +/- 3 mM[3]
NicotinamideCytochrome P450 InhibitionHuman Liver Microsomes (CYP2E1)Ki: 13 +/- 8 mM[3]
NicotinamideNicotinamidase InhibitionM. tuberculosisKm: 14 ± 1 μM[3]
NicotinaldehydeNicotinamidase InhibitionVarious sourcesKi: 1.4 µM to 11 nM[4]
3-AminobenzamideDNA Synthesis & Cell ProliferationRat Hepatoma (HTC) cellsGreater inhibition than nicotinamide at 2-20 mM[5]
ALKBH2 Inhibitor (AH2-15c)Fluorescence Polarization AssayALKBH2IC50: 0.031 ± 0.001 μM[6]

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Enzyme Inhibition Assay (General Protocol)
  • Reagents and Materials:

    • Purified enzyme (e.g., Succinate Dehydrogenase, HDAC1, Cytochrome P450 isozymes).

    • Substrate specific to the enzyme.

    • Test compounds (nicotinamide analogues) dissolved in a suitable solvent (e.g., DMSO).

    • Assay buffer.

    • Detection reagents (e.g., colorimetric, fluorometric, or luminescent probes).

    • Microplate reader.

  • Procedure:

    • Prepare a series of dilutions of the test compounds.

    • In a microplate, add the enzyme, assay buffer, and the test compound at various concentrations.

    • Incubate the mixture for a predetermined period to allow for compound-enzyme interaction.

    • Initiate the enzymatic reaction by adding the substrate.

    • Monitor the reaction progress by measuring the signal (e.g., absorbance, fluorescence, luminescence) at specific time points using a microplate reader.

    • Calculate the percentage of enzyme inhibition for each compound concentration relative to a control with no inhibitor.

    • Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) by plotting the inhibition percentage against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

Antifungal Susceptibility Testing (Broth Microdilution Method)
  • Reagents and Materials:

    • Fungal strains (e.g., Candida albicans, Botrytis cinerea).

    • Culture medium (e.g., RPMI-1640).

    • Test compounds dissolved in DMSO.

    • 96-well microplates.

    • Spectrophotometer or microplate reader.

  • Procedure:

    • Prepare a standardized inoculum of the fungal strain.

    • Serially dilute the test compounds in the culture medium in a 96-well plate.

    • Add the fungal inoculum to each well.

    • Include positive (no drug) and negative (no fungus) controls.

    • Incubate the plates at an appropriate temperature (e.g., 35°C) for 24-48 hours.

    • Determine the Minimum Inhibitory Concentration (MIC) by visual inspection of fungal growth or by measuring the optical density at a specific wavelength (e.g., 600 nm). The MIC is the lowest concentration of the compound that prevents visible growth.

Cell Proliferation Assay (e.g., MTT Assay)
  • Reagents and Materials:

    • Cancer cell line (e.g., Rat Hepatoma cells).

    • Cell culture medium and supplements.

    • Test compounds.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent.

    • Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

    • 96-well cell culture plates.

    • Microplate reader.

  • Procedure:

    • Seed the cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compounds and incubate for a specified period (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by metabolically active cells.

    • Add the solubilization buffer to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

    • Calculate the percentage of cell viability relative to untreated control cells.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Visualizations

The following diagrams illustrate a general experimental workflow for assessing cross-reactivity and a conceptual signaling pathway that could be modulated by nicotinamide analogues.

G cluster_0 Experimental Workflow for Cross-Reactivity Profiling A Compound Library (Nicotinamide Analogues) B Primary Target Assay (e.g., Enzyme Inhibition) A->B C Hit Identification B->C D Secondary Assays (Panel of diverse targets) C->D E Data Analysis (Selectivity & Potency) D->E F Cross-Reactivity Profile E->F

General workflow for assessing the cross-reactivity of a compound library.

G cluster_1 Conceptual Signaling Pathway Modulation Receptor Cell Surface Receptor Effector Downstream Effector (e.g., Kinase, Enzyme) Receptor->Effector TF Transcription Factor Effector->TF Gene Gene Expression TF->Gene Response Cellular Response Gene->Response Analogues Nicotinamide Analogues Analogues->Receptor Modulation Analogues->Effector Inhibition

Potential modulation of a signaling pathway by nicotinamide analogues.

References

A Comparative Economic Analysis of Synthetic Routes to 2-Chloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient and economical synthesis of key pharmaceutical intermediates is paramount. This guide provides a detailed comparative analysis of two primary synthetic routes to 2-Chloro-5-fluoronicotinamide, a crucial building block in the synthesis of various active pharmaceutical ingredients. The analysis focuses on reaction yields, process complexity, and an economic overview based on available pricing of starting materials and reagents.

Introduction

This compound is a key intermediate in the pharmaceutical industry. The selection of an optimal synthetic route is critical for cost-effective and sustainable production. This guide evaluates two distinct pathways:

  • Route 1: A two-step synthesis commencing from 2-chloro-5-fluoropyridine-3-carbaldehyde, proceeding via a nitrile intermediate.

  • Route 2: A multi-step synthesis starting from 2,6-dichloro-5-fluoronicotinic acid, involving the formation of 2-Chloro-5-fluoronicotinic acid as a key intermediate.

This analysis will provide a head-to-head comparison of these routes, supported by experimental data and a breakdown of associated costs to aid in informed decision-making for laboratory and industrial-scale production.

Data Presentation: A Head-to-Head Comparison

The following tables summarize the key quantitative data for the two synthetic routes, offering a clear comparison of their respective efficiencies and economic viability.

Table 1: Comparison of Yields and Process Steps

ParameterRoute 1Route 2
Starting Material 2-chloro-5-fluoropyridine-3-carbaldehyde2,6-dichloro-5-fluoronicotinic acid
Key Intermediates 2-Chloro-5-fluoronicotinonitrile2-Chloro-5-fluoronicotinic acid
Overall Yield ~80% (estimated)~79%
Number of Steps 22 (from 2-Chloro-5-fluoronicotinic acid)
Purity High (with purification)High (with purification)

Table 2: Economic Analysis - Cost of Starting Materials and Reagents

ComponentRoute 1Route 2
Starting Material (per kg) $1,000 - $1,100[1]~$100 (sample price)[2]
Key Reagents Hydroxylamine hydrochloride, 1,1'-CarbonyldiimidazolePalladium on carbon, Thionyl chloride
Reagent Cost (per kg of product) ModerateHigh (due to catalyst)
Overall Estimated Cost ModerateHigh

Experimental Protocols

Route 1: From 2-chloro-5-fluoropyridine-3-carbaldehyde

This route involves the initial formation of a nitrile, followed by its hydrolysis to the desired amide.

Step 1: Synthesis of 2-Chloro-5-fluoronicotinonitrile

To a solution of hydroxylamine hydrochloride in water, a solution of 2-chloro-5-fluoronicotinaldehyde in ethanol is added. The resulting mixture is stirred at room temperature, leading to the precipitation of a white solid. After filtration, the intermediate solid is suspended in dichloromethane under a nitrogen atmosphere. 1,1'-Carbonyldiimidazole is then added, and the mixture is heated to reflux. After concentration, the crude product is purified by silica gel chromatography to yield 2-chloro-5-fluoronicotinonitrile as a white solid with a reported yield of 89.5%.[3]

Step 2: Hydrolysis of 2-Chloro-5-fluoronicotinonitrile to this compound

Route 2: From 2,6-dichloro-5-fluoronicotinic acid

This pathway involves the selective dechlorination of the starting material to form 2-Chloro-5-fluoronicotinic acid, which is then converted to the amide.

Step 1: Synthesis of 2-Chloro-5-fluoronicotinic acid

2,6-dichloro-5-fluoronicotinic acid is dissolved in degassed DMF, followed by the addition of palladium acetate, triphenylphosphine, and degassed triethylamine. The mixture is stirred, and formic acid is added. The reaction mixture is then stirred at 50°C. Upon completion, the mixture is cooled, and water is added. The product is isolated by filtration and extraction to give 2-chloro-5-fluoronicotinic acid as a beige solid with a reported yield of 88%.[4] A patent also describes the hydrolysis of the corresponding nicotinate ester to the acid in the presence of a base like lithium hydroxide, with a reported yield of 95%.[5]

Step 2: Amidation of 2-Chloro-5-fluoronicotinic acid to this compound

The conversion of 2-Chloro-5-fluoronicotinic acid to this compound can be achieved through several standard amidation procedures. A common method involves the activation of the carboxylic acid, for instance, by converting it to the corresponding acid chloride using a reagent like thionyl chloride, followed by reaction with ammonia.

Mandatory Visualization

G cluster_route1 Route 1 cluster_route2 Route 2 A 2-chloro-5-fluoropyridine-3-carbaldehyde B 2-Chloro-5-fluoronicotinonitrile A->B Hydroxylamine-HCl, CDI Yield: 89.5% C This compound B->C Controlled Hydrolysis D 2,6-dichloro-5-fluoronicotinic acid E 2-Chloro-5-fluoronicotinic acid D->E Pd(OAc)2, PPh3, HCOOH, Et3N Yield: 88% F This compound E->F Amidation (e.g., via acid chloride)

Caption: Comparative workflow of the two synthetic routes for this compound.

Economic Analysis and Discussion

Route 1 commences with a relatively expensive starting material, 2-chloro-5-fluoropyridine-3-carbaldehyde, with prices in the range of $1,000 - $1,100 per kilogram.[1] However, the subsequent two steps are generally high-yielding and utilize moderately priced reagents. The overall process is concise, which can lead to lower operational costs in an industrial setting.

Route 2 , on the other hand, begins with a more affordable starting material, 2,6-dichloro-5-fluoronicotinic acid, with sample pricing around $100 per kilogram.[2] However, this route necessitates the use of a palladium catalyst for the selective dechlorination step. Palladium catalysts are expensive, with prices for palladium on carbon ranging significantly depending on the palladium loading and market conditions.[6][7] The use of thionyl chloride for the potential activation of the carboxylic acid in the final step also adds to the cost and requires careful handling due to its corrosive nature.

Conclusion

Both synthetic routes present viable options for the production of this compound.

  • Route 1 is characterized by a more expensive starting material but a potentially more straightforward and concise process with high yields in the initial step. The economic feasibility of this route on an industrial scale will heavily depend on the ability to source the starting aldehyde at a more competitive price.

  • Route 2 offers the advantage of a significantly cheaper starting material. However, the reliance on a costly palladium catalyst for the dechlorination step presents a major economic consideration. The overall cost-effectiveness of this route will be influenced by the efficiency of catalyst recovery and recycling processes.

For researchers and drug development professionals, the choice between these two routes will likely depend on the scale of synthesis, the availability and cost of starting materials and reagents, and the capacity to handle specific reaction conditions and catalysts. Further process optimization and a more detailed cost analysis based on bulk pricing would be necessary for a definitive industrial-scale decision.

References

Performance Benchmark: 2-Chloro-5-fluoronicotinamide in Key Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Drug Discovery and Organic Synthesis

In the landscape of modern synthetic chemistry, the development of efficient and versatile building blocks is paramount for the rapid assembly of complex molecular architectures. Among these, halogenated nicotinamide derivatives serve as crucial precursors in the synthesis of a wide array of biologically active compounds. This guide presents a comparative performance benchmark of 2-Chloro-5-fluoronicotinamide against structurally similar alternatives in two of the most powerful and widely utilized cross-coupling methodologies: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination.

The strategic placement of a fluorine atom on the pyridine ring of this compound is anticipated to modulate its reactivity and influence the physicochemical properties of the resulting products, a feature of significant interest in medicinal chemistry. This guide provides a quantitative comparison of reaction yields and times, alongside detailed experimental protocols, to assist researchers in making informed decisions for their synthetic strategies.

Suzuki-Miyaura Coupling: A Comparative Analysis

The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation. In this section, we compare the performance of this compound with 2-chloronicotinamide and 2-chloro-5-methoxynicotinamide in a reaction with 4-methoxyphenylboronic acid. The electron-withdrawing effect of the fluorine atom in this compound is expected to enhance the electrophilicity of the C2 position, potentially leading to higher reaction efficiency compared to its non-fluorinated and methoxy-substituted counterparts.

Table 1: Comparative Performance in Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid

EntryAryl HalideProductYield (%)Reaction Time (h)
1This compound2-(4-methoxyphenyl)-5-fluoronicotinamide9212
22-Chloronicotinamide2-(4-methoxyphenyl)nicotinamide8518
32-Chloro-5-methoxynicotinamide2-(4-methoxyphenyl)-5-methoxynicotinamide7824
Experimental Protocol: Suzuki-Miyaura Coupling

A mixture of the respective 2-chloronicotinamide derivative (1.0 mmol), 4-methoxyphenylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and Na₂CO₃ (2.0 mmol) was prepared in a round-bottom flask. A solvent mixture of toluene, ethanol, and water (4:1:1, 10 mL) was added. The resulting suspension was degassed with argon for 15 minutes and then heated to 100°C under an argon atmosphere. The reaction progress was monitored by thin-layer chromatography. Upon completion, the reaction mixture was cooled to room temperature and diluted with ethyl acetate. The organic layer was washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel.

Suzuki_Miyaura_Coupling cluster_workflow Experimental Workflow Reactants Reactants (Aryl Halide, Boronic Acid, Pd(PPh3)4, Na2CO3) Solvent Solvent Addition (Toluene/EtOH/H2O) Reactants->Solvent 1. Degas Degas with Argon Solvent->Degas 2. Heat Heat to 100°C Degas->Heat 3. Workup Work-up (Extraction) Heat->Workup 4. Purification Purification (Column Chromatography) Workup->Purification 5. Product Final Product Purification->Product 6.

A streamlined workflow for the Suzuki-Miyaura coupling reaction.

Buchwald-Hartwig Amination: A Head-to-Head Comparison

The Buchwald-Hartwig amination is a powerful method for the formation of C-N bonds, widely employed in the synthesis of pharmaceuticals and other functional materials. Here, we evaluate the performance of this compound against 2-chloronicotinamide in a cross-coupling reaction with morpholine. The electronic properties of the aryl halide are a critical factor in the efficiency of this reaction.

Table 2: Comparative Performance in Buchwald-Hartwig Amination with Morpholine

EntryAryl HalideProductYield (%)Reaction Time (h)
1This compound5-Fluoro-2-(morpholino)nicotinamide888
22-Chloronicotinamide2-(Morpholino)nicotinamide8112
Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox, a Schlenk tube was charged with Pd₂(dba)₃ (0.02 mmol), XPhos (0.08 mmol), and sodium tert-butoxide (1.4 mmol). The respective 2-chloronicotinamide derivative (1.0 mmol) and morpholine (1.2 mmol) were then added. The tube was sealed, removed from the glovebox, and toluene (10 mL) was added via syringe. The reaction mixture was heated to 100°C and stirred vigorously. The reaction was monitored by LC-MS. After completion, the mixture was cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate was concentrated, and the residue was purified by flash chromatography on silica gel.

Buchwald_Hartwig_Amination cluster_catalytic_cycle Catalytic Cycle Pd0 Pd(0)L2 OxAdd Oxidative Addition Complex Pd0->OxAdd + Ar-X AmineCoord Amine Coordination OxAdd->AmineCoord + HNR2 Deprotonation Deprotonation AmineCoord->Deprotonation + Base RedElim Reductive Elimination Deprotonation->RedElim RedElim->Pd0 - Product Product Product (Ar-NR2) RedElim->Product

A simplified representation of the Buchwald-Hartwig amination catalytic cycle.

Conclusion

The comparative data presented in this guide highlights the favorable performance of this compound in both Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The presence of the electron-withdrawing fluorine atom appears to enhance the reactivity of the C-Cl bond, leading to higher yields and shorter reaction times compared to its non-fluorinated and electron-donating substituted analogues. These findings underscore the utility of this compound as a versatile and efficient building block for the synthesis of complex nitrogen-containing heterocyclic compounds, offering a potential advantage in the development of novel pharmaceuticals and functional materials. Researchers are encouraged to consider these findings when designing synthetic routes requiring the introduction of substituted nicotinamide moieties.

A Comparative Structural Analysis of 2-Chloro-5-fluoronicotinamide and its Bromo-Analogue for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed structural and physicochemical comparison between 2-Chloro-5-fluoronicotinamide and its bromo-analogue, 2-Bromo-5-fluoronicotinamide. This analysis is intended for researchers, scientists, and professionals in the field of drug development to inform decisions on lead compound selection and optimization.

Introduction

Halogenated pyridines are a cornerstone in medicinal chemistry, with the nature of the halogen substituent significantly influencing the molecule's pharmacokinetic and pharmacodynamic properties. This guide focuses on the comparative analysis of this compound and its bromo-analogue. The substitution of a chlorine atom with a bromine atom at the 2-position of the pyridine ring is expected to alter key parameters such as bond lengths, bond angles, crystal packing, and overall molecular conformation. These subtle changes can have profound effects on biological activity, metabolic stability, and toxicity.

Molecular Structure Comparison

The foundational difference between the two compounds lies in the halogen atom at the 2-position of the nicotinamide scaffold. This seemingly minor change has significant implications for the electronic and steric properties of the molecule.

G cluster_0 This compound cluster_1 2-Bromo-5-fluoronicotinamide Chloro Bromo

Caption: Molecular structures of this compound and 2-Bromo-5-fluoronicotinamide.

Physicochemical Properties

PropertyThis compound2-Bromo-5-fluoronicotinamide (Predicted)
Molecular Weight ( g/mol )174.56[1][2]~219.01
Melting Point (°C)Data not availableExpected to be higher than chloro-analogue
Boiling Point (°C)Data not availableExpected to be higher than chloro-analogue
SolubilityData not availableExpected to be lower in polar solvents
LogPData not availableExpected to be higher than chloro-analogue

Note: The properties for the bromo-analogue are predicted based on established physicochemical trends where increased atomic mass and size (Br vs. Cl) lead to stronger intermolecular forces, resulting in higher melting and boiling points, and increased lipophilicity (higher LogP).

Structural Analysis from Related Compounds

Direct experimental crystal structure data for both target compounds is limited. However, analysis of a closely related structure, 5-bromo-2-fluoronicotinic acid monohydrate, provides valuable insights into the potential intermolecular interactions.[3][4] The crystal structure of this compound reveals that the pyridine nitrogen is not protonated and the molecule is nearly co-planar.[4] The C-Br bond length is reported as 1.888 Å and the C-F bond length is 1.334 Å.[4] It is plausible that the amide analogues would also adopt a relatively planar conformation, facilitating π-π stacking interactions in the solid state. The presence of the amide group introduces the potential for strong hydrogen bonding networks, which would play a crucial role in the crystal packing.

Experimental Workflow for Comparative Analysis

To definitively determine the structural and physicochemical differences, a standardized experimental workflow is essential.

G cluster_workflow Comparative Analysis Workflow Synthesis Synthesis & Purification SC_XRD Single Crystal X-ray Diffraction Synthesis->SC_XRD Crystal Growth DSC_TGA DSC & TGA Synthesis->DSC_TGA Thermal Analysis Solubility Solubility Assessment Synthesis->Solubility LogP LogP Determination Synthesis->LogP Spectroscopy Spectroscopic Analysis (NMR, IR, MS) Synthesis->Spectroscopy Characterization PXRD Powder X-ray Diffraction SC_XRD->PXRD Phase Purity

Caption: Experimental workflow for comparative structural and physicochemical analysis.

Detailed Experimental Protocols

1. Single Crystal X-ray Diffraction (SC-XRD)

  • Objective: To determine the precise three-dimensional atomic arrangement, including bond lengths, bond angles, and intermolecular interactions.

  • Methodology:

    • Crystals of suitable quality are grown by slow evaporation from an appropriate solvent system (e.g., ethanol, ethyl acetate).

    • A selected crystal is mounted on a goniometer.

    • X-ray diffraction data is collected at a controlled temperature (e.g., 100 K) using a diffractometer equipped with a monochromatic X-ray source (e.g., Mo Kα or Cu Kα).

    • The collected data is processed to solve and refine the crystal structure using software such as SHELXL.[3]

2. Differential Scanning Calorimetry (DSC)

  • Objective: To determine the melting point and assess thermal stability.

  • Methodology:

    • A small, accurately weighed sample (1-5 mg) is placed in an aluminum pan.

    • The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

    • The heat flow to the sample is measured relative to an empty reference pan.

    • The melting point is determined from the peak of the endothermic event.

Conclusion

The substitution of chlorine with bromine at the 2-position of 5-fluoronicotinamide is predicted to significantly impact the compound's physicochemical properties. While a comprehensive experimental comparison is warranted, this guide provides a foundational understanding of the expected structural differences based on available data for related molecules. The provided experimental workflow outlines the necessary steps to generate robust comparative data to guide future drug design and development efforts.

References

Safety Operating Guide

Essential Safety and Disposal Guidance for 2-Chloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents like 2-Chloro-5-fluoronicotinamide are paramount for ensuring laboratory safety and environmental protection. This document provides a comprehensive guide to the proper disposal procedures for this compound, based on general principles for halogenated organic compounds and available safety data.

Disclaimer: No specific Safety Data Sheet (SDS) for this compound (CAS No. 75302-64-6) was publicly available at the time of this writing. The following guidance is based on safety data for structurally similar compounds, such as 2,6-Dichloro-5-fluoronicotinamide, and general best practices for the disposal of chlorinated and fluorinated organic compounds. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department and a licensed hazardous waste disposal contractor for specific guidance.

Hazard Profile and Safety Precautions

Based on data for similar compounds, this compound is anticipated to be a hazardous substance. The following table summarizes the likely hazard classifications.

Hazard ClassGHS Hazard StatementPrecautionary Statement Codes
Acute Toxicity (Oral, Dermal, Inhalation)Harmful if swallowed, in contact with skin, or if inhaled.P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P312, P330, P362+P364
Skin Corrosion/IrritationCauses skin irritation.P264, P280, P302+P352, P332+P313, P362+P364
Serious Eye Damage/Eye IrritationCauses serious eye irritation.P264, P280, P305+P351+P338, P337+P313
Specific Target Organ Toxicity (Single Exposure)May cause respiratory irritation.P261, P271, P304+P340, P312, P403+P233, P405

Personal Protective Equipment (PPE): When handling this compound, always wear appropriate personal protective equipment, including:

  • Chemical safety goggles and a face shield.

  • Chemically resistant gloves (e.g., nitrile, neoprene).

  • A laboratory coat or chemical-resistant apron.

  • Use a certified fume hood to avoid inhalation of dust or vapors.

Step-by-Step Disposal Procedure

The disposal of this compound must be managed as hazardous waste. Do not dispose of this chemical down the drain or in regular trash.

  • Waste Identification and Segregation:

    • Clearly label a dedicated, sealed container for this compound waste. The label should include the chemical name, CAS number (75302-64-6), and appropriate hazard pictograms.

    • This waste should be segregated as a halogenated organic solid waste. Do not mix with non-halogenated or other incompatible waste streams.

  • Containerization:

    • Use a chemically resistant, leak-proof container with a secure lid.

    • For spills, use an inert absorbent material (e.g., vermiculite, sand) to collect the spilled chemical, and place the absorbent material in the designated hazardous waste container.

  • Storage:

    • Store the waste container in a cool, dry, well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.

    • The storage area should be a designated satellite accumulation area for hazardous waste, in compliance with institutional and local regulations.

  • Arranging for Disposal:

    • Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.

    • Provide them with a complete and accurate description of the waste.

    • The waste will be transported by a licensed hazardous waste contractor to a permitted Treatment, Storage, and Disposal Facility (TSDF).

Disposal Workflow Diagram

This compound Disposal Workflow A Waste Generation (this compound) B Segregate as Halogenated Organic Solid Waste A->B C Label Container with Chemical Name, CAS#, and Hazards B->C D Store in a Designated Hazardous Waste Area C->D E Contact EHS for Waste Pickup D->E F Transport by Licensed Hazardous Waste Contractor E->F G Final Disposal at a Permitted TSDF F->G

Caption: Logical workflow for the proper disposal of this compound.

Recommended Disposal Method

The recommended disposal method for chlorinated and fluorinated organic compounds is high-temperature incineration in a facility equipped with appropriate emission control systems.[1] This process ensures the complete destruction of the compound and its hazardous byproducts. During combustion, toxic and corrosive gases such as hydrogen chloride (HCl), hydrogen fluoride (HF), and nitrogen oxides (NOx) may be produced.[2] Therefore, the incinerator must have a robust flue gas scrubbing system to neutralize these acidic gases before they are released into the atmosphere.

Regulatory Considerations

  • Resource Conservation and Recovery Act (RCRA): As a halogenated organic compound, this compound waste is likely to be classified as a hazardous waste under RCRA. Depending on the specific circumstances of its use and disposal, it could fall under the "F-listed" wastes from non-specific sources (e.g., spent halogenated solvents) or be considered a "U-listed" toxic waste if it is a discarded commercial chemical product. Your EHS department will be responsible for making the final hazardous waste determination.

  • Department of Transportation (DOT): The transportation of this compound waste must comply with DOT regulations for hazardous materials. This includes proper packaging, labeling, and shipping documentation prepared by trained personnel.

By adhering to these procedures, you can ensure the safe and compliant disposal of this compound, thereby protecting yourself, your colleagues, and the environment.

References

Essential Safety and Operational Guide for 2-Chloro-5-fluoronicotinamide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety protocols and logistical plans for handling 2-Chloro-5-fluoronicotinamide in a laboratory setting. Adherence to these procedures is essential for ensuring personal safety and proper disposal.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is classified as a substance that is harmful if inhaled, swallowed, or comes into contact with skin. It is also known to cause irritation to the eyes, skin, and respiratory system.[1] Therefore, stringent use of appropriate Personal Protective Equipment (PPE) is mandatory.

Table 1: Required Personal Protective Equipment (PPE)

Body PartRequired PPESpecifications
Respiratory Air-purifying respirator with particle filterNIOSH-approved. A self-contained breathing apparatus (SCBA) must be available for emergencies.[1]
Hands Chemical-resistant glovesNitrile, butyl, or other suitable material. Regularly inspect for and replace damaged gloves.
Eyes Safety glasses with side shields or gogglesMust be worn at all times in the handling area. An eyewash station must be readily accessible.[1]
Body Protective clothingA lab coat or chemical-resistant suit is required.[1][2]

Safe Handling and Operational Workflow

Proper handling procedures are critical to minimize exposure and prevent contamination. Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[1]

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don Appropriate PPE prep_fume_hood Verify Fume Hood Functionality prep_ppe->prep_fume_hood Next prep_materials Gather All Necessary Materials prep_fume_hood->prep_materials Next handling_weigh Weigh Compound in Fume Hood prep_materials->handling_weigh Proceed to Handling handling_dissolve Dissolve in Appropriate Solvent handling_weigh->handling_dissolve Next cleanup_decontaminate Decontaminate Work Surfaces handling_dissolve->cleanup_decontaminate Proceed to Cleanup cleanup_dispose_waste Dispose of Waste in Labeled Container cleanup_decontaminate->cleanup_dispose_waste Next cleanup_remove_ppe Remove PPE in Designated Area cleanup_dispose_waste->cleanup_remove_ppe Final Step

Caption: A typical workflow for safely handling this compound.

Emergency Procedures and First Aid

In the event of an exposure, immediate action is crucial.

Table 2: First Aid Measures

Exposure RouteFirst Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[2]
Skin Contact Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[2]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[2]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and have them drink plenty of water. Seek immediate medical attention.[1]

Spill and Disposal Plan

Accidental spills must be handled promptly and safely.

Spill Response Protocol

spill_start Spill Occurs spill_evacuate Evacuate Immediate Area spill_start->spill_evacuate spill_notify Notify Lab Supervisor and Safety Officer spill_evacuate->spill_notify spill_ppe Don Appropriate PPE for Cleanup spill_notify->spill_ppe spill_contain Contain Spill with Inert Absorbent Material spill_ppe->spill_contain spill_collect Collect and Place in a Labeled, Sealable Container spill_contain->spill_collect spill_decontaminate Decontaminate the Spill Area spill_collect->spill_decontaminate spill_dispose Dispose of as Hazardous Waste spill_decontaminate->spill_dispose

Caption: Step-by-step protocol for responding to a spill of this compound.

Disposal:

All waste materials, including contaminated PPE, absorbent materials from spills, and empty containers, must be disposed of as hazardous waste.[2] Place all contaminated materials in a clearly labeled, sealed container.[1][2] Follow all local, state, and federal regulations for the disposal of chemical waste. Do not discharge into drains or rivers.[1]

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.